molecular formula C34H32N6O12 B1583708 Pigment Yellow 155 CAS No. 68516-73-4

Pigment Yellow 155

Cat. No.: B1583708
CAS No.: 68516-73-4
M. Wt: 716.6 g/mol
InChI Key: BZKXDIAAIOXKAH-UHFFFAOYSA-N
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Description

Pigment Yellow 155 ( 68516-73-4) is a high-performance bisacetoacetarylide organic pigment known for its greenish-yellow shade and high tinting strength . It exhibits excellent fastness properties, including good resistance to solvents, acids, and alkalis , and offers a heat resistance of up to 180°C in coatings and 260°C in plastics such as HDPE . Its lightfastness is rated highly, achieving 7-8 on the blue scale in both full shade and reduced tones . This pigment is a key research material for formulating industrial and automotive coatings, powder coatings, and coil coatings due to its excellent weather fastness and overspray fastness . It is also widely applied in coloring various polymers, including polyolefins (HDPE, LDPE, PP) and PVC, demonstrating good migration fastness and high thermal stability during processing . Furthermore, Pigment Yellow 155 is investigated for use in various printing inks and as a model compound in advanced material science research, such as the development of ultra-stable, antibacterial composite particles for functional coatings . This product is provided For Research Use Only (RUO) and is not intended for personal, commercial, or industrial application.

Properties

IUPAC Name

dimethyl 2-[[1-[4-[[2-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O12/c1-17(41)27(39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)29(43)35-21-9-11-22(12-10-21)36-30(44)28(18(2)42)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28H,1-6H3,(H,35,43)(H,36,44)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BZKXDIAAIOXKAH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Source PubChem
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Molecular Formula

C34H32N6O12
Source PubChem
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DSSTOX Substance ID

DTXSID10276077, DTXSID20867657
Record name Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate)
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Molecular Weight

716.6 g/mol
Source PubChem
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Physical Description

Dry Powder; Dry Powder, Liquid
Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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CAS No.

68516-73-4, 247909-27-9, 77465-46-4
Record name Pigment Yellow 155
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Record name Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate)
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Record name Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate
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Record name 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester
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Record name PIGMENT YELLOW 155
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Foundational & Exploratory

Pigment Yellow 155 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Pigment Yellow 155

Introduction to a High-Performance Disazo Pigment

Pigment Yellow 155 (P.Y. 155) is a high-performance organic pigment renowned for its brilliant, clean, greenish-yellow shade, high tinting strength, and exceptional fastness properties.[1][2] Belonging to the bisacetoacetarylide disazo chemical class, it was developed to provide superior durability and performance compared to older pigment technologies.[1][3] Its robust characteristics, including excellent resistance to heat, light, and solvents, make it a versatile colorant across a demanding range of applications, including plastics, coatings, and printing inks.[1][4] Notably, P.Y. 155 serves as an ideal and safer replacement for traditional pigments containing heavy metals like lead chromate or those based on dichlorobenzidine.[4][5]

Chemical Identity and Molecular Structure

Pigment Yellow 155 is chemically identified as a complex disazo compound. Its systematic IUPAC name is Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis-1,4-benzenedicarboxylate. The symmetrical molecular architecture is fundamental to its stability and color properties.

Caption: Chemical Structure of Pigment Yellow 155.

Table 1: Chemical Identifiers for Pigment Yellow 155

Identifier Value Reference(s)
C.I. Name Pigment Yellow 155 [4]
C.I. Number 200310 [1][4][6]
CAS Number 68516-73-4 (primary), 77465-46-4 [4][7][8][9]
EC Number 271-176-6 [1]
Molecular Formula C₃₄H₃₂N₆O₁₂ [4][7][8][9]
Molecular Weight 716.65 g/mol [4][7][8][9]

| Chemical Class | Bisacetoacetarylide / Disazo |[1][2][6][10] |

Synthesis and Manufacturing Overview

The synthesis of Pigment Yellow 155 is a multi-step process rooted in classical azo chemistry, involving a diazotization-coupling reaction sequence. The quality of the final pigment—influencing its color strength, particle size, and dispersibility—is highly dependent on precise control over reaction conditions.

The core manufacturing method involves:

  • Diazotization: Two molar equivalents of an aromatic amine, Dimethyl 2-aminoterephthalate, are treated with nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5°C) to form a stable diazonium salt.[6][11][12] Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium intermediate.[12]

  • Coupling: The resulting diazonium salt solution is then reacted with a coupling component, N,N'-1,4-phenylenebis(3-oxobutanamide), in a carefully pH-controlled aqueous medium.[6] This electrophilic substitution reaction forms the two azo linkages (-N=N-), creating the crude pigment molecule.

  • Pigmentation/Finishing: The crude pigment undergoes a finishing process, which may involve heat treatment in the presence of solvents (e.g., ethanol) or surfactants.[13][14] This critical step develops the final crystalline form, particle size distribution, and surface properties required for high performance in various applications.[14] Controlling residual solvents is crucial, as high concentrations can negatively impact performance.[12]

G A Dimethyl 2-aminoterephthalate (Aromatic Amine) B HCl, NaNO2 (0-5°C) A->B Step 1 C Diazonium Salt Intermediate B->C Diazotization E Coupling Reaction C->E D N,N'-1,4-phenylenebis(3-oxobutanamide) (Coupling Component) D->E Step 2 F Crude Pigment Yellow 155 E->F G Solvent Heat Treatment (Finishing/Pigmentation) F->G Step 3 H High-Performance Pigment Yellow 155 G->H

Caption: Simplified workflow for the synthesis of Pigment Yellow 155.

Physicochemical and Fastness Properties

Pigment Yellow 155 is characterized by a portfolio of robust properties that underscore its classification as a high-performance pigment. It is a brilliant yellow powder with excellent thermal stability and resistance to environmental and chemical factors.[2]

Table 2: Key Physicochemical and Fastness Properties of Pigment Yellow 155

Property Typical Value / Rating Description Reference(s)
Appearance Brilliant Yellow Powder A fine, solid powder form. [2]
Shade Greenish Yellow Provides a clean, green-toned yellow color. [1][5]
Density 1.4 - 1.5 g/cm³ Standard density for an organic pigment. [1][2][15]
Specific Surface Area ~34 - 50 m²/g A relatively high surface area contributes to its performance. [1][4][16]
Oil Absorption 40 - 80 g/100g Influences vehicle demand in ink and paint formulations. [10][15][17]
Heat Resistance Up to 260-280°C (in HDPE) Can withstand high processing temperatures in plastics. [4][5][16]
Light Fastness (Blue Wool Scale) 7 - 8 (Excellent) Minimal fading upon prolonged exposure to light. [1][5][16]
Weather Resistance Good to Excellent Performs well in outdoor applications. [5]
Acid Resistance (1-5 Scale) 5 (Excellent) Stable in acidic environments. [1][2][16]
Alkali Resistance (1-5 Scale) 5 (Excellent) Stable in alkaline environments. [1][2][16]
Solvent Resistance (1-5 Scale) 4 - 5 (Good to Excellent) High resistance to common organic solvents like esters and alcohols. [2][10]

| Migration Resistance (1-5 Scale) | 4 - 5 (Good to Excellent) | Resists bleeding or migrating in many polymer systems. |[1][2][16] |

Performance Characteristics and Industrial Applications

The combination of high color strength, durability, and dispersibility makes Pigment Yellow 155 a preferred choice in several demanding industrial sectors.

  • Plastics and Rubber: P.Y. 155 is widely used for coloring a variety of polymers, including polyolefins (PP, PE, HDPE), PVC, PS, and engineering resins.[5] Its excellent heat stability allows it to endure processing temperatures up to 260°C in HDPE without significant color change.[4] It is particularly suitable for coloring polypropylene fibers during the spinning process.[5] While it shows excellent performance in rigid PVC, some migration may be observed in highly plasticized (flexible) PVC applications.[5]

  • Printing Inks: The pigment's good rheology, dispersibility, and resistance to chemicals make it suitable for various printing ink systems.[1] This includes water-based, solvent-based, and offset inks.[18] Its excellent resistance to soap and creams is a key advantage for packaging ink applications.[4]

  • Paints and Coatings: In the coatings sector, P.Y. 155 is valued for its vibrant color, stability, and weather resistance. It is applied in industrial finishes, automotive coatings, powder coatings, and both water-based and solvent-based decorative paints.[18] A key performance attribute is its excellent fastness to over-coating, meaning it does not bleed or discolor when a clear varnish or subsequent paint layer is applied and baked.[1][4]

Toxicological Profile and Safety Handling

Based on available safety data, Pigment Yellow 155 is generally considered to be of a low order of toxicity and is not classified as a hazardous substance.[19][20] Like most organic pigments, it is characterized by minimal bioavailability and is considered practically non-toxic in acute oral studies.[20]

  • Human Health: In its solid powder form, the primary hazard is mechanical irritation from airborne dust. Inhalation of dust may cause mild respiratory irritation, while contact with eyes or skin can also lead to irritation.[19][20] No carcinogenic effects have been observed in chronic exposure studies with similar organic pigments.[20]

  • Environmental Fate: Organic pigments are generally not biodegradable and have low bioaccumulation potential due to their poor water solubility.[20] Specific ecological toxicity data for P.Y. 155 is limited.[12][21]

  • Handling and PPE: Standard industrial hygiene practices should be followed. This includes using in a well-ventilated area, avoiding dust generation, and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a dust mask.[19][22]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of Pigment Yellow 155

This protocol is a conceptual representation based on the general chemistry described in the literature.[11][13] Caution: This procedure should only be performed by trained chemists in a properly equipped laboratory with appropriate safety measures.

A. Diazotization of Dimethyl 2-aminoterephthalate

  • In a 250 mL beaker, create an acidic solution by adding 16.2 g of 31% hydrochloric acid to 20 mL of deionized water.[13]

  • Slowly add 10.0 g (0.047 mol) of Dimethyl 2-aminoterephthalate to the acid solution while stirring continuously for 1 hour to form a fine slurry.

  • Cool the slurry to 0-5°C in an ice-water bath.

  • Prepare a solution of sodium nitrite by dissolving approximately 3.6 g (0.052 mol) in 15 mL of water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature remains below 5°C.

  • Continue stirring the resulting diazonium salt solution in the cold for an additional 30-60 minutes to ensure the reaction is complete. The solution should be clear.

B. Coupling Reaction

  • In a separate 500 mL beaker, prepare the coupling solution. Dissolve an equimolar amount of N,N'-1,4-phenylenebis(3-oxobutanamide) in a dilute aqueous sodium hydroxide solution.

  • Cool the coupling solution to 5-10°C.

  • Slowly add the cold diazonium salt solution (from Part A) to the stirred coupling solution over 60-90 minutes.

  • Maintain the pH of the reaction mixture within a specified range (typically weakly acidic to neutral) by adding a buffer or dilute sodium acetate solution as needed.

  • A yellow precipitate (crude pigment) will form immediately. Continue stirring the slurry for 2-3 hours to complete the coupling reaction.

  • Filter the pigment slurry using a Buchner funnel, wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of salts.

  • Dry the pigment in an oven at 60-80°C to yield the crude Pigment Yellow 155. Further pigmentation/finishing steps would be required to achieve desired application properties.

Protocol 2: Evaluation of Lightfastness in a Coating (Conceptual)

This protocol describes a standard methodology for assessing the lightfastness of a pigment dispersion.

  • Preparation of Test Panel:

    • Prepare a white base paint (e.g., an alkyd or acrylic enamel) containing titanium dioxide.

    • Prepare a masstone (full shade) dispersion by mixing a defined concentration of Pigment Yellow 155 (e.g., 5% by weight) into the base paint.

    • Prepare a tint dispersion by mixing a lower concentration of P.Y. 155 (e.g., 1%) with the white base paint.

    • Apply the masstone and tint paints uniformly onto a standardized test panel or card. Allow the panels to cure completely as per the paint manufacturer's instructions.

  • Exposure:

    • Cover half of each painted area (masstone and tint) on the test panel with an opaque, light-proof material.

    • Place the test panel in a weather-ometer or a chamber equipped with a Xenon arc lamp, which simulates the full spectrum of natural sunlight. The exposure should follow a standard protocol (e.g., ASTM G155 or ISO 11341).

  • Evaluation:

    • After a predetermined period of exposure, remove the panel from the chamber.

    • Remove the opaque covering.

    • Visually compare the exposed and unexposed portions of the panel.

    • Rate the color change of the exposed area against the Blue Wool Scale (ISO 105-B08). The scale consists of 8 blue wool standards, where Standard 1 shows very poor lightfastness and Standard 8 shows exceptionally high lightfastness. The lightfastness rating of the pigment corresponds to the Blue Wool Standard that shows a similar degree of fading.

References

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155.
  • Biosynth. (n.d.). Pigment yellow 155.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155.
  • ChemicalBook. (n.d.). pigment yellow 155 | 77465-46-4.
  • CAS.org. (n.d.). 68516-73-4 - Common Chemistry.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155. Retrieved from Hangzhou Epsilon Chemical Co.,Ltd website.
  • Origo Chemical. (n.d.). Pigment Yellow 155 | Fast Yellow 4G | CAS 68516-73-4.
  • Dyechem. (2012, November 23). Pigment Yellow 155.
  • Crownpigment. (n.d.). PIGMENT YELLOW 155 - Introduction and Application.
  • Fineland Chem. (n.d.). DuraPrint® 3155J Pigment Yellow 155.
  • Precise Color. (n.d.). China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers.
  • Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155.
  • Scribd. (n.d.). Safety Data Sheet-Super Yellow-SB155.
  • Zeya Chemicals. (n.d.). Pigment yellow 155-Corimax Yellow 3GP.
  • Finelandpigment. (n.d.). Material Safety Data Sheet.
  • Xcolor Pigment. (n.d.). Pigment yellow 155 ; Fast Yellow 4GP.
  • Colors (India). (n.d.). Yellow 155 3GP - Technical Data Sheet.
  • Union Pigment. (n.d.). TECHNICAL DATA SHEET Pigment Yellow 155.
  • Benchchem. (n.d.). Pigment Yellow 155 | 77465-46-4.
  • Google Patents. (n.d.). Preparation method and application of pigment yellow 155.
  • Patsnap Eureka. (n.d.). A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength.
  • ECHEMI. (n.d.). Pigment Yellow 155 SDS, 77465-46-4 Safety Data Sheets.
  • MedchemExpress.com. (n.d.). Pigment Yellow 155 | Fluorescent Dye.
  • Benchchem. (n.d.). Pigment Yellow 155 High-Performance Organic Pigment.
  • ECHEMI. (n.d.). 77465-46-4, Pigment Yellow 155 Formula.
  • Google Patents. (n.d.). JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • Zeya Chemicals. (n.d.). Pigment Yellow 155 MSDS.

Sources

An In-depth Technical Guide to C.I. 200310 (Pigment Yellow 155)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

C.I. Pigment Yellow 155, with the Colour Index constitution number 200310, is a high-performance bisacetoacetarylide disazo yellow pigment.[1] It is characterized by its brilliant greenish-yellow shade, high tinting strength, and excellent fastness properties.[2] This guide provides a comprehensive technical overview of C.I. 200310, including its core molecular and physical properties, a detailed synthesis protocol, an analysis of its structure-property relationships, performance data, and key applications. This document is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who require a deep understanding of this important organic pigment.

Core Molecular and Physicochemical Properties

C.I. 200310 is a complex organic molecule with the systematic IUPAC name Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis-1,4-benzenedicarboxylate.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
Colour Index Name C.I. Pigment Yellow 155[3]
C.I. Constitution No. 200310[3]
CAS Number 68516-73-4, 77465-46-4[3]
Molecular Formula C₃₄H₃₂N₆O₁₂[3]
Molecular Weight 716.65 g/mol [3]
Chemical Class Bisacetoacetarylide Disazo[3]
Appearance Yellow powder[2]
Shade Greenish Yellow[2]

Synthesis Protocol

The synthesis of C.I. 200310 is a multi-step process that involves the preparation of two key intermediates: a diazonium salt and a coupling component. These intermediates are then reacted in a final coupling step to form the pigment.

Synthesis of Precursors

2.1.1. Dimethyl 2-aminoterephthalate (Diazo Component)

Dimethyl 2-aminoterephthalate can be synthesized via the catalytic hydrogenation of Dimethyl 2-nitroterephthalate. In a typical procedure, Dimethyl 2-nitroterephthalate is dissolved in a suitable solvent like isopropanol and subjected to hydrogenation in the presence of a catalyst (e.g., a precious metal catalyst) at elevated temperature (80-100 °C) and pressure (0.3-2.5 MPa).[4] Upon completion of the reaction, the catalyst is filtered off, and the product is crystallized by cooling, followed by filtration and drying.[4]

2.1.2. N,N'-1,4-phenylenebis(3-oxobutanamide) (Coupling Component)

This coupling component is prepared by the reaction of 1,4-phenylenediamine with a β-keto ester, such as ethyl acetoacetate. The condensation reaction is typically carried out in a high-boiling point solvent.

Detailed Synthesis of C.I. 200310

The overall synthesis involves the diazotization of Dimethyl 2-aminoterephthalate and its subsequent coupling with N,N'-1,4-phenylenebis(3-oxobutanamide).

Step 1: Diazotization of Dimethyl 2-aminoterephthalate

  • In a reaction vessel, prepare a suspension of Dimethyl 2-aminoterephthalate (2 moles) in an aqueous acidic solution, typically hydrochloric acid.

  • Cool the suspension to 0-5 °C with constant stirring.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. The diazotization reaction is exothermic and requires careful temperature control.

  • Continue stirring for an additional 30-60 minutes after the addition of sodium nitrite is complete to ensure the full formation of the diazonium salt.

Step 2: Preparation of the Coupling Solution

  • In a separate vessel, dissolve N,N'-1,4-phenylenebis(3-oxobutanamide) in an aqueous alkaline solution, such as sodium hydroxide, to form the soluble enolate.

  • Cool the solution to 5-10 °C.

Step 3: Azo Coupling Reaction

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling solution from Step 2 with vigorous agitation.

  • Maintain the temperature of the reaction mixture below 10 °C.

  • The pH of the reaction mixture should be carefully controlled, typically in the weakly acidic to neutral range, to facilitate the coupling reaction. This can be adjusted by the addition of a buffer solution or a weak acid.

  • The pigment precipitates out of the solution as a yellow solid upon successful coupling.

  • Continue stirring for 1-2 hours to ensure the completion of the reaction.

Step 4: Isolation and Post-Treatment

  • Filter the precipitated pigment and wash it thoroughly with water to remove any unreacted starting materials and inorganic salts.

  • The resulting pigment presscake can be subjected to a finishing treatment to optimize its physical properties, such as particle size and crystallinity. This often involves heating the pigment in water or an organic solvent.[5][6]

  • Dry the pigment in an oven at a controlled temperature (e.g., 80-100 °C) to obtain the final product.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_diazo Diazo Component cluster_coupling Coupling Component cluster_pigment_synthesis Pigment Synthesis DMT_nitro Dimethyl 2-nitroterephthalate H2_cat H₂, Catalyst DMT_amino Dimethyl 2-aminoterephthalate H2_cat->DMT_amino Hydrogenation Diazotization Diazotization (NaNO₂, HCl, 0-5°C) DMT_amino->Diazotization PDA 1,4-Phenylenediamine EAA Ethyl Acetoacetate Coupling_comp N,N'-1,4-phenylenebis (3-oxobutanamide) EAA->Coupling_comp Condensation Azo_coupling Azo Coupling Coupling_comp->Azo_coupling Diazotization->Azo_coupling Finishing Finishing (Solvent Treatment) Azo_coupling->Finishing Drying Drying Finishing->Drying Final_Pigment C.I. 200310 Drying->Final_Pigment

Caption: Synthesis workflow for C.I. 200310.

Structure-Property Relationships

The excellent performance characteristics of C.I. 200310 are a direct result of its molecular structure and solid-state packing.

  • Tautomerism and Stability: The molecule exists predominantly in the bisketohydrazone tautomeric form, which is stabilized by strong intramolecular hydrogen bonding. This contributes significantly to the pigment's high stability and lightfastness.[7]

  • Molecular Shape and Crystallinity: C.I. 200310 has a relatively linear and elongated molecular structure. This can promote the formation of needle-like crystals, which can influence the rheological properties of pigment dispersions, sometimes leading to higher viscosity.[6]

  • Post-Synthetic Finishing: The final properties of the pigment are highly dependent on post-synthesis "finishing" treatments. By heating the crude pigment in high-boiling point solvents, it is possible to control the particle size and shape (crystallinity). This process can reduce the aspect ratio of the crystals, leading to lower viscosity in dispersions and improved color strength.[5]

Structure_Property Structure Molecular Structure (Bisketohydrazone Form) H_Bonding Intramolecular H-Bonding Structure->H_Bonding Elongated_Shape Elongated Molecular Shape Structure->Elongated_Shape Stability High Stability & Lightfastness H_Bonding->Stability Viscosity Dispersion Viscosity Elongated_Shape->Viscosity Finishing Post-Synthesis Finishing Particle_Size Particle Size & Crystallinity Finishing->Particle_Size Properties Performance Properties Stability->Properties Viscosity->Properties Particle_Size->Stability Particle_Size->Viscosity

Caption: Key structure-property relationships of C.I. 200310.

Performance Characteristics

C.I. 200310 exhibits excellent fastness to light, heat, and various chemicals, making it suitable for a wide range of demanding applications.

Performance ParameterRating/ValueReference(s)
Light Fastness (Full Shade) 8 (on 1-8 Blue Wool Scale)[8]
Heat Resistance 180-200 °C (Coatings)[3][8]
260 °C (HDPE, 5 min)[2]
Acid Resistance 5 (on 1-5 scale)[8]
Alkali Resistance 5 (on 1-5 scale)[8]
Solvent Resistance Good to Excellent[2]
Migration Resistance 5 (on 1-5 scale)[3]

Spectroscopic Characterization (Expected)

While specific, publicly available spectra for C.I. 200310 are limited, the following are the expected characteristic signals based on its structure:

  • FT-IR Spectroscopy: The spectrum would be expected to show characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the keto and ester groups (in the range of 1650-1750 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and C-N stretching vibrations.

  • UV-Vis Spectroscopy: In a suitable solvent, the UV-Vis spectrum would likely exhibit a strong absorption band in the visible region, responsible for its yellow color, arising from the π → π* electronic transitions within the extensive conjugated azo system.

  • ¹H NMR Spectroscopy: The proton NMR spectrum would be complex, showing signals in the aromatic region (7-9 ppm) corresponding to the protons on the phenyl and terephthalate rings. Signals for the N-H protons would also be present, likely as broad singlets. The methyl protons of the ester and acetyl groups would appear in the upfield region (around 2-4 ppm).

Applications

The excellent performance profile of C.I. 200310 makes it a versatile pigment for numerous applications, including:

  • Plastics: It is widely used for coloring a variety of plastics, including polyolefins (HDPE, LDPE, PP) and PVC, due to its high heat stability and migration resistance.

  • Inks: Its good dispersibility and resistance to chemicals and light make it suitable for various printing ink formulations.

  • Coatings: It is used in industrial and automotive coatings, powder coatings, and coil coatings, where its excellent weather fastness is a key advantage.[7]

Conclusion

C.I. 200310 (Pigment Yellow 155) is a high-performance organic pigment with a well-defined chemical structure that imparts excellent stability and coloristic properties. Its synthesis, while multi-step, follows established principles of azo chemistry. The ability to fine-tune its physical properties through post-synthesis finishing treatments further enhances its utility in a wide range of demanding applications. This guide has provided a comprehensive overview of the key technical aspects of this important pigment, offering valuable insights for professionals in the field.

References

  • EP3215571A2 - C.i.
  • JP2016089020A - C.i.
  • Pigment Yellow 155 - Hangzhou Epsilon Chemical Co.,Ltd. (URL: [Link])

  • Pigment Yellow 155. (URL: [Link])

  • PIGMENT YELLOW 155 - Ataman Kimya. (URL: [Link])

  • Pigment Yellow 155 - SY Chemical Co., Ltd. (URL: [Link])

  • CN106045868A - Method for producing dimethyl aminoterephthalate through catalytic hydrogenation - Google P
  • The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment | Request PDF - ResearchGate. (URL: [Link])

Sources

Synthesis and CAS number for Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Properties of C.I. Pigment Yellow 155

Introduction

C.I. Pigment Yellow 155 (PY 155) is a high-performance organic pigment renowned for its brilliant greenish-yellow shade, exceptional durability, and versatile applicability.[1] As a member of the disazo chemical class, it possesses a symmetrical molecular structure that contributes to its excellent stability against heat, light, and chemical exposure.[2][3] These robust properties make it an ideal colorant in demanding applications, including plastics, industrial coatings, automotive finishes, and printing inks, where it often serves as a superior, heavy-metal-free alternative to lead chromate pigments.[4]

This technical guide provides a comprehensive overview of Pigment Yellow 155, designed for researchers and scientists. It delves into its core chemical identity, physicochemical properties, a detailed, step-by-step synthesis protocol with explanations for critical process choices, and post-synthesis finishing techniques that define the final product's performance characteristics.

Chemical Identity and Physicochemical Properties

The specific chemical structure and physical attributes of Pigment Yellow 155 are fundamental to its performance. Its identity is precisely defined by several international standards, most notably its Colour Index (C.I.) and CAS Registry Number.

Table 1: Chemical Identification of Pigment Yellow 155
C.I. Generic Name Pigment Yellow 155
C.I. Constitution Number 200310[2]
CAS Registry Number 68516-73-4[2][4][5][6]
Alternate CAS Number 77465-46-4[7]
Chemical Formula C₃₄H₃₂N₆O₁₂[1][3][5]
Molecular Weight 716.65 g/mol [3]
Chemical Class Disazo / Diacetoacetyl Arylide[2]

The performance of PY 155 in various applications is dictated by its fastness properties. It exhibits remarkable resistance to heat, weathering, and various chemicals, making it suitable for durable goods and exterior applications.

Table 2: Physicochemical and Fastness Properties of Pigment Yellow 155
Density 1.2 - 1.5 g/cm³[1][4]
Specific Surface Area ~50 m²/g[1][4]
Oil Absorption 40 - 80 g/100g [2][4]
Heat Resistance Up to 280 °C (in HDPE)[1][4]
Light Fastness (Full Shade, 1-8 Scale) 7-8[1][4]
Weather Resistance (1-5 Scale) 5[1][4]
Acid Resistance (1-5 Scale) 5[1][5]
Alkali Resistance (1-5 Scale) 5[1][5]
Migration Resistance (1-5 Scale) 5[1][5]

Core Synthesis Methodology

The industrial synthesis of Pigment Yellow 155 is a classic example of a bis-azo coupling reaction. This process involves the reaction of two equivalents of a diazonium salt (the diazo component) with one equivalent of a molecule containing two active methylene coupling sites (the coupling component). The symmetry of the coupling component is key to the pigment's structure.

The overall reaction scheme involves the diazotization of Dimethyl 2-aminoterephthalate, which is then coupled with 1,4-Diacetoacetyl-p-phenylenediamine.

G cluster_0 Diazo Component Preparation cluster_1 Coupling Component Preparation A Dimethyl 2-aminoterephthalate (2 eq.) B NaNO₂ / HCl (aq) 0-5 °C A->B Diazotization C Diazonium Salt Solution B->C G Azo Coupling Reaction pH & Temp Control C->G D 1,4-Diacetoacetyl-p-phenylenediamine (1 eq.) E NaOH (aq) D->E Dissolution F Solubilized Coupling Component E->F F->G H Crude Pigment Yellow 155 (Aqueous Slurry) G->H

Diagram 1: Overall Synthesis Scheme for Pigment Yellow 155.
Detailed Synthesis Protocol

The manufacturing process is typically a multi-step batch operation requiring precise control over stoichiometry, temperature, and pH.[8]

G start Start step1 Step 1: Diazotization (Dimethyl 2-aminoterephthalate in HCl/H₂O) start->step1 step2 Cool to 0-5°C Add NaNO₂ solution dropwise step1->step2 step4 Step 3: Coupling Reaction Add diazonium salt solution to coupling solution step2->step4 step3 Step 2: Dissolution (1,4-Diacetoacetyl-p-phenylenediamine in NaOH/H₂O) step3->step4 step5 Maintain pH & Temperature (e.g., pH 4.5-5.5, T < 20°C) step4->step5 step6 Step 4: Isolation & Finishing Filter, wash with water step5->step6 step7 Optional: Solvent Treatment or Milling step6->step7 end Dry & Package Final Pigment step7->end

Diagram 2: Experimental Workflow for PY 155 Synthesis.

Step 1: Preparation of the Diazonium Salt (Diazotization)

  • Procedure: Two molar equivalents of Dimethyl 2-aminoterephthalate are dispersed in an aqueous solution of hydrochloric acid.[3] The mixture is cooled to a temperature range of 0-5°C using an ice bath. An aqueous solution of sodium nitrite is then added slowly and portion-wise, ensuring the temperature does not exceed 5°C. The reaction is stirred until a clear solution of the diazonium salt is formed.

  • Causality & Expertise: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Maintaining a low temperature is critical to prevent its decomposition into phenolic by-products, which would act as impurities and negatively impact the final pigment's color purity and brightness. The use of excess acid ensures the complete protonation of the amino group and prevents the formation of unwanted diazoamino compounds.

Step 2: Dissolution of the Coupling Component

  • Procedure: One molar equivalent of 1,4-Diacetoacetyl-p-phenylenediamine is dissolved in a stoichiometric amount of aqueous sodium hydroxide solution.[8] This creates a clear, alkaline solution of the coupling component.

  • Causality & Expertise: The acetoacetyl groups contain acidic α-protons. In an alkaline medium, these protons are abstracted to form a water-soluble enolate. This enolate is the electron-rich species that is the true nucleophile in the subsequent electrophilic aromatic substitution (azo coupling) reaction. Complete dissolution is necessary to ensure a homogeneous reaction and prevent inconsistencies in the final product.

Step 3: The Azo Coupling Reaction

  • Procedure: The previously prepared diazonium salt solution is slowly added to the vigorously stirred solution of the coupling component.[3][8] The pH of the reaction mixture is carefully controlled, typically within a weakly acidic to neutral range (e.g., pH 4.5-6.0), by the simultaneous addition of a buffer or a dilute base. The temperature is kept low, often below 20°C. The precipitation of the bright yellow pigment occurs immediately upon mixing.

  • Causality & Expertise: The rate and mechanism of the azo coupling are highly pH-dependent. The diazonium ion is a weak electrophile and reacts efficiently only with the highly nucleophilic enolate form of the coupling component. If the pH is too low (too acidic), the enolate concentration decreases, slowing the reaction. If the pH is too high (too alkaline), the diazonium salt can convert to a non-reactive diazotate isomer. Precise pH control is therefore a self-validating system for maximizing yield and ensuring the correct chemical structure.

Post-Synthesis Processing and Finishing

The crude pigment slurry obtained from the coupling reaction is typically not in its optimal application form. A "finishing" step is required to modify the pigment's physical properties, such as crystal size, shape, and surface area, which profoundly influence its color strength, opacity, and dispersibility.[9]

Method 1: Thermal Solvent Treatment

  • Protocol: The filtered and washed pigment cake is re-slurried in water, often with the addition of a high-boiling point, water-miscible organic solvent such as 1-butanol or DMF.[9] The slurry is then heated to an elevated temperature (e.g., 95°C or higher) and held for several hours.[10]

  • Mechanism & Rationale: This process, known as crystal ripening or finishing, uses thermal energy to promote the growth of larger, more perfect crystals. Smaller, less stable primary particles dissolve and re-precipitate onto the surface of larger, more stable crystals. This results in a pigment with improved crystallinity, which enhances its solvent fastness, bleed resistance, and thermal stability. The choice of solvent can also influence the final particle shape.

Method 2: Mechanical Milling

  • Protocol: The dried pigment powder is subjected to a mechanical grinding process, often in the presence of a grinding agent like sodium chloride and a wetting agent.[11] This can be performed in equipment such as a ball mill or kneader. After milling, the grinding agent is washed away with water.

  • Mechanism & Rationale: In contrast to solvent treatment, milling is a top-down approach designed to reduce particle size. The intense mechanical shear breaks down pigment agglomerates and even primary crystals. This process is employed when a higher specific surface area is desired, which typically leads to increased color strength and transparency, properties that are highly valued in printing inks and certain plastic films.[11]

Conclusion

C.I. Pigment Yellow 155 is a cornerstone of the high-performance pigment portfolio. Its synthesis via a controlled bis-azo coupling reaction is a well-established industrial process where meticulous control of reaction parameters is paramount for achieving the desired quality. The subsequent finishing steps are not merely purification; they are critical for tailoring the pigment's physical form to meet the specific demands of its final application, whether it be for opaque plastics or transparent inks. The combination of its brilliant color and exceptional durability ensures its continued importance across a wide range of scientific and industrial fields.

References

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

  • Google Patents. (2020). Preparation method and application of pigment yellow 155. (CN111876023A).
  • Google Patents. (2017). C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant. (EP3215571A2).
  • Google Patents. (2016). C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant. (JP2016089020A).
  • ResearchGate. (2006). PREPARATION-OF-YELLOW-PIGMENTS. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • Precise Color. (n.d.). China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155. Retrieved from [Link]

  • World Of Dyes. (2012). Pigment Yellow 155. Retrieved from [Link]

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Spectroscopic characterization of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Pigment Yellow 155

This guide provides a comprehensive technical overview of the essential spectroscopic methods used to characterize C.I. Pigment Yellow 155 (PY 155). As a high-performance bisacetoacetarylide disazo pigment, PY 155 is valued for its brilliant greenish-yellow hue, excellent lightfastness, and thermal stability, making it a critical colorant in plastics, coatings, and printing inks.[1] A thorough understanding of its spectroscopic signature is paramount for quality control, formulation development, and competitive analysis.

This document moves beyond mere procedural descriptions to delve into the causality behind analytical choices, offering field-proven insights to ensure robust and reliable characterization.

Foundational Properties of Pigment Yellow 155

A precise characterization begins with understanding the fundamental physicochemical properties of the pigment. These parameters are the baseline against which all spectroscopic data are interpreted. PY 155 is a disazo pigment known for its high tinting strength and good resistance to solvents, acids, and alkalis.[2][3]

PropertyValueSource
C.I. Name Pigment Yellow 155[2]
C.I. Number 200310[2][4]
CAS Number 68516-73-4[2]
Chemical Class Disazo[2]
Molecular Formula C₃₄H₃₂N₆O₁₂[5]
Molecular Weight 716.65 g/mol [5]
Appearance Brilliant yellow powder[4]
Shade Greenish Yellow[2][3]

The molecular structure of PY 155 is central to its properties. Crystallographic studies have shown that the molecule exists predominantly in the bisketohydrazone tautomeric form, which is stabilized by strong intramolecular hydrogen bonding, contributing to its planarity and overall stability.[6]

Caption: Molecular Structure of Pigment Yellow 155.

General Spectroscopic Workflow

A validated characterization relies on a systematic workflow. The process ensures that data from different techniques are complementary and build a cohesive profile of the pigment.

Caption: General workflow for the spectroscopic characterization of PY 155.

UV-Visible (UV-Vis) Spectroscopy: The Basis of Color

Expertise & Experience: UV-Vis spectroscopy is the primary technique for quantifying the color properties of a pigment. It directly probes the electronic transitions within the molecule's extensive π-conjugated system, which are responsible for its absorption of visible light. The position and shape of the absorption maximum (λmax) are fundamental to its characteristic yellow hue.[1] A shift in λmax can indicate impurities, solvent interactions (solvatochromism), or changes in the pigment's crystalline form.[7]

Experimental Protocol:

  • Solvent Selection: PY 155 has limited solubility. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are effective solvents. Use of sonication may be required to achieve complete dissolution.[1]

  • Sample Preparation: Prepare a dilute stock solution of PY 155 in the chosen solvent (e.g., 10 mg/L). Ensure the concentration results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2 - 1.0 A.U.).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Calibrate the baseline using a cuvette filled with the pure solvent.

    • Scan the sample solution from 800 nm to 200 nm.

    • Record the wavelength of maximum absorbance (λmax).

Data Interpretation & Trustworthiness: The spectrum of PY 155 in a suitable solvent will exhibit a strong absorption band in the violet-blue region of the visible spectrum (typically 400-450 nm), which is why the pigment appears yellow. For yellow pigments, a λmax around 449 nm has been reported in literature for similar compounds.[8] The absence of unexpected peaks validates the purity of the sample, while the absorbance value at λmax, according to the Beer-Lambert Law, confirms its concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy: Molecular Fingerprinting

Expertise & Experience: FTIR spectroscopy is indispensable for identifying the functional groups within the PY 155 molecule. It provides a unique "fingerprint" that confirms its chemical identity and can quickly reveal the presence of synthetic precursors, additives, or degradation products. The technique is particularly sensitive to carbonyl (C=O), amine (N-H), and aromatic (C=C) vibrations.

Experimental Protocol:

  • Sample Preparation:

    • KBr Pellet (Transmission): Mix ~1 mg of the dry pigment powder with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr). Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press. This method provides high-quality spectra.

    • Attenuated Total Reflectance (ATR): Place a small amount of the pigment powder directly onto the ATR crystal (e.g., diamond). This is a faster method requiring minimal sample preparation.[9]

  • Instrumentation: Use an FTIR spectrometer operating in the mid-infrared range (4000-400 cm⁻¹).[9]

  • Measurement:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the beam path and collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Interpretation & Trustworthiness: The FTIR spectrum of PY 155 is complex but reveals key structural features. By comparing the obtained spectrum to a reference, one can validate the pigment's identity.

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~3435 (broad)N-H stretchingConfirms the presence of the secondary amine (amide) groups. A broad signal can indicate hydrogen bonding.[10]
~3000-3100Aromatic C-H stretchingIndicates the presence of the benzene rings in the structure.
~2850-2960Aliphatic C-H stretchingCorresponds to the methyl (CH₃) groups of the ester functionalities.
~1730 (sharp)Ester C=O stretchingA strong, sharp peak characteristic of the four methoxycarbonyl groups. This is a key identifier.[10]
~1670Amide I C=O stretchingConfirms the presence of the acetoacetamide amide linkages.
~1500-1600Aromatic C=C stretching & N-H bendingMultiple bands confirming the aromatic rings and amide II vibrations.
~1200-1300C-O stretchingAssociated with the ester groups.

The presence and relative intensity of these peaks serve as a self-validating system. For instance, a strong ester carbonyl peak (~1730 cm⁻¹) without corresponding aliphatic C-H stretches would be anomalous and warrant further investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

Expertise & Experience: While UV-Vis and FTIR confirm color and functional groups, NMR provides the definitive, atom-by-atom map of the molecular structure. Both ¹H and ¹³C NMR are employed to ensure every part of the molecule is accounted for. This is the most powerful technique for absolute structural confirmation and for identifying and quantifying isomeric impurities or residual starting materials.

Experimental Protocol:

  • Solvent Selection: A deuterated solvent capable of dissolving the pigment is required. DMSO-d₆ is a common choice.

  • Sample Preparation: Dissolve 5-10 mg of PY 155 in approximately 0.6 mL of the deuterated solvent in an NMR tube. Gentle heating or sonication may be necessary.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Measurement:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Advanced 2D NMR experiments (like COSY and HSQC) can be run to confirm connectivity if needed.

Data Interpretation & Trustworthiness:

  • ¹H NMR: The spectrum will show distinct signals for aromatic protons (typically 7.0-8.5 ppm), the N-H protons (can be broad and downfield), and the methyl protons of the ester and acetyl groups (typically 2.0-4.0 ppm). The integration of these peaks must correspond to the number of protons in the proposed structure.

  • ¹³C NMR: The carbon spectrum provides complementary information. Key signals include those for the carbonyl carbons of the esters and amides (160-180 ppm), the aromatic carbons (110-150 ppm), and the methyl carbons (20-50 ppm). The presence of signals corresponding to carboxylic acid carbons is a key piece of evidence for the overall structure.[1][10]

The combination of ¹H and ¹³C NMR data allows for an unambiguous assignment of the entire molecular structure, providing the highest level of trustworthiness in identity confirmation.

Mass Spectrometry (MS): Molecular Weight Verification

Expertise & Experience: Mass spectrometry provides a direct measurement of the pigment's molecular weight, serving as a final, crucial check on its identity. It is also highly sensitive for detecting impurities with different molecular weights.

Experimental Protocol:

  • Sample Preparation: Prepare a very dilute solution of the pigment in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer is typically used.

  • Measurement: Infuse the sample solution into the spectrometer and acquire the mass spectrum in positive ion mode.

Data Interpretation & Trustworthiness: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 717.66 (calculated for C₃₄H₃₃N₆O₁₂⁺). The detection of this exact mass (or a high-resolution mass measurement confirming the elemental composition) provides unequivocal proof of the pigment's molecular formula and weight.

References

  • JP2016089020A - C.i. pigment yellow 155 and method for preparing the same...
  • PIGMENT YELLOW 155 - Ataman Kimya. [Link]

  • Pigment Yellow 155 - Hangzhou Epsilon Chemical Co.,Ltd. [Link]

  • EP3215571A2 - C.i. pigment yellow 155 and process for preparing the same...
  • The crystal and molecular structure of C.I.Pigment Yellow 155... - ResearchGate. [Link]

  • Pigment Yellow 155 - SY Chemical Co., Ltd. [Link]

  • China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers - Precise Color. [Link]

  • FT-IR spectrum of the crude yellow pigment... - ResearchGate. [Link]

  • Technical Data Sheet Pigment Yellow 155 - Hangzhou Fancheng Chemical Co.,Ltd. [Link]

  • Pigment Yellow 155 - Chemical LAND21. [Link]

  • Raman spectroscopic database of azo pigments... - ResearchGate. [Link]

  • Spectral Analysis of Azo Derivatives... - ResearchGate. [Link]

  • UV-vis absorption spectrum of yellow pigment - ResearchGate. [Link]

  • FTIR spectrum of yellow pigment extracted from Citricoccus sp. - ResearchGate. [Link]

  • Artifical Yellow Pigments: Production and Characterization... - morana-rtd.com. [Link]

  • Raman spectroscopic database of azo pigments and application to modern art studies - Academia.edu. [Link]

  • Azo Pigments Make Raman Spectral Multiplexing More Sensitive - ACS Central Science. [Link]

  • Spectrophotometric Analysis of Some Reactive Azo Dyes... - Worldwidejournals.com. [Link]

  • Fourier Transform Infrared (FTIR) Database of Historical Pigments... - MDPI. [Link]

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Tautomeric forms of disazoacetoacetanilide pigments

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Tautomeric Forms of Disazoacetoacetanilide Pigments

Authored by a Senior Application Scientist

Abstract

Disazoacetoacetanilide pigments, commonly known as diarylide yellows, represent a cornerstone of the yellow organic pigment market, valued for their high color strength and cost-effectiveness.[1] A critical, yet often overlooked, aspect of their molecular chemistry is the phenomenon of tautomerism, which dictates their ultimate physical and chemical properties, including color, stability, and performance. This guide provides an in-depth exploration of the tautomeric equilibrium in these pigments, moving beyond simple definitions to offer researchers and development professionals a comprehensive understanding of the structural dynamics at play. We will dissect the causality behind analytical choices, present field-proven methodologies for characterization, and discuss the profound implications of tautomerism on pigment performance.

The Fundamental Equilibrium: Bis-keto-hydrazone vs. Bis-azo-enol Forms

Disazoacetoacetanilide pigments are not static molecular entities. They exist in a dynamic equilibrium between two primary tautomeric forms: the bis-azo-enol and the bis-keto-hydrazone. This prototropic tautomerism involves the migration of a proton between oxygen and nitrogen atoms, fundamentally altering the conjugated system and, consequently, all electronic and photophysical properties of the molecule.[2][3]

While both forms can exist, particularly in solution, extensive crystallographic studies have unequivocally demonstrated that the bis-keto-hydrazone form is the predominant, more stable tautomer in the solid state .[4][5][6] This stability is largely attributed to the formation of strong intramolecular hydrogen bonds that create a more planar and rigid molecular structure.[6]

Below is a depiction of this critical equilibrium for a generic disazoacetoacetanilide structure, exemplified by Pigment Yellow 12.

Tautomerism cluster_Azo Bis-azo-enol Tautomer cluster_Hydrazone Bis-keto-hydrazone Tautomer Azo Azo Hydrazone Hydrazone Azo->Hydrazone Proton Transfer Equilibrium

Caption: The tautomeric equilibrium in disazoacetoacetanilide pigments.

Analytical Characterization: A Multi-Faceted Approach

Determining the dominant tautomeric form and quantifying the equilibrium in different states (solid vs. solution) requires a synergistic application of multiple analytical techniques. The choice of method is dictated by the specific information required, from unambiguous solid-state structure to dynamic solution-phase behavior.

X-ray Crystallography: The Definitive Solid-State Arbiter

Expertise & Causality: For determining the molecular structure in the solid state, single-crystal X-ray diffraction is the gold standard. It provides a precise three-dimensional map of atomic positions, allowing for the direct measurement of bond lengths and the visualization of hydrogen bonding networks. The key distinction lies in identifying either a C-O single bond and N=N double bond (azo-enol) or a C=O double bond and N-N single bond (keto-hydrazone). For diarylide pigments like C.I. Pigment Yellow 12, crystallographic data consistently confirms the bis-keto-hydrazone structure, stabilized by intramolecular N-H···O=C hydrogen bonds that enforce molecular planarity.[4][5][6]

Self-Validation: The resulting crystal structure is a self-validating system. The observed bond lengths (e.g., C=O typically ~1.23 Å, C-O ~1.36 Å) and the location of the hydrogen atom on the nitrogen rather than the oxygen provide indisputable evidence for the hydrazone form.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution and Solid State

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for studying tautomeric equilibria, particularly in solution.[8] Since the proton exchange between tautomers is often fast on the NMR timescale, an averaged signal is typically observed.[8] However, specific nuclei (¹H, ¹³C, and especially ¹⁵N) serve as exquisite probes of the molecular environment.

  • ¹H NMR: The most direct evidence comes from the N-H proton of the hydrazone tautomer, which typically appears as a broad signal at a very downfield chemical shift (e.g., 16-17 ppm), indicative of strong hydrogen bonding.[9]

  • ¹³C NMR: The chemical shift of the carbonyl carbon is a key indicator. A signal in the range of 160-175 ppm is characteristic of a ketone (hydrazone form), whereas a signal for an enolic carbon would appear further upfield.

  • ¹⁵N NMR: As the nitrogen atoms are at the heart of the tautomerism, ¹⁵N NMR is particularly advantageous.[10] The chemical shifts of the nitrogen atoms in an azo group (-N=N-) are significantly different from those in a hydrazone group (-NH-N=C). Two-dimensional ¹H-¹⁵N correlation experiments (HMBC) can provide direct measurement of the hydrazone percentage in solution.[11][12]

Data Presentation: Characteristic NMR Signatures

Spectroscopic ProbeAzo-Enol Form SignatureKeto-Hydrazone Form SignatureRationale
¹H NMR O-H proton, variable shiftN-H proton, ~16-17 ppm Strong intramolecular H-bond in hydrazone form causes significant deshielding.
¹³C NMR C-OH, ~150-160 ppmC=O, ~160-175 ppm Carbonyl carbon is more deshielded than enolic carbon.
¹⁵N NMR Azo (-N=N-) nitrogensHydrazone (-NH-N=C) nitrogens The chemical environment of nitrogen is fundamentally different in the two forms.[9]
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
  • Objective: To determine the presence of the keto-hydrazone tautomer in a disazoacetoacetanilide pigment using ¹H NMR.

  • Materials: Pigment sample, deuterated dimethyl sulfoxide (DMSO-d₆), NMR tubes, volumetric flasks.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Sample Preparation: Accurately weigh ~10-15 mg of the pigment and dissolve it in 0.7 mL of DMSO-d₆ in a clean vial. Causality: DMSO is a polar aprotic solvent capable of dissolving these pigments and breaking intermolecular hydrogen bonds, but the strong intramolecular H-bond of the hydrazone form often persists.

    • Transfer: Transfer the solution to a 5 mm NMR tube.

    • Instrument Setup: Lock and shim the spectrometer on the deuterium signal of the solvent.

    • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is large enough to observe downfield signals (e.g., up to 20 ppm).

    • Data Analysis: Integrate all relevant peaks. Look for a characteristic broad signal in the 15-18 ppm region. The presence of this peak is strong evidence for the N-H proton of the keto-hydrazone tautomer.[9]

  • Self-Validation: The observation of the highly deshielded N-H proton, coupled with the expected aromatic and aliphatic signals, provides a validated confirmation of the hydrazone structure's presence in the solution.

UV-Visible Spectroscopy: Monitoring the Equilibrium

Expertise & Causality: The azo-enol and keto-hydrazone tautomers possess different chromophoric systems, leading to distinct electronic absorption spectra.[2] Typically, the more extended conjugated system of the keto-hydrazone form results in a bathochromic shift (absorption at a longer wavelength) compared to the azo-enol form.[13] This technique is particularly useful for studying how external factors, like solvent polarity, influence the tautomeric equilibrium.[14] In a series of solvents, a shift in the absorption maximum (λ_max) can indicate a shift in the equilibrium.

Experimental Protocol: Solvatochromic Study via UV-Vis Spectroscopy
  • Objective: To investigate the influence of solvent polarity on the tautomeric equilibrium.

  • Materials: Pigment sample, a series of solvents of varying polarity (e.g., hexane, toluene, chloroform, acetone, ethanol, DMSO), quartz cuvettes.

  • Instrumentation: Dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Stock Solution: Prepare a concentrated stock solution of the pigment in a suitable solvent (e.g., acetone).

    • Serial Dilutions: Prepare a series of dilute solutions (~10⁻⁵ M) in each of the selected solvents by adding a small aliquot of the stock solution. Causality: Using a stock solution ensures the same amount of pigment is analyzed in each solvent.

    • Spectrum Acquisition: Record the absorption spectrum for each solution from 300 to 700 nm, using the pure solvent as a blank.

    • Data Analysis: Record the λ_max for each solvent. Plot λ_max versus a solvent polarity scale (e.g., the Dimroth-Reichardt E_T(30) parameter).

  • Self-Validation: A systematic shift in λ_max correlated with solvent polarity provides validated evidence of the equilibrium's sensitivity to its environment. A shift to longer wavelengths in more polar solvents often suggests stabilization of the more polar keto-hydrazone form.[11]

Workflow for Comprehensive Tautomer Analysis

The robust characterization of these pigments requires an integrated workflow, leveraging the strengths of each technique to build a complete picture from the solid state to solution behavior.

Workflow start Pigment Sample solid_state Solid-State Analysis start->solid_state solution_state Solution-State Analysis start->solution_state dft Computational Modeling (DFT) start->dft xrd X-ray Crystallography solid_state->xrd ssnmr Solid-State NMR solid_state->ssnmr uv_vis UV-Vis Spectroscopy (Solvatochromism Study) solution_state->uv_vis nmr Solution NMR (¹H, ¹³C, ¹⁵N) solution_state->nmr interp_solid Unambiguous Tautomer ID (Typically Keto-Hydrazone) xrd->interp_solid ssnmr->interp_solid interp_solution Equilibrium Position (% Tautomer) uv_vis->interp_solution nmr->interp_solution interp_dft Relative Stabilities & Spectral Prediction dft->interp_dft conclusion Comprehensive Tautomer Profile interp_solid->conclusion interp_solution->conclusion interp_dft->conclusion

Caption: Integrated workflow for the analysis of tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the azo-enol <=> keto-hydrazone equilibrium is not fixed; it is a delicate balance influenced by both internal molecular structure and external environmental factors.

  • Substituent Effects: The electronic nature of substituents on the aromatic rings can modulate the equilibrium. Electron-withdrawing groups can influence the acidity of the proton and the stability of the resulting conjugated system, thereby shifting the balance.[15][16] However, for many diarylide pigments, the inherent stability of the dual intramolecularly hydrogen-bonded keto-hydrazone form dominates over subtle electronic effects.

  • Solvent Effects: As demonstrated in the UV-Vis protocol, the solvent plays a crucial role. Polar solvents tend to stabilize the more polar tautomer. The keto-hydrazone form, with its carbonyl group and N-H bond, is generally more polar than the azo-enol form and is often favored in polar solvents like DMSO or DMF.[11][14]

  • pH: In solution, the pH can dramatically shift the equilibrium.[17][18] Under basic conditions, deprotonation can occur, favoring an anionic species that may have more azo-enolate character. Conversely, acidic conditions can lead to protonation.[17]

Conclusion: From Molecular Structure to Macroscopic Performance

Understanding the tautomeric forms of disazoacetoacetanilide pigments is not merely an academic exercise. The dominance of the bis-keto-hydrazone tautomer is directly responsible for many of the properties that make these pigments commercially valuable. The planar, hydrogen-bonded structure enhances crystal packing, which in turn influences thermal stability, insolubility, and lightfastness.[2][6] For researchers and formulators, a thorough grasp of this equilibrium is essential for predicting pigment behavior, optimizing synthesis, and designing new molecules with tailored performance characteristics for advanced applications.

References

  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing.
  • Tautomerism in azo dyes. FOLIA.
  • Tautomerism of azo dyes in the solid state. Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences.
  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing.
  • Azo-hydrazone tautomerism of azo dyes.
  • The crystal structure of C.I. Pigment Yellow 12.
  • Pigment Yellow 12. Wikipedia.
  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes.
  • The azo-enol and keto-hydrazone tautomerism of synthesized dyes 1–14.
  • Crystal structures of azo pigments derived
  • Study of the azo-hydrazone tautomerism of Acid Orange 20 by spectroscopic techniques: UV-Visible, Raman, and surface-enhanced Raman scattering.
  • Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Publishing.
  • Solid state NMR and DFT studies of azo–hydrazone tautomerism in azo dyes and chitosan-dye films. RSC Publishing.
  • Spectrophotometric investigations and computational calculations of prototropic tautomerism and acid–base properties of some new azo dyes. Sci-Hub.
  • Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane deriv
  • Solvatochromism, halochromism, and azo-hydrazone tautomerism in novel V-shaped azo-azine colorants - consolidated experimental and computational approach.
  • Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters.
  • Scheme (II): Keto-enol tautomerism for azo (I, II).
  • Pigment Yellow 12: A Comprehensive Guide to Its Uses, Properties, and Selection Criteria. FineLand Chem.
  • The crystal structure of aceto-acetanilide azo-pigments VI. C.I. Pigment Yellow 4, a-(l-hydroxyethylidene) acetanilide-a-azo-(4'-nitrobenzene). Semantic Scholar.
  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Influence of substituent on UV absorption and keto-enol tautomerism equilibrium of dibenzoylmethane derivatives.
  • Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Journal of Chemical Sciences.

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An In-Depth Technical Guide to the Solubility and Solvent Resistance of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pigment Yellow 155 (C.I. No. 200310; CAS No. 68516-73-4) is a high-performance disazo pigment that has carved a significant niche in the coloration of plastics, inks, and coatings.[1] Its brilliant greenish-yellow shade, coupled with excellent fastness properties, makes it a desirable alternative to traditional pigments like chrome yellow and some diarylide yellows.[2][3] This guide provides a comprehensive technical analysis of two critical performance attributes of Pigment Yellow 155: its solubility in various organic solvents and its resistance to solvent attack in cured systems. Understanding these characteristics is paramount for researchers, scientists, and formulation chemists to optimize its use in diverse applications, from industrial paints and automotive coatings to printing inks and masterbatches.[4]

From a molecular standpoint, Pigment Yellow 155 is a bisacetoacetarylide disazo pigment.[1] Its chemical formula is C34H32N6O12.[5] This complex organic structure is fundamental to its inherent properties, including its notable solvent resistance and thermal stability.[1] The molecule exists in a bisketohydrazone form, a structural characteristic that contributes to its stability.[1]

Part 1: Solubility Profile of Pigment Yellow 155

While generally characterized by its low solubility, understanding the nuanced interactions of Pigment Yellow 155 with various organic solvents is crucial for dispersion stability and preventing issues like bleeding and migration in finished products. The pigment is generally described as being soluble in organic solvents such as alcohols and ketones.[6]

Quantitative Solubility Data

Precise quantitative solubility data for Pigment Yellow 155 is not extensively published in academic literature, as it is primarily valued for its insolubility. However, technical datasheets from various manufacturers provide qualitative assessments of its resistance to a range of common industrial solvents. This resistance is often rated on a scale of 1 to 5, where 5 indicates excellent resistance (negligible bleeding or dissolution) and 1 indicates poor resistance.

SolventResistance Rating (1-5 Scale)
Xylene4-5
Ethanol4-5
Ethyl Acetate4-5
Methyl Ethyl Ketone (MEK)4-5
White Spirit4
Ester5
Benzene4-5

Note: Data compiled from multiple technical datasheets.[7][8][9] The rating scale is a common industry standard where 5 denotes excellent resistance and 1 denotes poor resistance.

Factors Influencing Solubility

The solubility of an organic pigment like Pigment Yellow 155 is not an absolute value but is influenced by several factors:

  • Solvent Polarity and Hansen Solubility Parameters: The principle of "like dissolves like" is a primary determinant. Solvents with solubility parameters closer to that of the pigment are more likely to cause swelling or partial dissolution.

  • Temperature: Increased temperature generally enhances the solubility of solids in liquids. This is a critical consideration in applications involving high-temperature processing, such as in plastics extrusion.[3]

  • Particle Size and Surface Area: Finer pigment particles, with their higher surface area-to-volume ratio, can exhibit slightly higher apparent solubility.[3]

  • Crystalline Structure (Polymorphism): Different crystalline forms (polymorphs) of the same pigment can have varying solubility profiles.[1]

Experimental Workflow for Solubility Assessment

A common laboratory method to assess pigment solubility or, more accurately, solvent bleeding, is a simplified version of ASTM D279.

G cluster_0 Preparation cluster_1 Testing cluster_2 Evaluation prep1 Disperse Pigment Yellow 155 in a specific binder system. prep2 Apply the colored binder to a substrate (e.g., paper or metal panel). prep1->prep2 prep3 Cure the coating under specified conditions. prep2->prep3 test1 Immerse a portion of the cured panel in the test solvent. prep3->test1 test3 Cover to prevent solvent evaporation and maintain contact for a set duration (e.g., 24 hours). test1->test3 test2 Alternatively, place a solvent-saturated cotton ball on the surface. test2->test3 eval1 Remove the panel and allow it to dry. test3->eval1 eval2 Visually assess the degree of color transfer to the cotton ball or discoloration of the solvent. eval1->eval2 eval3 Compare against a grayscale to assign a rating (1-5). eval2->eval3

Caption: Workflow for Assessing Pigment Bleeding in Solvents.

Part 2: Solvent Resistance of Pigment Yellow 155 in Cured Systems

Solvent resistance is a measure of a cured coating's or plastic's ability to withstand degradation upon exposure to a solvent. For Pigment Yellow 155, this is a key performance indicator, particularly in applications like automotive refinishing, industrial coatings, and printing inks where contact with aggressive solvents is common.

Performance in Various Applications

Pigment Yellow 155 consistently demonstrates high resistance to a broad spectrum of chemicals, including acids and alkalis.[8][9]

  • Industrial and Automotive Coatings: It exhibits excellent resistance to over-varnishing, a critical property in multi-layer coating systems.[3][4] Its weather fastness is also noteworthy, often surpassing that of other pigments like C.I. Pigment Yellow 16.[3]

  • Plastics: In plastic applications, Pigment Yellow 155 shows good migration fastness.[2] It can withstand processing temperatures up to 260°C in HDPE without significant color change.[3][10]

  • Printing Inks: The pigment's good soap and solvent fastness makes it suitable for various printing ink formulations, including water-based, solvent-based, and offset inks.[2]

Standardized Testing for Solvent Resistance

The solvent rub test is a widely accepted method for evaluating the cure and solvent resistance of a coating. ASTM D5402 and ASTM D4752 are the benchmark standards for this procedure.[11][12]

Experimental Protocol: Solvent Rub Test (Adapted from ASTM D5402)

This protocol outlines the steps to assess the solvent resistance of a coating pigmented with Pigment Yellow 155.

1. Materials and Equipment:

  • Coated panels with fully cured Pigment Yellow 155 formulation.
  • Test Solvent (commonly Methyl Ethyl Ketone - MEK).
  • Cotton cloth (cheesecloth).
  • A device for applying consistent pressure (or a trained operator's finger).
  • Timer or stopwatch.

2. Procedure:

  • Select a test area on the coated surface.[11]
  • Fold the cotton cloth into a double-thick pad and saturate it with the test solvent until it is dripping wet.[11]
  • Wrap the saturated cloth around your index finger.
  • Apply a firm, consistent pressure and rub the coated surface back and forth over a distance of approximately 10 cm. One back-and-forth motion constitutes a "double rub."[12]
  • Continue rubbing for a specified number of double rubs (e.g., 50 or 100) or until the substrate becomes visible.[13]
  • Record the number of double rubs at which the coating fails (substrate is exposed).

3. Evaluation:

  • The surface is rated on a scale, often from 0 to 5, where 5 indicates no effect on the coating after the specified number of rubs, and 0 indicates complete removal of the coating.[13]
  • Any softening, marring, or color transfer to the cloth is also noted.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Coated Panel\nand Saturated Cloth"]; rub [label="Perform Double Rubs\n(Back and Forth Motion)"]; check [label="Specified Number\nof Rubs Reached?", shape=diamond, style=filled, fillcolor="#FBBC05"]; fail [label="Substrate Exposed?", shape=diamond, style=filled, fillcolor="#FBBC05"]; record [label="Record Number of Rubs\nand Assess Damage"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> prep -> rub; rub -> fail; fail -> check [label="No"]; check -> rub [label="No"]; fail -> record [label="Yes"]; check -> record [label="Yes"]; record -> end; }

Caption: Logical Flow of the Solvent Rub Test.

Conclusion

Pigment Yellow 155's robust solvent resistance and low solubility are cornerstones of its high-performance profile. Its disazo chemical structure imparts exceptional stability, making it a reliable choice for demanding applications where chemical resistance and color durability are paramount. For the formulation scientist, a thorough understanding of its interaction with solvents, both in the liquid phase and in the cured state, is essential for harnessing its full potential. The standardized testing protocols outlined in this guide provide a framework for quantifying its performance and ensuring the quality and longevity of the final product.

References

  • Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155. Retrieved from [Link]

  • Colors (India). (n.d.). Yellow 155 3GP - Technical Data Sheet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

  • Precise Color. (n.d.). China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • Sudarshan Chemical Industries. (2018). Sudacolor® Yellow 155 - Technical Datasheet. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. Retrieved from [Link]

  • Xinghua Pigments Group. (2018). ORGANIC PIGMENTS: Pigment Yellow 155 (P.Y.155),Physical, Chemical Properties and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • ASTM International. (2019). ASTM D5402-19, Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs. Retrieved from [Link]

  • Touchstone Research Laboratory, Ltd. (n.d.). Solvent Resistance Rub Test – ASTM D4752. Retrieved from [Link]

  • Hempel. (2024). Testing after painting. Retrieved from [Link]

  • Alliance Organics LLP. (n.d.). Product Brochure. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability and Degradation of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 155 (C.I. 200310) is a high-performance disazo pigment prized for its brilliant greenish-yellow hue, excellent lightfastness, and notable thermal stability.[1][2] These properties have led to its widespread use in demanding applications such as plastics, coatings, and printing inks.[1][3][4][5] As processing temperatures and performance expectations for these materials continue to rise, a thorough understanding of the thermal stability and degradation pathways of Pigment Yellow 155 is paramount. This guide provides a comprehensive technical overview of the thermal behavior of Pigment Yellow 155, including its molecular structure, thermal stability profile, proposed degradation mechanisms, and the analytical techniques essential for its characterization.

Introduction to Pigment Yellow 155

Pigment Yellow 155 is a synthetic organic pigment belonging to the disazoacetoacetarylide chemical class.[6][7] Its molecular structure, characterized by two azo groups (–N=N–) and acetoacetarylide moieties, is the foundation of its color and performance properties.[2][8]

Molecular Structure: C₃₄H₃₂N₆O₁₂[2][8]

CAS Number: 68516-73-4[9][10]

The pigment's robust molecular framework contributes to its high tinting strength, good solvent and chemical resistance, and, most importantly for this guide, its commendable heat resistance.[1][3][5] It is frequently employed in systems that undergo high-temperature processing, such as the extrusion of polyolefins like high-density polyethylene (HDPE), where it can withstand temperatures up to 280°C.[9][10]

Thermal Stability Profile of Pigment Yellow 155

The thermal stability of a pigment is a critical parameter that dictates its suitability for various applications. For Pigment Yellow 155, its heat resistance is a key performance attribute. However, like all organic molecules, it will decompose at elevated temperatures. The thermal stability is not an absolute value and is influenced by factors such as the duration of thermal exposure, the atmosphere (inert or oxidative), and the surrounding polymer or binder matrix.[5][9]

General Thermal Resistance

Pigment Yellow 155 is generally considered to have good to excellent heat stability.[1][9] In plastics applications, its thermal performance varies with the polymer system. For instance, in High-Density Polyethylene (HDPE), it is reported to be stable up to 280°C, while in plasticized Polyvinyl Chloride (PVC), its stability is noted at around 180°C.[3][9]

Application Medium Reported Thermal Stability
High-Density Polyethylene (HDPE)Up to 280°C[9][10]
Polyvinyl Chloride (PVC)Approximately 180°C[3]
Industrial Coatings (Baking Enamels)Excellent resistance to over-varnishing[5]

Proposed Thermal Degradation Mechanism

The thermal degradation of organic pigments is a complex process involving the cleavage of chemical bonds. For disazo pigments like Pigment Yellow 155, the azo linkages (–N=N–) are often the most thermally labile sites. The degradation process is typically initiated by homolytic cleavage of these bonds, leading to the formation of free radicals. These highly reactive species can then participate in a cascade of subsequent reactions, resulting in the breakdown of the pigment's chromophoric system and a loss of color.

A plausible degradation pathway for Pigment Yellow 155, based on the general understanding of azo dye thermolysis, is proposed to involve the following key steps:

  • Initiation: Homolytic cleavage of the azo bonds at elevated temperatures, leading to the formation of aromatic and azo-phenyl radicals.

  • Propagation: The generated free radicals can abstract hydrogen atoms from neighboring molecules or undergo further fragmentation. This can lead to the formation of a variety of smaller, volatile molecules.

  • Termination: The radical chain reactions are terminated through recombination or disproportionation reactions.

The degradation products can be numerous and complex, and their exact nature can be elucidated using advanced analytical techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

G PY155 Pigment Yellow 155 (Disazoacetoacetarylide) Heat High Temperature (Thermal Stress) PY155->Heat Exposure to Initiation Initiation: Homolytic Cleavage of Azo Bonds Heat->Initiation Radicals Formation of Aromatic and Azo-Phenyl Free Radicals Initiation->Radicals Propagation Propagation: Radical Chain Reactions Radicals->Propagation Products Degradation Products: - Volatile Organic Compounds - Char Residue Propagation->Products Color_Loss Loss of Chromophore (Color Fading) Propagation->Color_Loss

Caption: Proposed thermal degradation pathway for Pigment Yellow 155.

Analytical Methodologies for Thermal Characterization

A multi-analytical approach is essential for a comprehensive understanding of the thermal stability and degradation of Pigment Yellow 155. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For the identification of degradation products, hyphenated techniques like TGA-FTIR and Py-GC-MS are invaluable.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[11] It is a fundamental technique for determining the thermal stability and decomposition profile of pigments.[4] A typical TGA experiment for Pigment Yellow 155 would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the mass of non-volatile residue at the end of the experiment.

Step-by-Step TGA Protocol:

  • Sample Preparation: Ensure the pigment sample is dry and representative of the bulk material. A sample mass of 5-10 mg is typically used.[3]

  • Instrument Setup: Place the sample in an inert crucible (e.g., alumina or platinum).

  • Experimental Parameters:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a typical flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the percentage of weight loss versus temperature. The first derivative of this curve (DTG curve) is also plotted to identify the temperatures of the fastest decomposition rates.

G cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_run Analysis cluster_data Data Interpretation prep1 Dry Pigment Sample prep2 Weigh 5-10 mg prep1->prep2 tga1 Place sample in inert crucible prep2->tga1 tga2 Load into TGA furnace tga1->tga2 tga3 Set atmosphere (N2 or Air) tga2->tga3 tga4 Program heating rate (e.g., 10°C/min) tga3->tga4 run1 Initiate heating and data acquisition tga4->run1 run2 Record mass change vs. temperature run1->run2 data1 Plot TGA curve (% weight loss vs. Temp) run2->data1 data2 Calculate DTG curve data1->data2 data3 Determine onset of decomposition data2->data3

Caption: Experimental workflow for TGA analysis of Pigment Yellow 155.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[12] It is used to detect thermal transitions such as melting, crystallization, and decomposition.[13] For Pigment Yellow 155, a DSC analysis can reveal its melting point and the enthalpy associated with its decomposition, providing further insights into its thermal stability.

Step-by-Step DSC Protocol:

  • Sample Preparation: A small amount of the pigment (2-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[1]

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Experimental Parameters:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.

    • Temperature Program: A heat-cool-heat cycle is often employed to erase the thermal history of the sample. A typical heating rate is 10°C/min.

  • Data Analysis: The heat flow is plotted against temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified as peaks on the DSC curve.

Evolved Gas Analysis (EGA)

To identify the volatile products released during the thermal degradation of Pigment Yellow 155, TGA can be coupled with other analytical techniques such as Fourier-Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS). TGA-FTIR allows for the real-time identification of evolved gases by their characteristic infrared absorption spectra.[14]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is another powerful technique where the pigment is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[15][16][17] This technique is particularly useful for complex, insoluble materials like organic pigments.[15][18]

Influence of the Polymer Matrix on Thermal Stability

The thermal stability of Pigment Yellow 155 can be significantly influenced by the polymer matrix in which it is dispersed. The polymer can affect the pigment's stability in several ways:

  • Heat Transfer: The thermal conductivity of the polymer will affect the rate at which the pigment particles are heated.

  • Chemical Interactions: The polymer or its additives may interact with the pigment at high temperatures, potentially accelerating or inhibiting degradation.

  • Oxygen Availability: The permeability of the polymer to oxygen can influence oxidative degradation pathways.

Organic pigments can also, in turn, affect the properties of the polymer matrix. For instance, they can act as nucleating agents, influencing the crystallization behavior of semi-crystalline polymers, which can impact the dimensional stability of the final product.[19]

Conclusion

Pigment Yellow 155 is a high-performance organic pigment with good thermal stability, making it suitable for a wide range of applications that involve high-temperature processing. Its thermal degradation is likely initiated by the cleavage of the azo bonds, leading to a loss of color. A thorough understanding of its thermal behavior, through the use of analytical techniques such as TGA, DSC, and EGA, is crucial for optimizing its performance and ensuring the longevity of the final colored products. Further research into the specific degradation products and the influence of different polymer matrices will continue to be of high value to researchers and professionals in the field.

References

  • Ataman Kimya. PIGMENT YELLOW 155.
  • ECHEMI. (n.d.). 77465-46-4, Pigment Yellow 155 Formula.
  • WorldOfColorants. (2012, November 23). Pigment Yellow 155.
  • Thermal Support. (n.d.). Better Characterization of Coatings, Pigments and Inks Using Stepscan DSC.
  • Frontier-Lab. (n.d.). Characterization of 35 organic pigments using multi-functional pyrolysis (Py)-GC/MS and development of a database.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155.
  • Fineland Chem. (n.d.). DuraPrint® 3155J Pigment Yellow 155.
  • Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155.
  • SpecialChem. (2017, November 22). Pigment Yellow 155 (Hangzhou Origo Chemical).
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155 / Disazo Yellow 4G.
  • Plastics Color Corporation. (2024, February 23). The Impact of Pigments on Plastic Dimensional Stability.
  • Kusch, P. (2012).
  • museumsbau.de. (n.d.). investigation of paint media by differential scanning calorimetry (dsc).
  • SHIMADZU. (n.d.). Advanced Py-GCMS Systems for Precise Analysis.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA).
  • METTLER TOLEDO. (n.d.). Thermal Analysis of Paints, Coatings, and Resins.
  • MDPI. (2021, July 28). Structure and Stability Characterization of Natural Lake Pigments Made from Plant Extracts and Their Potential Application in Polymer Composites for Packaging Materials.
  • Getty Conservation Institute. (2025, January 3). An Expert System for Interpreting Pyrolysis-GC/MS Data for Synthetic Paint Media. YouTube.
  • ChemicalBook. (n.d.). pigment yellow 155 | 77465-46-4.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC.
  • EAG Laboratories. (n.d.). Thermogravimetric Analysis - TGA–FTIR.
  • LCGC International. (2022, May 1). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • WorldOfColorants. (2012, November 23). Pigment Yellow 155.
  • Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155.

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Pigment Yellow 155: A Comprehensive Technical Guide to a Model Azo Pigment

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Model Compounds in Azo Pigment Research

In the vast landscape of organic pigments, the azo class stands as a cornerstone, renowned for its vibrant hues, cost-effectiveness, and broad applicability.[1] The sheer diversity within this class, however, presents a significant challenge for systematic research and development. To navigate this complexity, the scientific community relies on model compounds—well-characterized molecules that serve as benchmarks for understanding the fundamental principles governing the entire class. Pigment Yellow 155 (C.I. 200310), a high-performance bisacetoacetarylide disazo pigment, has emerged as such a model system.[2] Its well-defined and stable crystal structure, coupled with its excellent performance attributes, makes it an ideal candidate for investigating the intricate relationships between molecular architecture, solid-state properties, and end-use performance in azo pigments.[2] This technical guide provides an in-depth exploration of Pigment Yellow 155, not merely as a commercial colorant, but as a pivotal tool for advancing the science of azo pigments.

Physicochemical Properties and Molecular Structure: The Foundation of Performance

Pigment Yellow 155 is a brilliant, greenish-yellow pigment with the chemical formula C₃₄H₃₂N₆O₁₂ and a molecular weight of 716.65 g/mol .[3][4] Its robust performance characteristics, including excellent lightfastness, heat stability, and resistance to solvents, are direct consequences of its unique molecular and crystal structure.[5]

PropertyValueSource(s)
Chemical Name Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis[terephthalate]
CAS Number 68516-73-4[3][4]
Molecular Formula C₃₄H₃₂N₆O₁₂[3][4]
Molecular Weight 716.65 g/mol [3][4]
Tautomeric Form Bisketohydrazone[2]
Crystal System Triclinic[2]
Space Group P1[2]

A critical aspect of Pigment Yellow 155's structure is its existence in the bisketohydrazone tautomeric form, a common feature among disazoacetoacetanilide pigments.[2] This tautomerism, coupled with strong intramolecular hydrogen bonding, results in a nearly planar molecular conformation.[2] This planarity is a key contributor to the pigment's high thermal stability and solvent resistance, as it allows for efficient molecular packing in the crystal lattice, maximizing intermolecular forces. The crystal structure of Pigment Yellow 155 has been determined to be triclinic with the space group P1.[2] This well-defined crystalline arrangement provides a solid foundation for computational modeling and for understanding how subtle changes in molecular design can impact the macroscopic properties of the pigment.

Synthesis and Characterization: A Verifiable Experimental Protocol

The synthesis of Pigment Yellow 155 follows a classical azo coupling reaction pathway, involving diazotization of an aromatic amine followed by coupling with a suitable coupling component.[4][6] The following protocol is a synthesized representation of methodologies described in the scientific and patent literature, designed to be a self-validating system for laboratory-scale preparation.

Experimental Protocol: Synthesis of Pigment Yellow 155

Materials:

  • Dimethyl 2-aminoterephthalate

  • N,N'-1,4-phenylenebis(3-oxobutanamide) (Acetoacetyl-p-phenylenediamide)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 37%)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization:

    • In a reaction vessel, suspend Dimethyl 2-aminoterephthalate in deionized water and an appropriate amount of hydrochloric acid.

    • Cool the suspension to 0-5°C using an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension. Maintain the temperature below 5°C throughout the addition.

    • Continue stirring the mixture at 0-5°C for 60 minutes to ensure complete formation of the diazonium salt.

  • Coupling Component Solution:

    • In a separate vessel, dissolve N,N'-1,4-phenylenebis(3-oxobutanamide) in an aqueous solution of sodium hydroxide at room temperature.

    • Stir until a clear solution is obtained.

    • Cool the solution to 10-15°C.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the pH of the reaction mixture between 4.5 and 5.5 by adding a dilute solution of sodium hydroxide or acetic acid as needed.

    • Continue stirring the reaction mixture for 2-3 hours, allowing the pigment to precipitate fully.

  • Isolation and Purification:

    • Filter the precipitated pigment using a Buchner funnel.

    • Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of soluble salts.

    • Dry the pigment in an oven at 80-100°C to a constant weight.

Characterization:

The synthesized Pigment Yellow 155 should be characterized using standard analytical techniques to confirm its identity and purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the azo linkage (-N=N-), amide (C=O and N-H), and ester (C=O) groups.

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) in a suitable solvent or as a solid dispersion, which is related to its color.

  • X-ray Diffraction (XRD): To confirm the crystalline structure and compare it with known data for Pigment Yellow 155.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the molecular structure in detail.

Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Coupling cluster_workup Work-up A Dimethyl 2-aminoterephthalate in HCl(aq) B NaNO2(aq) C Diazonium Salt Solution (0-5°C) B->C E Azo Coupling (pH 4.5-5.5) C->E D N,N'-1,4-phenylenebis(3-oxobutanamide) in NaOH(aq) D->E F Precipitated Pigment E->F G Filtration & Washing F->G H Drying G->H I Pigment Yellow 155 H->I

Caption: Synthesis workflow for Pigment Yellow 155.

Performance Attributes and Applications: A Model of Excellence

Pigment Yellow 155 is widely used in demanding applications due to its exceptional fastness properties. It serves as an excellent model for understanding how molecular and crystalline features translate into desirable performance in coatings, plastics, and printing inks.[5]

ApplicationKey Performance Attributes
Automotive and Industrial Coatings Excellent weather fastness, lightfastness, and resistance to over-spraying.[5]
Plastics (Polyolefins, PVC) High heat stability (up to 290°C in HDPE), good migration resistance, and high tinting strength.
Printing Inks Good dispersibility, chemical resistance, and vibrant, clean shade.

The superior performance of Pigment Yellow 155 can be directly linked to its chemical structure. The presence of two azo groups and the extended conjugated system contribute to its strong color and lightfastness. The nearly planar molecular structure and strong intermolecular forces in the solid state are responsible for its high thermal stability and resistance to solvents and migration. By studying how these structural features influence performance in Pigment Yellow 155, researchers can develop design principles for new azo pigments with tailored properties.

Pigment Yellow 155 as a Model for Structure-Property Relationship Studies

The true value of Pigment Yellow 155 as a model compound lies in its utility for elucidating fundamental structure-property relationships in azo pigments. Its well-defined crystal structure provides a reliable starting point for computational chemistry studies.[2] Density Functional Theory (DFT) and other molecular modeling techniques can be employed to predict electronic properties, spectroscopic behavior, and even the relative stability of different tautomers and polymorphs. These theoretical predictions can then be validated against experimental data obtained from Pigment Yellow 155, refining the computational models and enhancing their predictive power for other azo pigments.

Structure_Property_Relationship cluster_molecular Molecular Structure cluster_solid_state Solid-State Structure cluster_performance Performance Properties A Azo Linkages F Color & Strength A->F G Lightfastness A->G B Planarity D Crystal Packing B->D B->G H Heat Stability B->H C Intramolecular H-Bonding C->B D->H I Solvent Resistance D->I E Polymorphism E->F

Caption: Structure-property relationships in azo pigments.

Toxicology and Environmental Considerations

A comprehensive assessment of any chemical substance requires a thorough evaluation of its toxicological and environmental profile. For Pigment Yellow 155, specific toxicological and ecotoxicological data is limited in publicly available literature.[3] However, general toxicological principles for organic pigments and data on structurally related azo pigments can provide valuable insights.

Organic pigments, due to their very low solubility in water and biological media, generally exhibit low bioavailability and, consequently, low acute toxicity.[7] The primary toxicological concern associated with some azo colorants is the potential for reductive cleavage of the azo bond to form potentially carcinogenic aromatic amines. However, for insoluble pigments like Pigment Yellow 155, this is considered to be of low risk under normal conditions of use.

Regarding environmental fate, the low water solubility of Pigment Yellow 155 suggests a low potential for mobility in soil and aquatic systems.[3] Biodegradation is expected to be slow.[8] As with all industrial chemicals, responsible manufacturing practices, including proper waste treatment and disposal, are essential to minimize environmental impact. Further research into the specific toxicological and ecotoxicological properties of Pigment Yellow 155 is warranted to provide a more complete safety profile.

Conclusion: A Model for Future Innovation

Pigment Yellow 155 stands as more than just a high-performance colorant; it is a critical tool for advancing our understanding of azo pigment chemistry. Its well-defined molecular and crystal structure, coupled with its excellent performance, provides a robust platform for investigating the fundamental principles that govern the behavior of this important class of materials. By leveraging Pigment Yellow 155 as a model compound, researchers can continue to develop new and improved azo pigments with tailored properties, driving innovation in the coatings, plastics, and printing industries. The continued study of this remarkable molecule will undoubtedly pave the way for the next generation of high-performance colorants.

References

  • Fashion Sustainability Directory. (2025, April 10). Pigment Degradation Pathways. [Link]

  • Herbst, W., & Hunger, K. (2005). Toxicology and toxicological testing of colorants.
  • Google Patents. (n.d.). Preparation method and application of pigment yellow 155.
  • Patsnap Eureka. (n.d.). A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength. [Link]

  • ResearchGate. (2025, August 21). The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. [Link]

  • ResearchGate. (2006, October 3). PREPARATION-OF-YELLOW-PIGMENTS.pdf. [Link]

  • World Of Dyes. (2012, November 23). Pigment Yellow 155. [Link]

  • PubMed Central. (n.d.). An Update in Computational Methods for Environmental Monitoring: Theoretical Evaluation of the Molecular and Electronic Structures of Natural Pigment–Metal Complexes. [Link]

  • Google Patents. (n.d.). C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • MDPI. (n.d.). Cadmium Yellow Pigments in Oil Paintings: Optical Degradation Studies Utilizing 3D Fluorescence Mapping Supported by Raman Spectroscopy and Colorimetry. [Link]

  • History of Medicine. (2022, April 30). INVESTIGATING THE DEGRADATION PATHWAYS OF VARIOUS ENVIRONMENTAL POLLUTANTS. [Link]

  • ResearchGate. (2019, April 10). (PDF) Degradation Pathways of Persistent Organic Pollutants (POPs) in the Environment. [Link]

  • Google Patents. (n.d.). C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant.
  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155. [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. [Link]

  • PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. [Link]

  • PubMed Central. (2022, August 31). Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach. [Link]

  • MDPI. (n.d.). A Combined Experimental and Computational Study of Chrysanthemin as a Pigment for Dye-Sensitized Solar Cells. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155. [Link]

  • ResearchGate. (2025, August 5). Synthesis and characterization of novel yellow azo dyes from 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and study of their azo-hydrazone tautomerism. [Link]

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Methodological & Application

Synthesis of C.I. Pigment Yellow 155: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of C.I. Pigment Yellow 155, a high-performance disazo pigment. Intended for researchers, scientists, and professionals in drug development and materials science, this guide offers a detailed protocol grounded in the fundamental principles of organic chemistry. The synthesis is a two-stage process involving a diazotization reaction followed by an azo coupling reaction. This note emphasizes not only the procedural steps but also the underlying chemical principles that govern the reaction, ensuring a thorough understanding for successful and safe execution.

Pigment Yellow 155 is valued for its excellent lightfastness, heat stability, and resistance to solvents, making it suitable for a wide range of applications including plastics, coatings, and printing inks.[1] Its synthesis is a classic example of azo chemistry, offering a practical platform for studying electrophilic aromatic substitution reactions.

Core Principles: The Chemistry of Azo Pigment Synthesis

The formation of Pigment Yellow 155 is achieved through two sequential chemical transformations:

  • Diazotization: A primary aromatic amine, in this case, dimethyl 2-aminoterephthalate, is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid. The resulting diazonium salt is a potent electrophile.

  • Azo Coupling: The highly reactive diazonium salt is then introduced to a nucleophilic coupling component, N,N'-1,4-phenylenebis(3-oxobutanamide). This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated methylene groups of the coupling component, forming the characteristic azo linkage (-N=N-).[2][3] The extended conjugation of the resulting molecule is responsible for its vibrant yellow color.

Safety Precautions and Hazard Management

The synthesis of Pigment Yellow 155 involves the handling of hazardous materials. Adherence to strict safety protocols is paramount.

Chemical Hazards Safety Measures
Dimethyl 2-aminoterephthalate Causes skin and serious eye irritation. May cause respiratory irritation.[4]Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[4]
Sodium Nitrite Strong oxidizer, may intensify fire. Toxic if swallowed. Causes serious eye irritation.[5]Keep away from combustible materials. Wear protective gloves and eye protection. Do not eat, drink, or smoke when using.
Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation.[6][7]Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area.[6]
N,N'-1,4-phenylenebis(3-oxobutanamide) Generally not classified as hazardous, but good laboratory practices should be followed.[8]Avoid dust inhalation. Wear gloves and eye protection.

Emergency Procedures:

  • Skin Contact: Immediately flush with plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Inhalation: Move person to fresh air.

  • Ingestion: Seek immediate medical attention.

Experimental Protocol: Synthesis of Pigment Yellow 155

This protocol is designed to yield a high-quality crude Pigment Yellow 155, which can be further purified through a finishing process.

Materials and Reagents
Material Formula Molar Mass ( g/mol ) Quantity
Dimethyl 2-aminoterephthalateC₁₀H₁₁NO₄209.20Specify Moles/Grams
Sodium NitriteNaNO₂69.00Specify Moles/Grams
Concentrated Hydrochloric Acid (37%)HCl36.46Specify Volume
N,N'-1,4-phenylenebis(3-oxobutanamide)C₁₄H₁₆N₂O₄276.29Specify Moles/Grams
Sodium HydroxideNaOH40.00Specify Moles/Grams
Sodium CarbonateNa₂CO₃105.99As needed for pH adjustment
Deionized WaterH₂O-As needed
IceH₂O-As needed
Step 1: Preparation of the Diazonium Salt Solution

The diazotization of dimethyl 2-aminoterephthalate is a critical step that requires careful temperature control to prevent the decomposition of the unstable diazonium salt.

Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend dimethyl 2-aminoterephthalate in deionized water.

  • Add concentrated hydrochloric acid to the suspension. The amine salt will form, which may still be sparingly soluble.[1]

  • Cool the mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature throughout the diazotization process.

  • In a separate beaker, dissolve sodium nitrite in deionized water and cool the solution to 0-5 °C.

  • Slowly add the cold sodium nitrite solution to the amine suspension over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion.

  • The resulting solution contains the diazonium salt of dimethyl 2-aminoterephthalate and should be used immediately in the next step.

Causality and Experimental Choices:

  • Low Temperature (0-5 °C): Aryl diazonium salts are thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures. Maintaining a low temperature is the most critical parameter for maximizing the yield of the diazonium salt.

  • Strong Acid (HCl): The acid serves two purposes: it dissolves the aromatic amine by forming its salt and it reacts with sodium nitrite to generate the reactive diazotizing agent, nitrous acid (HNO₂).

Step 2: Preparation of the Coupling Component Solution

The coupling component, N,N'-1,4-phenylenebis(3-oxobutanamide), needs to be dissolved to ensure a homogeneous reaction.

Protocol:

  • In a separate, larger beaker equipped with a mechanical stirrer, dissolve N,N'-1,4-phenylenebis(3-oxobutanamide) in an aqueous solution of sodium hydroxide.

  • Cool the resulting solution to 0-5 °C using an ice bath.

Step 3: The Azo Coupling Reaction

The formation of the azo linkage occurs in this step. Precise control of pH and temperature is essential for a successful coupling.

Protocol:

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the cold coupling component solution from Step 2 with vigorous stirring.

  • Maintain the temperature of the reaction mixture between 0-10 °C throughout the addition.

  • Simultaneously, monitor the pH of the reaction mixture. The coupling reaction is typically carried out under slightly acidic to neutral conditions (pH 5-7). Use a solution of sodium carbonate to adjust the pH as needed.

  • A yellow precipitate of crude Pigment Yellow 155 will form immediately.

  • After the addition is complete, continue to stir the suspension for an additional 1-2 hours at 0-10 °C to ensure the reaction is complete.

  • Gradually warm the mixture to room temperature and continue stirring for another hour.

Causality and Experimental Choices:

  • pH Control (5-7): The reactivity of the coupling component is pH-dependent. In this pH range, the enolate form of the β-dicarbonyl compound is present in sufficient concentration to act as a nucleophile, while the concentration of the diazonium salt remains high.

  • Vigorous Stirring: Ensures efficient mixing of the reactants, leading to a more uniform product with a desirable particle size distribution.

Step 4: Isolation and Washing of the Crude Pigment

Protocol:

  • Filter the yellow precipitate using a Buchner funnel.

  • Wash the filter cake thoroughly with deionized water until the filtrate is neutral and free of soluble salts.

  • Dry the crude Pigment Yellow 155 in an oven at 60-80 °C.

Post-Synthesis Finishing for Enhanced Performance

The properties of the crude pigment, such as crystal size, shape, and dispersibility, can be significantly improved through a finishing process.[9] This typically involves heating the pigment in a high-boiling point organic solvent.

Protocol:

  • Suspend the crude Pigment Yellow 155 in a suitable solvent (e.g., dimethylformamide or a high-boiling point alcohol).

  • Heat the suspension to a specific temperature (e.g., 120-150 °C) and hold it for a defined period (e.g., 1-3 hours).[9]

  • Cool the mixture, filter the pigment, wash with a low-boiling point solvent (e.g., methanol or ethanol) to remove the high-boiling point solvent, and then dry.

Causality and Experimental Choices:

  • Solvent Treatment: The solvent facilitates a process of dissolution and recrystallization (Ostwald ripening), leading to larger, more stable pigment crystals with a narrower particle size distribution. This enhances properties like color strength, opacity, and dispersibility.[10]

Visualization of the Synthesis Workflow

Pigment_Yellow_155_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling_prep Step 2: Coupling Component Prep cluster_coupling_reaction Step 3: Azo Coupling cluster_post_synthesis Step 4 & Finishing amine Dimethyl 2-aminoterephthalate diazonium_salt Diazonium Salt Solution amine->diazonium_salt hcl HCl hcl->diazonium_salt na_no2 NaNO₂ na_no2->diazonium_salt crude_pigment Crude Pigment Yellow 155 diazonium_salt->crude_pigment Slow Addition 0-10 °C, pH 5-7 coupling_component N,N'-1,4-phenylenebis (3-oxobutanamide) coupling_solution Coupling Component Solution coupling_component->coupling_solution naoh NaOH naoh->coupling_solution coupling_solution->crude_pigment filtration Filtration & Washing crude_pigment->filtration drying Drying filtration->drying finishing Solvent Finishing drying->finishing final_product Finished Pigment Yellow 155 finishing->final_product

Caption: Workflow for the synthesis of Pigment Yellow 155.

Chemical Reaction Mechanism

Reaction_Mechanism cluster_diazotization_mech Diazotization Mechanism cluster_coupling_mech Azo Coupling Mechanism (Electrophilic Aromatic Substitution) Amine R-NH₂ N-Nitrosamine R-NH₂⁺-NO Amine->N-Nitrosamine + Nitrosonium NitrousAcid HONO ProtonatedNitrousAcid H₂O⁺-NO Nitrosonium N≡O⁺ DiazoHydroxide R-N=N-OH N-Nitrosamine->DiazoHydroxide Rearrangement DiazoniumIon R-N≡N⁺ DiazoHydroxide->DiazoniumIon + H⁺, -H₂O SigmaComplex Sigma Complex [Ar'(H)(N=N-R)]⁺ DiazoniumIon->SigmaComplex CouplingComp Ar'-H (activated) CouplingComp->SigmaComplex + Diazonium Ion AzoProduct Ar'-N=N-R SigmaComplex->AzoProduct - H⁺

Caption: Mechanism of diazotization and azo coupling.

Characterization of Pigment Yellow 155

The final product should be characterized to confirm its identity and purity.

Property Typical Value / Observation
Appearance Bright, greenish-yellow powder
Chemical Formula C₃₄H₃₂N₆O₁₂
Molar Mass 716.66 g/mol
CAS Number 68516-73-4
Lightfastness (Blue Wool Scale) 7-8
Heat Stability Up to 260 °C in HDPE

Conclusion

The synthesis of Pigment Yellow 155 via diazotization and azo coupling is a well-established and scalable process. Success hinges on the careful control of reaction parameters, particularly temperature and pH. The post-synthesis finishing step is crucial for achieving the desired physical properties required for high-performance applications. This guide provides a robust framework for the laboratory-scale synthesis of this important industrial pigment, emphasizing both the practical execution and the underlying chemical principles.

References

  • PubChem. (n.d.). Butanamide, N,N'-1,4-phenylenebis(3-oxo-. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.6: Coupling Reactions of Aryl Diazonium Salts. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of pigment yellow 155.
  • JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

  • ResearchGate. (2015). The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. Retrieved from [Link]

  • International Labour Organization. (2021). ICSC 1120 - SODIUM NITRITE. Retrieved from [Link]

  • Google Patents. (n.d.). C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant.
  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

  • EMD Millipore. (2022). SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. Retrieved from [Link]

  • ResearchGate. (2015). The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. Retrieved from [Link]

  • Scribd. (n.d.). MSDS - Dimethyl 2-Aminoterephthalate. Retrieved from [Link]

  • Chemtrade Logistics. (2023). Safety Data Sheet Sodium Nitrite, High Purity Special Granular Grade. Retrieved from [Link]

  • MDPI. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • JoVE. (2023). Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Ethyl-p-menthane-3-carboxamide, 99%. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the Analytical Characterization of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Profile of a High-Performance Pigment

Pigment Yellow 155 (C.I. 200310) is a high-performance disazo pigment prized for its brilliant greenish-yellow shade, high tinting strength, and excellent fastness properties. Its molecular formula is C₃₄H₃₂N₆O₁₂, with a molecular weight of 716.65 g/mol .[1] Structurally, it is a bisacetoacetarylide, which contributes to its notable stability.[2][3] This robustness makes it a preferred choice in demanding applications, including industrial coatings, automotive paints, various plastics (polyolefins, PVC), and printing inks where resistance to heat, light, and migration is paramount.[2][4][5]

The performance of Pigment Yellow 155 in its final application is not solely dependent on its chemical identity. It is critically influenced by a range of physical and chemical properties, including crystal structure (polymorphism), particle size and distribution, thermal stability, and the presence of impurities. Therefore, a multi-faceted analytical approach is essential for comprehensive characterization. This guide provides an in-depth overview of the core analytical techniques and detailed protocols for the rigorous evaluation of Pigment Yellow 155, ensuring quality control, performance optimization, and regulatory compliance for researchers and developers.

The Analytical Workflow: A Multi-Technique Approach

A thorough characterization of Pigment Yellow 155 requires integrating data from several analytical techniques. No single method can provide a complete picture. The following workflow illustrates how different techniques are employed to elucidate specific properties of the pigment, from its fundamental chemical structure to its bulk physical properties.

G cluster_0 Pigment Yellow 155 Sample cluster_1 Primary Characterization cluster_2 Physicochemical Properties cluster_3 Derived Properties & Information Sample Bulk Pigment Powder Spectroscopy Spectroscopy Sample->Spectroscopy Chromatography Chromatography Sample->Chromatography Crystallography Crystallography & Morphology Sample->Crystallography Thermal Thermal Analysis Sample->Thermal ChemID Chemical Identity & Functional Groups Spectroscopy->ChemID Color Colorimetric Properties Spectroscopy->Color Purity Purity & Impurity Profile Chromatography->Purity Crystal Crystal Structure & Polymorphism Crystallography->Crystal Morphology Particle Size, Shape & Distribution Crystallography->Morphology Stability Thermal Stability & Decomposition Profile Thermal->Stability XRD cluster_0 X-ray Diffraction Principle xray_source X-ray Source crystal Crystal Lattice (Pigment Particles) xray_source->crystal Incident X-rays (λ) detector Detector crystal->detector Diffracted X-rays (2θ)

Sources

Elucidating the Molecular Fingerprint of Pigment Yellow 155: An Application Guide to FT-IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the characterization of Pigment Yellow 155 (C.I. 200310) using Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. As a high-performance bisacetoacetarylide disazo pigment, Pigment Yellow 155 sees wide application in plastics, coatings, and printing inks due to its excellent durability and coloristic properties.[1] Vibrational spectroscopy offers a rapid, non-destructive, and highly specific method for its identification, quality control, and analysis in various matrices. This document is intended for researchers, analytical chemists, and formulation scientists, providing both the theoretical basis and practical steps for acquiring and interpreting high-quality spectra.

Introduction: The Synergy of FT-IR and Raman for Pigment Analysis

Pigment Yellow 155 is a complex organic molecule with the chemical formula C₃₄H₃₂N₆O₁₂.[2] Its structure, characterized by multiple aromatic rings, azo groups (-N=N-), amide functionalities, and ester groups, gives rise to a unique and information-rich vibrational spectrum. Understanding this "molecular fingerprint" is crucial for confirming identity, detecting impurities, and studying its interaction within a polymer or ink matrix.

FT-IR and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of molecules.[3]

  • FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, exciting vibrations that result in a change in the molecular dipole moment. It is particularly sensitive to polar functional groups like carbonyls (C=O) and amides (N-H).[4]

  • Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light.[4] This scattering reveals vibrational modes that cause a change in the polarizability of the molecule's electron cloud. Raman is often highly effective for analyzing symmetric, non-polar bonds, such as the azo (-N=N-) linkage and aromatic ring structures, which may be weak in the FT-IR spectrum.[5]

By employing both techniques, a more complete vibrational profile of Pigment Yellow 155 can be obtained, leading to a more confident and robust analysis.

Molecular Structure and Expected Vibrational Modes

Pigment Yellow 155 is synthesized from the diazotization of dimethyl 2-aminoterephthalate and subsequent coupling with N,N'-1,4-phenylenebis(3-oxobutanamide).[2] X-ray crystallography studies have shown that it exists predominantly in the bisketohydrazone tautomeric form, which is stabilized by strong intramolecular hydrogen bonding.[5] This structural arrangement is critical as it influences the electronic and vibrational properties of the molecule.

The key functional groups expected to produce characteristic signals are:

  • Ester Carbonyl (C=O): From the dimethyl terephthalate moieties.

  • Amide Carbonyl (C=O) and Amide N-H: From the acetoacetarylide structure.

  • Azo/Hydrazone Group (-N=N- / C=N-NH-): Central to the chromophore.

  • Aromatic Rings (C=C, C-H): Multiple substituted benzene rings.

  • Aliphatic Groups (C-CH₃): From the acetoacetyl part.

Experimental Protocols: Acquiring High-Quality Spectra

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

Attenuated Total Reflectance (ATR) is a preferred FT-IR sampling technique for solid powders as it requires minimal to no sample preparation and ensures excellent sample-to-crystal contact.[6]

Instrumentation:

  • FT-IR Spectrometer equipped with a Deuterated Lanthanum α-Alanine doped Triglycine Sulfate (DLaTGS) detector.

  • Single-bounce diamond ATR accessory.

Procedure:

  • Background Collection: Ensure the ATR crystal is impeccably clean. Use a swab with isopropyl alcohol to wipe the crystal surface and allow it to dry completely. Collect a background spectrum (typically 32 scans at a resolution of 4 cm⁻¹). This is a critical step to ratio out the spectral contributions of atmospheric water and CO₂.

  • Sample Application: Place a small amount of Pigment Yellow 155 powder (a few milligrams is sufficient) onto the center of the diamond crystal.

  • Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal's evanescent wave.

  • Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background (e.g., 4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Cleaning: After analysis, release the pressure arm, remove the powder, and clean the crystal thoroughly with a suitable solvent.

Alternative FT-IR Protocol (KBr Pellet)

For transmission analysis, the potassium bromide (KBr) pellet method can be used. This technique involves dispersing the pigment in an IR-transparent matrix.[7]

Procedure:

  • Sample Preparation: Gently grind 1-2 mg of Pigment Yellow 155 with approximately 200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[8]

  • Pellet Pressing: Transfer the mixture to a pellet press die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Causality Note: The KBr method can sometimes yield sharper peaks than ATR for highly crystalline materials, but it is more labor-intensive and susceptible to issues from moisture contamination (which appears as broad O-H bands).[7]

FT-Raman Spectroscopy Protocol

Raman analysis of pigments is often straightforward, requiring no sample preparation. FT-Raman, which typically uses a 1064 nm laser, is particularly advantageous for colored pigments as it minimizes the risk of fluorescence that can overwhelm the Raman signal when using visible lasers.[9]

Instrumentation:

  • FT-Raman Spectrometer with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).

  • InGaAs detector.

Procedure:

  • Sample Placement: Place a small amount of Pigment Yellow 155 powder into a sample vial or directly onto a microscope slide.

  • Instrument Focusing: Position the sample at the focal point of the laser beam.

  • Parameter Selection: Set the laser power, number of scans, and resolution. For a colored organic pigment, start with a moderate laser power (e.g., 100-200 mW) to avoid thermal degradation of the sample. A typical acquisition might involve 128-256 scans at 4 cm⁻¹ resolution.

  • Spectrum Acquisition: Collect the Raman spectrum over the desired range (e.g., 3500-100 cm⁻¹).

Data Presentation and Interpretation

The following tables summarize the probable vibrational band assignments for Pigment Yellow 155 based on its known functional groups and data from analogous structures in the literature.

Table 1: Key FT-IR Vibrational Band Assignments for Pigment Yellow 155
Wavenumber (cm⁻¹)IntensityProposed Vibrational Assignment
~3200-3000MediumAromatic C-H stretching
~2950WeakAliphatic C-H stretching (methyl groups)
~1725-1715StrongC=O stretching of the ester group (terephthalate)
~1680-1660StrongC=O stretching (Amide I band)
~1600, ~1580, ~1490Medium-StrongAromatic C=C ring stretching
~1540MediumN-H bending and C-N stretching (Amide II band)
~1450-1400MediumC-N stretching, possible coupling with N=N stretch
~1370MediumSymmetric C-H bending (methyl groups)
~1280-1240StrongC-O stretching of the ester group; Amide III band
~1100StrongC-O stretching of the ester group
~850-750Medium-StrongAromatic C-H out-of-plane bending
Table 2: Key Raman Band Assignments for Pigment Yellow 155
Wavenumber (cm⁻¹)IntensityProposed Vibrational Assignment
~3100-3050WeakAromatic C-H stretching
~1620MediumAromatic C=C ring stretching
~1590StrongAromatic C=C ring stretching
~1495MediumAromatic C=C ring stretching
~1440Strong-N=N- stretching of the azo/hydrazone group
~1340StrongPhenyl-N stretching, coupled modes
~1290MediumC-N stretching
~1150MediumAromatic C-H in-plane bending
~1000WeakAromatic ring breathing mode

Interpretation Insight: The intense bands in the 1600-1400 cm⁻¹ region of the Raman spectrum are characteristic of azo pigments and are often enhanced by the resonance Raman effect, where the laser excitation wavelength is close to an electronic absorption band of the chromophore. This makes Raman particularly sensitive for identifying the core azo structure. The FT-IR spectrum, conversely, is dominated by the strong absorptions from the multiple carbonyl groups (ester and amide), making it an excellent tool for confirming these functionalities.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the analytical protocols described.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Obtain Pigment Yellow 155 Powder P2 Place Small Amount on ATR Crystal P1->P2 A1 Clean Crystal & Collect Background P2->A1 A2 Apply Pressure to Sample A1->A2 A3 Acquire FT-IR Spectrum A2->A3 D1 Process Spectrum (Baseline Correction) A3->D1 D2 Identify Peak Wavenumbers D1->D2 D3 Assign Vibrational Modes (Compare to Reference) D2->D3

Caption: Experimental workflow for FT-IR analysis using ATR.

Raman_Workflow cluster_prep_raman Sample Preparation cluster_acq_raman Data Acquisition cluster_analysis_raman Data Analysis RP1 Obtain Pigment Yellow 155 Powder RP2 Place in Vial or on Slide RP1->RP2 RA1 Focus Laser on Sample RP2->RA1 RA2 Set Parameters (Laser Power, Scans) RA1->RA2 RA3 Acquire Raman Spectrum RA2->RA3 RD1 Process Spectrum (Baseline Correction) RA3->RD1 RD2 Identify Peak Wavenumbers RD1->RD2 RD3 Assign Vibrational Modes (Compare to Reference) RD2->RD3

Caption: Experimental workflow for FT-Raman analysis.

Conclusion

FT-IR and Raman spectroscopy are indispensable, complementary tools for the comprehensive characterization of Pigment Yellow 155. FT-IR provides definitive identification of key polar functional groups, such as the ester and amide carbonyls, while Raman spectroscopy offers high sensitivity to the core aromatic and azo/hydrazone structure of the chromophore. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible spectra for quality control, material identification, and research applications. The combined use of these techniques ensures a thorough and confident elucidation of the pigment's unique molecular fingerprint.

References

  • Vandenabeele, P., Moens, L., Edwards, H. G. M., & Dams, R. (2000). Raman spectroscopic database of azo pigments and application to modern art studies. Journal of Raman Spectroscopy, 31(6), 509–517.
  • ACS Central Science. (2021). Azo Pigments Make Raman Spectral Multiplexing More Sensitive.
  • PubMed Central. (2021). Azo Pigments Make Raman Spectral Multiplexing More Sensitive.
  • MDPI. (n.d.). Spectroscopic Techniques for Identifying Pigments in Polychrome Cultural Relics.
  • ResearchGate. (n.d.). Resonance Raman spectroscopic study of bis‐azo pigments | Request PDF.
  • ResearchGate. (n.d.). Raman spectroscopic database of azo pigments and application to modern art studies | Request PDF.
  • AIR Unimi. (2021). Identification of Synthetic Organic Pigments in Contemporary Artists' Paints by FT-IR and FT-Raman: An Advanced Analytical Experiment.
  • University of California, Los Angeles. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectrum of the crude yellow pigment synthesized by Cupriavidus sp. USMAHM13.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • WorldOfChemicals. (2012). Pigment Yellow 155.
  • ResearchGate. (n.d.). The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment | Request PDF.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155.
  • ResearchGate. (n.d.).
  • IRUG. (n.d.).
  • Crownpigment. (n.d.).
  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155.
  • Vibrantz Technologies. (n.d.). Organic Color Pigments.
  • MDPI. (n.d.). Fourier Transform Infrared (FTIR)
  • IR-Spectra. (n.d.).
  • AZoM. (2018). Analyzing Artists' Pigments by Far-Infrared Microspectroscopy.
  • Thermo Fisher Scientific. (n.d.). Characterizing Colored Fibers by FT-IR and Raman Spectroscopy.
  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy.
  • Semantic Scholar. (2008). Far infrared and Raman spectroscopy analysis of inorganic pigments.
  • Shimadzu. (2024). Base Material and Dye Analysis - Combined Raman and Infrared Spectroscopy Analysis.
  • Artist Pigments. (n.d.).

Sources

Topic: Elucidating the Solid-State Architecture of C.I. Pigment Yellow 155: An Application Guide to X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Scientist's Desk

Audience: Researchers, scientists, and drug development professionals.

Foreword: Beyond Color – The Crystallographic Imperative in Pigment Performance

C.I. Pigment Yellow 155 (P.Y. 155) is a high-performance bisacetoacetarylide disazo pigment valued for its excellent lightfastness, thermal stability, and resistance to solvents.[1][2] These desirable application properties are not merely a function of its molecular structure (C₃₄H₃₂N₆O₁₂) but are intrinsically governed by its three-dimensional arrangement in the solid state—its crystal structure.[3] Factors such as molecular packing, intermolecular hydrogen bonding, and π-π stacking dictate the pigment's ultimate color strength, chemical resistance, and dispersibility.

X-ray diffraction (XRD) is the definitive analytical technique for probing this crystalline architecture. This guide moves beyond a simple recitation of steps; it provides a comprehensive framework for both routine and advanced XRD analysis of P.Y. 155. We will explore the causality behind methodological choices, from sample preparation to advanced data refinement, empowering researchers to not only identify the pigment but to fundamentally understand the relationship between its crystal structure and its performance.

Foundational Principles: PXRD vs. SCXRD in Pigment Analysis

X-ray diffraction operates on the principle of constructive interference of X-rays scattered by the ordered arrangement of atoms within a crystal lattice (Bragg's Law). The resulting diffraction pattern is a unique fingerprint of a specific crystalline phase. For a material like P.Y. 155, two primary XRD methods are employed:

  • Powder X-ray Diffraction (PXRD): This is the workhorse technique for pigment analysis. A sample composed of millions of randomly oriented microcrystals (a powder) is analyzed. The data obtained is a 1D diffractogram of intensity versus the diffraction angle (2θ). PXRD is indispensable for phase identification, purity analysis, quality control, and studying polymorphism.[4] Due to the inherent insolubility and small particle size of high-performance pigments, PXRD is often the only viable XRD method.[5][6]

  • Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining a crystal structure ab initio. It requires a single, high-quality crystal (typically >30 µm). By measuring the diffraction from a single crystal rotated in the X-ray beam, a 3D map of electron density can be constructed, revealing the precise position of every atom in the unit cell. While powerful, growing suitable single crystals of pigments like P.Y. 155 is exceptionally challenging.[6][7]

The Known Crystal Structure of Pigment Yellow 155

Understanding the established structure of P.Y. 155 is crucial for interpreting experimental data. Research has shown that P.Y. 155 adopts a specific, stable crystalline form with key molecular features that underpin its performance characteristics.

The molecule exists in the more stable bisketohydrazone tautomeric form , a common feature in related azo pigments.[3] This structure is stabilized by strong intramolecular hydrogen bonds, which contribute to the molecule's near-planar geometry. This planarity facilitates efficient π-π stacking in the crystal lattice, a critical factor for pigment stability.[3][8]

Crystallographic Parameter Value for Pigment Yellow 155 Reference
Chemical Formula C₃₄H₃₂N₆O₁₂[9]
Crystal System Triclinic[3]
Space Group P1̅[3]
Molecular Conformation Bisketohydrazone form, approximately planar[3]
Key Bonding Feature Strong intramolecular hydrogen bonding[3]

Experimental Workflows & Protocols

The following sections provide detailed, step-by-step protocols for the comprehensive XRD analysis of P.Y. 155.

Diagram: Overall XRD Analysis Workflow

cluster_prep Sample Preparation cluster_analysis Analytical Pathway A Receive P.Y. 155 Sample B Grind Gently (if needed) to reduce preferred orientation A->B C Single Crystals Available? B->C D Perform SCXRD Analysis (Protocol 5 & 6) C->D Yes E Perform PXRD Analysis (Protocol 1-4) C->E No F Ab Initio Structure Solution D->F G Phase ID, Purity, Polymorph Screen E->G cluster_rietveld Rietveld Refinement (Advanced Analysis) A Acquired PXRD Data (Intensity vs. 2θ) B Phase Identification: Compare to Reference Pattern (e.g., CCDC, Literature) A->B C Match Found? B->C D Phase Confirmed. Assess Purity. C->D Yes E No Match / New Phase? Proceed to Structure Solution C->E No F Input Initial Structural Model (from literature or prediction) E->F G Refine Background, Scale Factor, & Unit Cell F->G H Refine Peak Shape & Atomic Positions G->H I Check Goodness-of-Fit (χ²) & Difference Plot H->I J Refined Crystal Structure I->J

Caption: Workflow for PXRD data analysis, from phase ID to Rietveld refinement.

  • Step-by-Step Analysis:

    • Phase Identification: Use software (e.g., MATCH!, HighScore) to compare the experimental 2θ peak positions and relative intensities against the known pattern for P.Y. 155. Unmatched peaks may indicate impurities or a different polymorph.

    • Rietveld Refinement (using software like GSAS-II, TOPAS, FullProf): a. Model Input: Start with the known crystallographic information file (CIF) for P.Y. 155 as the initial structural model. b. Initial Refinement: Begin by refining background parameters, the scale factor, and the unit cell parameters. [5] c. Profile Refinement: Proceed to refine the peak shape parameters (e.g., Caglioti function parameters U, V, W) which model peak width and shape. d. Structural Refinement: Carefully refine atomic coordinates and isotropic displacement parameters. For organic molecules, it is common to use rigid body constraints to maintain molecular geometry. [10] e. Validation: The quality of the refinement is judged by the agreement factors (e.g., Rwp, χ²) and a visual inspection of the difference plot (observed minus calculated pattern), which should be close to a flat line. [10][11]

Part B: Single Crystal X-ray Diffraction (SCXRD)

Objective: To determine the ab initio crystal structure of a novel P.Y. 155 polymorph or derivative.

Protocol 4: Single Crystal Growth (Exploratory)

  • Rationale: This is the primary bottleneck for pigment structure determination. The extremely low solubility of P.Y. 155 makes traditional solution-based crystal growth difficult. [6]This protocol suggests exploratory methods. Success requires patience and experimentation.

  • Methods:

    • Slow Evaporation: Dissolve a small amount of P.Y. 155 in a high-boiling point, relatively non-polar solvent (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide) with gentle heating. Loosely cover the vial and leave it undisturbed for several weeks in a vibration-free environment.

    • Vapor Diffusion: Place a concentrated solution of P.Y. 155 in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the pigment is insoluble (e.g., ethanol, hexane). The anti-solvent vapor will slowly diffuse into the pigment solution, reducing its solubility and promoting crystallization.

    • Hydrothermal Synthesis: In some cases, heating the pigment in a solvent within a sealed autoclave can promote recrystallization and growth of small crystals. [12] Protocol 5: SCXRD Data Collection & Structure Solution

  • Rationale: This is a generalized workflow for a modern automated diffractometer.

  • Procedure:

    • Crystal Selection: Using a microscope, select a suitable single crystal and mount it on a cryo-loop or glass fiber.

    • Data Collection: Mount the crystal on the diffractometer goniometer. The instrument software will automatically center the crystal and perform an initial unit cell determination. A full data collection strategy is then executed, measuring the intensities of thousands of reflections.

    • Structure Solution: The collected data is processed to yield a file of reflection indices (h,k,l) and their intensities. Structure solution programs (e.g., SHELXT, Olex2) use this data to solve the phase problem, typically via "direct methods," to generate an initial electron density map. [13] 4. Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to optimize atomic positions, bond lengths, and displacement parameters, yielding the final, highly precise crystal structure. [14][15]

Trustworthiness and Validation

Every protocol described is part of a self-validating system. The refined crystal structure from a Rietveld analysis must be chemically sensible, with reasonable bond lengths and angles. The calculated powder pattern from a solved single-crystal structure must provide an excellent match to an experimentally measured powder pattern of the bulk material. This cross-validation between PXRD and SCXRD data is the cornerstone of modern crystallographic analysis.

References

  • ResearchGate. Structural parameters of the Rietveld refinements of the six pigments. [Link]

  • ResearchGate. The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. [Link]

  • Radboud Repository. Polymorph prediction of organic pigments. [Link]

  • ResearchGate. The First Red Azo Lake Pigment whose Structure is Characterized by Single Crystal Diffraction. [Link]

  • ResearchGate. The application of x-ray powder diffraction for the analysis of synthetic organic pigments. Part 1: Dry pigments. [Link]

  • MDPI. Monosulfonated Azo Dyes: A Crystallographic Study of the Molecular Structures of the Free Acid, Anionic and Dianionic Forms. [Link]

  • Art Is Creation. The Color of Art Pigment Database: Pigment Yellow - PY. [Link]

  • ResearchGate. The crystal structure of C.I. Pigment Yellow 12. [Link]

  • NIH National Library of Medicine. Crystal structure prediction of organic pigments: quinacridone as an example. [Link]

  • Fineland Pigment. Technical Data Sheet Pigment Yellow 155. [Link]

  • ResearchGate. Combined X-ray Diffraction and Raman Identification of Synthetic Organic Pigments in Works of Art: From Powder Samples to Artists' Paints. [Link]

  • The FASEB Journal. Developing undergraduate crystallographers through Rietveld refinement data analysis. [Link]

  • Wikipedia. Rietveld refinement. [Link]

  • Radboud Repository. Crystal Structure and Morphology Prediction of Organic Pigments. [Link]

  • Xcolor Pigment. Pigment yellow 155|Fast Yellow 4GP|CAS No.68516-73-4/77465-46-4. [Link]

  • MDPI. Rietveld Refinement in the Characterization of Crystalline Materials. [Link]

  • ResearchGate. Crystal structures of two phases of Pigment Yellow 110 from X-ray powder diffraction data. [Link]

  • NIH National Library of Medicine. Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. [Link]

  • ResearchGate. Crystal structure and tautomerism of Pigment Yellow 138 determined by X-ray powder diffraction and solid-state NMR. [Link]

  • ResearchGate. (PDF) Data from X-ray crystallographic analysis and DFT calculations on isomeric azo disperse dyes. [Link]

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Application Note & Protocol: A Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Purity: A Foundation of Scientific Rigor

In the realms of pharmaceutical development, chemical research, and quality control, the purity of a compound is not merely a desirable attribute but a critical determinant of safety, efficacy, and reliability.[1][2] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, offering unparalleled precision and resolution in the separation, identification, and quantification of components within a mixture.[1][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of employing HPLC for robust purity assessment. We will delve into the causality behind methodological choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The fundamental principle of HPLC lies in the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed within a column.[4][5] As the mobile phase carries the sample through the column under high pressure, compounds with a stronger affinity for the stationary phase will travel slower, while those with a greater affinity for the mobile phase will move faster, resulting in separation.[4] A detector then records the elution of each component, generating a chromatogram where each peak ideally represents a single, pure compound.[4]

Designing a Purity Assessment Method: A Step-by-Step Protocol

A successful HPLC purity analysis hinges on a well-designed method that is both sensitive and specific to the compound of interest and its potential impurities.

Initial Method Development: The Scouting Phase

The initial phase of method development involves establishing the foundational chromatographic conditions. A gradient elution is often the preferred starting point for complex samples as it provides a broader separation window and can help to elute a wider range of compounds in a reasonable time.[6][7]

Protocol 1: Initial Gradient Method Development

  • Column Selection: Begin with a versatile, reversed-phase C18 column (e.g., 100-150 mm length, 4.6 mm internal diameter, 3-5 µm particle size).[6][7] This choice is predicated on the broad applicability of C18 phases for a wide range of organic molecules.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): HPLC-grade water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acidic modifier helps to protonate silanol groups on the stationary phase and acidic analytes, leading to sharper peaks.

    • Mobile Phase B (Organic): HPLC-grade acetonitrile or methanol with 0.1% of the same acid as in Mobile Phase A. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Gradient Program: A typical starting gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. This broad gradient helps to identify the approximate elution conditions for the main compound and any impurities.

  • Flow Rate: A standard flow rate of 1.0-1.5 mL/min is a good starting point for a 4.6 mm ID column.[6]

  • Detection: If the analyte possesses a chromophore, a UV detector is the most common choice.[7] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment.[8][9]

  • Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to avoid peak distortion.

Method Optimization: Refining the Separation

Once the initial chromatogram is obtained, the method must be optimized to ensure adequate resolution between the main peak and all impurity peaks.

Protocol 2: Method Optimization

  • Gradient Adjustment: Based on the scouting run, adjust the gradient slope to improve the resolution of closely eluting peaks. A shallower gradient around the elution time of the main peak can significantly enhance separation.

  • Isocratic vs. Gradient: For simpler mixtures with a limited number of components, an isocratic method (constant mobile phase composition) may be sufficient and can offer better reproducibility.[7]

  • Mobile Phase pH: The pH of the mobile phase can dramatically affect the retention and peak shape of ionizable compounds. Small adjustments to the pH can lead to significant changes in selectivity.

  • Column Chemistry: If adequate separation cannot be achieved on a C18 column, consider alternative stationary phase chemistries such as C8, phenyl-hexyl, or cyano phases to exploit different separation mechanisms.

The Cornerstone of Trust: Method Validation and System Suitability

For an HPLC purity method to be considered trustworthy, it must undergo a rigorous validation process to demonstrate that it is fit for its intended purpose.[10] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[10][11][12]

Validation Parameters

The key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability Testing (SST): The Daily Check of Performance

Before any sample analysis, a System Suitability Test (SST) must be performed to ensure that the entire chromatographic system is operating correctly on the day of the analysis.[13][14][15] SSTs are an integral part of the analytical procedure and are used to verify the resolution and reproducibility of the system.[16]

Table 1: Typical System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between the main peak and the closest eluting impurityEnsures baseline separation of critical peaks.[16]
Tailing Factor (T) ≤ 2.0Indicates good peak shape and the absence of undesirable secondary interactions.
Theoretical Plates (N) > 2000A measure of column efficiency and peak sharpness.[16]
Relative Standard Deviation (RSD) of Peak Area (for replicate injections) ≤ 2.0%Demonstrates the precision of the injection and detection system.
Relative Standard Deviation (RSD) of Retention Time (for replicate injections) ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.

Acceptance criteria may vary depending on the specific application and regulatory requirements.

Advanced Purity Assessment: Beyond Simple Area Percent

While the area percent of the main peak is a common measure of purity, a more thorough assessment is often required, especially in pharmaceutical applications.

Peak Purity Analysis with a PDA Detector

A PDA detector is a powerful tool for assessing peak purity.[8][9] It measures the UV-Vis spectrum at multiple points across a chromatographic peak. If the peak is pure, the spectra at the upslope, apex, and downslope should be identical.[17] HPLC software can calculate a "purity angle" and a "purity threshold" to provide a numerical indication of spectral similarity.[8] However, it's crucial to remember that this technique is not foolproof, as impurities with very similar spectra to the main compound may go undetected.[9]

Forced Degradation Studies: A Proactive Approach to Impurity Profiling

Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products.[18][19][20][21] These studies are essential for:

  • Demonstrating the specificity of the stability-indicating method: The method must be able to separate the active pharmaceutical ingredient (API) from all potential degradation products.[19][20][21]

  • Identifying potential degradation pathways: This knowledge is crucial for formulation development and determining appropriate storage conditions.[19]

Protocol 3: General Forced Degradation Study

  • Prepare Solutions: Prepare solutions of the drug substance in:

    • 0.1 N HCl (Acid Hydrolysis)

    • 0.1 N NaOH (Base Hydrolysis)

    • 3% H₂O₂ (Oxidation)

  • Stress Conditions:

    • Heat the solutions at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 24-48 hours).

    • Expose a solid sample and a solution of the drug substance to light according to ICH Q1B guidelines.

    • Store a solid sample at elevated temperature and humidity (e.g., 40 °C / 75% RH).

  • Analysis: Analyze the stressed samples using the developed HPLC method alongside an unstressed control sample. The goal is to achieve approximately 5-20% degradation of the API.

  • Peak Purity and Mass Balance: Evaluate the peak purity of the API peak in the stressed samples and calculate the mass balance to ensure that all degradation products are accounted for.

Data Interpretation and Reporting: From Chromatogram to Certificate of Analysis

The final step in purity assessment is the accurate interpretation of the chromatographic data and the generation of a comprehensive report.

Calculation of Purity (Area Percent):

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Reporting:

A comprehensive purity report should include:

  • The final chromatogram with all peaks labeled.

  • A table summarizing the retention time, peak area, and area percent for each peak.

  • The results of the system suitability tests.

  • A statement of the calculated purity of the main component.

Visualizing the Workflow

A clear understanding of the workflow is essential for successful implementation.

HPLC_Purity_Workflow cluster_MethodDev Method Development cluster_Validation Method Validation (ICH Q2) cluster_Analysis Routine Analysis cluster_Reporting Data Interpretation & Reporting MD1 Initial Scouting (Gradient Elution) MD2 Method Optimization (Gradient, pH, Column) MD1->MD2 V1 Specificity (Forced Degradation) MD2->V1 V2 Linearity & Range V3 Accuracy & Precision V4 LOD & LOQ V5 Robustness A1 System Suitability Test (SST) A2 Sample Analysis A1->A2 A3 Peak Purity Assessment (PDA) A2->A3 R1 Calculate Purity (Area % Method) R2 Generate Report/ Certificate of Analysis R1->R2 cluster_Validation cluster_Validation cluster_Validation->A1 cluster_Analysis cluster_Analysis cluster_Analysis->R1

Caption: Workflow for HPLC Purity Assessment

Conclusion: A Commitment to Quality

High-Performance Liquid Chromatography is an indispensable tool for the assessment of compound purity. A well-developed and validated HPLC method provides the foundation for reliable and reproducible results, ensuring the quality and safety of pharmaceutical products and the integrity of scientific research. By understanding the principles behind the methodology and adhering to rigorous validation and system suitability protocols, researchers and scientists can have the utmost confidence in their purity assessments.

References

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager. Available from: [Link]

  • Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Chromatography Online. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method. MicroSolv Technology Corporation. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • Peak Purity Analysis. Element. Available from: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. National Institutes of Health. Available from: [Link]

  • 〈621〉CHROMATOGRAPHY. US Pharmacopeia. Available from: [Link]

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Application Notes & Protocols: Enhancing Polymer Composite Performance through Surface Modification of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Challenges of Pigment Yellow 155 in Polymer Systems

Pigment Yellow 155 (PY 155), a high-performance bisacetoacetarylide disazo pigment, is highly valued in the polymer industry for its brilliant greenish-yellow shade, excellent lightfastness, and notable thermal stability.[1] Its applications span a wide range of plastics, including polyolefins (polypropylene, polyethylene), PVC, and engineering plastics, where it serves as a colorant.[2][3] The molecular structure of PY 155, characterized by its elongated and relatively planar nature with polar functional groups, contributes to its desirable chromatic and fastness properties.[1][4]

However, the inherent polarity and surface characteristics of untreated PY 155 often lead to challenges in achieving optimal performance in non-polar polymer matrices. These challenges primarily manifest as:

  • Poor Dispersion: The pigment particles tend to form agglomerates due to strong intermolecular forces, leading to non-uniform color distribution, reduced tinting strength, and specks in the final product.[5][6]

  • Weak Interfacial Adhesion: A significant incompatibility between the hydrophilic pigment surface and the hydrophobic polymer matrix results in a weak interface. This can compromise the mechanical integrity of the composite, leading to reduced tensile strength, impact resistance, and overall durability.[7]

  • Increased Viscosity: Poor wetting of the pigment by the polymer during processing can lead to a significant increase in the viscosity of the polymer melt, making processing more difficult and energy-intensive.[4][8]

To overcome these limitations and unlock the full potential of PY 155 in high-performance polymer composites, surface modification is an essential strategy. This guide provides a detailed overview of the principles and protocols for the surface modification of PY 155, with a focus on scientifically sound and field-proven methodologies.

The Imperative for Surface Modification: Bridging the Pigment-Polymer Interface

The primary objective of surface modification is to alter the surface chemistry of the PY 155 particles to enhance their compatibility with the surrounding polymer matrix. A well-executed surface treatment can transform the pigment from a simple colorant into a functional additive that reinforces the polymer composite. The key benefits include:

  • Improved Dispersion and Deagglomeration: By reducing the surface energy of the pigment particles and creating a steric or electrostatic barrier, surface modification prevents re-agglomeration, ensuring a more uniform and stable dispersion.[5][9]

  • Enhanced Interfacial Adhesion: The introduction of functional groups that can chemically bond or physically interact with the polymer matrix creates a strong interface. This allows for efficient stress transfer from the polymer to the pigment particles, thereby improving the mechanical properties of the composite.[7]

  • Improved Processing Characteristics: Better wetting of the pigment particles by the polymer melt leads to a reduction in viscosity, allowing for easier and more consistent processing.[5]

  • Enhanced Long-Term Performance: A stable dispersion and strong interfacial adhesion contribute to improved weather resistance, reduced migration, and better color stability over the lifetime of the product.

This application note will focus on two highly effective and widely applicable surface modification techniques: treatment with silane coupling agents and surface-initiated polymer grafting.

Protocol I: Surface Modification of PY 155 with Silane Coupling Agents

Silane coupling agents are organosilicon compounds that act as molecular bridges between an inorganic substrate (the pigment) and an organic matrix (the polymer).[10] Their general structure, Y-R-Si-X₃, allows for this dual functionality: the hydrolyzable alkoxy groups (X) react with hydroxyl groups on the pigment surface, while the organofunctional group (Y) is tailored to be compatible or reactive with the polymer matrix.[5]

Mechanism of Silane Coupling

The process involves four key steps:

  • Hydrolysis: The alkoxy groups of the silane hydrolyze in the presence of water to form reactive silanol groups (Si-OH).

  • Condensation: These silanol groups can condense with each other to form oligomeric siloxanes.

  • Hydrogen Bonding: The silanol groups (from the silane) and the hydroxyl groups on the pigment surface form hydrogen bonds.

  • Covalent Bond Formation: Upon drying or heating, a stable, covalent Si-O-Pigment bond is formed, with the elimination of water.

Silane_Mechanism cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Adsorption & Bonding cluster_2 Step 3: Polymer Interaction S R-Si(OCH3)3 (Silane) SiOH R-Si(OH)3 (Silanol) S->SiOH + 3 CH3OH H2O 3 H2O SiOH2 R-Si(OH)3 Pigment Pigment-OH Bonded Pigment-O-Si(OH)2-R Pigment->Bonded + H2O Bonded2 Pigment-O-Si-R Composite Strong Interfacial Bond Bonded2->Composite Polymer Polymer Matrix Polymer->Composite

Caption: Mechanism of silane coupling agent treatment on a pigment surface.

Experimental Protocol: Wet Method

This protocol details a wet treatment method, which generally provides a more uniform coating on the pigment particles.[11]

Materials:

  • Pigment Yellow 155 (as-received)

  • Silane coupling agent (e.g., 3-aminopropyltriethoxysilane (APTES) for amine-reactive polymers, or a vinyl or methacryloxy silane for free-radically cured systems)

  • Ethanol/Water solution (e.g., 95:5 v/v)

  • Acetic acid (for pH adjustment)

  • Beaker, magnetic stirrer, heating mantle, Buchner funnel, vacuum flask, oven.

Procedure:

  • Silane Solution Preparation:

    • Prepare a 95:5 (v/v) ethanol/water solution.

    • Add the silane coupling agent to the solvent to create a 1-2% (w/w) solution. The amount of silane required can be calculated based on the specific surface area of the pigment (typically 0.5-1.5% of the pigment weight).

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the silane.

    • Stir the solution for 30-60 minutes to allow for complete hydrolysis.

  • Pigment Slurry Formation:

    • In a separate beaker, add 100 g of Pigment Yellow 155 to 500 mL of the ethanol/water solvent.

    • Disperse the pigment using a high-shear mixer or ultrasonication for 15-20 minutes to break down agglomerates.

  • Treatment:

    • Slowly add the hydrolyzed silane solution to the pigment slurry while stirring continuously.

    • Heat the mixture to 60-70°C and maintain stirring for 2-3 hours to promote the reaction between the silane and the pigment surface.

  • Isolation and Drying:

    • Allow the slurry to cool to room temperature.

    • Filter the treated pigment using a Buchner funnel and wash with ethanol to remove any unreacted silane.

    • Dry the pigment in an oven at 80-100°C for 12-24 hours to complete the condensation reaction and form stable covalent bonds.

  • Post-Treatment:

    • The dried pigment cake should be gently deagglomerated using a mortar and pestle or a mill before incorporation into the polymer.

Characterization and Validation
Parameter Technique Expected Outcome for Successful Modification
Chemical Bonding Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of new peaks corresponding to Si-O-Si and Si-O-Pigment bonds.
Surface Hydrophobicity Contact Angle MeasurementIncreased contact angle with water, indicating a more hydrophobic surface.
Thermal Stability Thermogravimetric Analysis (TGA)A weight loss step corresponding to the decomposition of the grafted silane layer.
Dispersion in Solvent Sedimentation TestSlower settling rate in a non-polar solvent compared to the unmodified pigment.[12]

Protocol II: Surface-Initiated Polymer Grafting on PY 155

Polymer grafting involves attaching polymer chains directly to the pigment surface.[13] This creates a "hairy" layer that is chemically similar to the matrix polymer, significantly enhancing compatibility through chain entanglement and co-crystallization. This protocol describes a "grafting to" approach, where pre-synthesized, end-functionalized polymers are attached to the pigment surface.

Mechanism of "Grafting To"

This method typically involves two stages:

  • Surface Activation: The pigment surface is first functionalized with reactive groups (e.g., hydroxyl or amine groups). These may be inherent to the pigment or introduced in a pre-treatment step (like with APTES).

  • Grafting Reaction: A polymer with a reactive end-group (e.g., an isocyanate or epoxy-terminated polymer) is reacted with the activated pigment surface, forming a covalent bond.

Grafting_Workflow PY155 Pristine PY 155 Activation Surface Activation (e.g., with APTES) PY155->Activation Activated_PY155 PY 155 with Reactive Groups (-NH2) Activation->Activated_PY155 Grafting Grafting Reaction in Solution Activated_PY155->Grafting Polymer End-Functionalized Polymer (e.g., R-NCO) Polymer->Grafting Grafted_PY155 Polymer-Grafted PY 155 Grafting->Grafted_PY155 Composite_Prep Melt Blending with Polymer Matrix Grafted_PY155->Composite_Prep Final_Composite High-Performance Composite Composite_Prep->Final_Composite

Caption: Workflow for surface modification via polymer grafting and composite preparation.

Experimental Protocol: "Grafting To" with Polyethylene Glycol (PEG)

This protocol is an example of grafting a hydrophilic polymer, which can be useful for improving dispersion in certain polar engineering plastics or for creating masterbatches.

Materials:

  • APTES-modified PY 155 (prepared as in Protocol I)

  • Monofunctional Carboxy-terminated Polyethylene Glycol (HOOC-PEG)

  • Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) as coupling agents

  • Anhydrous Dimethylformamide (DMF)

  • Toluene, Methanol for washing

  • Round-bottom flask, condenser, nitrogen inlet, magnetic stirrer, heating mantle.

Procedure:

  • Pigment Dispersion:

    • Disperse 10 g of APTES-modified PY 155 in 200 mL of anhydrous DMF in a round-bottom flask under a nitrogen atmosphere. Use ultrasonication to ensure good dispersion.

  • Activation of Polymer:

    • In a separate flask, dissolve a 5-fold molar excess (relative to the estimated surface amine groups) of HOOC-PEG, DCC, and NHS in 100 mL of anhydrous DMF.

    • Stir at room temperature for 4-6 hours to form the NHS-activated PEG ester.

  • Grafting Reaction:

    • Add the activated PEG solution to the pigment dispersion.

    • Heat the reaction mixture to 80°C and stir for 24 hours under nitrogen.

  • Purification:

    • Cool the mixture and filter the pigment.

    • Wash the grafted pigment extensively with DMF, toluene, and finally methanol to remove unreacted polymer and coupling agents.

    • Dry the final product in a vacuum oven at 60°C for 24 hours.

Characterization and Validation
Parameter Technique Expected Outcome for Successful Modification
Grafting Confirmation FTIRAppearance of characteristic polymer peaks (e.g., C-O-C stretch for PEG) and amide bond formation.
Grafting Density TGAHigher weight loss compared to unmodified and APTES-modified pigment, quantifiable to estimate grafting density.
Morphology Transmission Electron Microscopy (TEM)Observation of a thin polymer layer around the individual pigment particles.
Dispersibility Dynamic Light Scattering (DLS)Smaller hydrodynamic radius in a suitable solvent, indicating better dispersion.

Performance Evaluation in Polymer Composites

The ultimate validation of any surface modification is the performance of the modified pigment in the final polymer composite.

Protocol for Composite Preparation (Melt Blending)

Materials:

  • Polymer pellets (e.g., Polypropylene, HDPE)

  • Unmodified and modified PY 155 (0.5 - 2.0% by weight)

  • Internal mixer or twin-screw extruder

  • Compression molding machine or injection molder

Procedure:

  • Drying: Dry the polymer pellets and the pigment in an oven to remove any residual moisture.

  • Premixing: Physically mix the polymer pellets and the pigment powder in the desired ratio.

  • Melt Compounding:

    • Feed the premix into an internal mixer or twin-screw extruder.

    • Process at a temperature appropriate for the polymer (e.g., 180-220°C for PP) for 5-10 minutes to ensure homogeneous mixing.

  • Specimen Fabrication:

    • Granulate the extrudate.

    • Use a compression or injection molding machine to prepare standardized test specimens (e.g., tensile bars, impact bars).

Performance Testing and Data Summary

The following table summarizes the expected improvements in a polymer composite formulated with surface-modified PY 155 compared to one with the unmodified pigment.

Property Test Method Expected Result with Modified PY 155 Rationale
Tensile Strength ASTM D638IncreaseImproved interfacial adhesion allows for effective stress transfer from the polymer matrix to the pigment particles.[7][14]
Flexural Modulus ASTM D790IncreaseEnhanced stiffness due to better filler-matrix interaction and uniform dispersion.[7][14]
Impact Strength (Notched Izod) ASTM D256Increase/DecreaseCan increase due to better adhesion preventing crack propagation. May decrease if pigment acts as a stress concentrator.
Color Strength & Homogeneity Colorimetry (CIELAB) & Visual InspectionHigher color strength (ΔE*), reduced specksImproved dispersion leads to more efficient light scattering and absorption.
Heat Deflection Temperature (HDT) ASTM D648IncreaseThe well-dispersed, modified pigment can act as a nucleating agent, increasing crystallinity and thermal stability.[14]

Conclusion

Surface modification of Pigment Yellow 155 is a critical enabling technology for the development of high-performance polymer composites. By carefully selecting a modification strategy, such as treatment with silane coupling agents or polymer grafting, researchers can transform PY 155 from a passive colorant into an active functional filler. The protocols and characterization methods detailed in this guide provide a robust framework for achieving and validating these modifications. The resulting improvements in dispersion, interfacial adhesion, and mechanical properties lead to materials with enhanced durability, processability, and aesthetic quality, meeting the demands of advanced applications.

References

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

  • JP2016089020A. (2016). C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant. Google Patents.
  • Barrow, M. J., Christie, R. M., & Badcock, T. D. (2003). The crystal and molecular structure of C.I. Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. Dyes and Pigments, 56(2), 143-152. (Note: A direct link to the full text is not available, but it can be requested on ResearchGate: [Link])

  • SY Chemical Co., Ltd. (n.d.). PIGMENT YELLOW 155-Introduction and Application. Retrieved from [Link]

  • Zhang, L., Wang, Y., Zhang, Y., & Liu, Y. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Molecules, 28(20), 7058. Retrieved from [Link]

  • EP3215571A2. (2017). C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant. Google Patents.
  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • CN111040858A. (2020). Preparation method and application of pigment yellow 155. Google Patents.
  • Agunsoye, J. O., Abdulkareem, S. A., & Olorunnisola, A. O. (2021). Effect of Surface Modification on the Properties of Polypropylene Matrix Reinforced with Coir Fibre and Yam Peel Particulate. Journal of Engineering Research and Reports, 20(2), 56-69. Retrieved from [Link]

  • Arrieta, M. P., Samper, M. D., Aldas, M., & López, J. (2020). Improved Mechanical, Thermal, and Hydrophobic Properties of PLA Modified with Alkoxysilanes by Reactive Extrusion Process. Polymers, 12(11), 2649. Retrieved from [Link]

  • Nanjing Neng de New Material Technology Co., Ltd. (n.d.). Organofunctional Silanes_Silane Coupling Agents. Retrieved from [Link]

  • Gelest. (n.d.). Surface Treatments to Improve Pigment Dispersion in Aqueous Media. ResearchGate. Retrieved from [Link]

  • Siwin. (n.d.). Silanes for Fillers and Pigments. Retrieved from [Link]

  • Siwin. (n.d.). Pigment & Filler. Retrieved from [Link]

  • Yadav, M., Rhee, K. Y., & Park, S. J. (2022). Polymer Grafting and its chemical reactions. Frontiers in Chemistry, 10, 977011. Retrieved from [Link]

  • Lee, J., et al. (2022). Unravelling the Influence of Surface Modification on the Ultimate Performance of Carbon Fiber/Epoxy Composites. ACS Applied Materials & Interfaces, 14(40), 45831–45840. Retrieved from [Link]

  • Pozdnyakov, A. O., et al. (2019). Photoinduced graft polymerization of acrylic acid on the surface of polypropylene films from a thin layer of nondeaerated aqueous solution of the monomer. Russian Journal of Applied Chemistry, 92(8), 1146-1152. (Note: A direct link to the full text is not available, but the abstract can be found on ResearchGate: [Link])

  • Prucker, O., et al. (2022). Efficient Approach for Direct Robust Surface Grafting of Polyethyleneimine onto a Polyester Surface during Moulding. Polymers, 14(15), 3122. Retrieved from [Link]

  • Schlaad, H., & Webber, R. (2017). Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. CoatingsTech, 14(1), 58-65. (Note: A direct link to the full text is not available, but a related article on pigment dispersion can be found at: [Link])

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Application Notes & Protocols: Pigment Yellow 155 as a Novel Colorant in Scientific Research

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only (RUO). Not for use in diagnostic procedures.

Introduction: Reimagining a High-Performance Pigment for Scientific Discovery

Pigment Yellow 155 (PY 155), a bisacetoacetarylide organic pigment, is a well-established colorant in the industrial sector, prized for its vibrant greenish-yellow hue, exceptional lightfastness, and thermal stability.[1][2] Traditionally utilized in plastics, inks, and coatings, its inherent physicochemical properties—notably its solid-state fluorescence—present a compelling case for its exploration in scientific research applications. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential utility of PY 155 as a novel fluorescent probe and colorimetric tracer. While its application in a biological context is an emerging area, this guide provides a foundational framework, grounded in the principles of fluorescence microscopy and nanoparticle formulation, to pioneer its use in the laboratory.

PY 155's robust chemical structure and resistance to chemical degradation suggest its potential as a stable marker in complex biological environments.[3] As a disazomethine dye, it possesses intrinsic fluorescence, a characteristic that is of significant interest for bio-imaging applications. This guide will detail the known properties of PY 155, propose its application in key research areas, and provide detailed protocols for its preparation and use as a fluorescent tool.

Physicochemical & Spectral Properties of Pigment Yellow 155

A comprehensive understanding of PY 155's properties is paramount for its successful application in a research setting. The following table summarizes its key characteristics based on available data.

PropertyValueSource(s)
Chemical Name Tetramethyl 2,2'-(1,4-phenylenebis(imino(1-acetyl-2-oxoethane-1,2-diyl)azo))bisterephthalate
CAS Number 68516-73-4[1][2]
Molecular Formula C₃₄H₃₂N₆O₁₂[4]
Molecular Weight 716.65 g/mol [4]
Appearance Brilliant yellow powder[5]
Fluorescence Solid-state fluorescence[6]
Heat Resistance Up to 280°C[3]
Lightfastness (Full Shade) 7-8 (on a scale of 1-8)[2]
Chemical Resistance Good resistance to solvents, acids, and alkalis[3]

Note: Specific spectral data such as excitation and emission maxima, quantum yield, and lifetime for PY 155 in various solvents or biological media are not yet extensively characterized in scientific literature and present an opportunity for foundational research.

Proposed Research Application I: Fluorescent Labeling of Cellular Structures

The intrinsic fluorescence of PY 155 offers the potential for its use as a fluorescent probe for cellular imaging. To overcome its inherent hydrophobicity and enable cellular uptake, it can be formulated into fluorescent organic nanoparticles (FONs). This process involves encapsulating or self-assembling the pigment into a biocompatible matrix.

Causality Behind Experimental Choices:

The formulation of PY 155 into nanoparticles serves a dual purpose: it allows for dispersion in aqueous biological media and can be tailored to enhance cellular uptake. The choice of a biocompatible coating, such as polyethylene glycol (PEG), is crucial to prevent protein adsorption and reduce cytotoxicity. The size of the nanoparticles is a critical parameter, as it influences the mechanism of cellular internalization.

Experimental Workflow: Preparation and Cellular Staining with PY 155 FONs

G cluster_0 Preparation of PY 155 FONs cluster_1 Cellular Staining Protocol A Dissolve PY 155 in an organic solvent B Prepare an aqueous solution with a biocompatible surfactant A->B C Mix the organic and aqueous phases under sonication B->C D Evaporate the organic solvent C->D E Characterize FONs (size, zeta potential, fluorescence) D->E G Incubate cells with PY 155 FONs E->G Apply characterized FONs to cells F Culture cells to desired confluency F->G H Wash cells to remove excess FONs G->H I Fix and permeabilize cells (optional) H->I J Image cells using fluorescence microscopy I->J G cluster_0 Formulation & Encapsulation cluster_1 Characterization & Analysis A Co-dissolve PY 155 and drug/polymer in an organic solvent C Formulate nanoparticles via nanoprecipitation or emulsification A->C B Prepare an aqueous phase B->C D Purify the PY 155-loaded nanoparticles C->D E Measure particle size and drug loading D->E F Quantify PY 155 encapsulation efficiency E->F G Perform in vitro cell uptake studies F->G H Analyze cellular localization via fluorescence microscopy G->H

Caption: Workflow for encapsulating PY 155 in a model drug delivery system.

Detailed Protocol: Encapsulation of PY 155 in PLGA Nanoparticles

This protocol describes the encapsulation of PY 155 into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a widely used biodegradable polymer in drug delivery research.

  • Preparation of the Organic Phase: Dissolve 50 mg of PLGA and 1 mg of PY 155 in 2 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate). A therapeutic agent can also be co-dissolved in this phase.

  • Emulsification: Add the organic phase to 10 mL of an aqueous solution of a stabilizer (e.g., 1% w/v polyvinyl alcohol or poloxamer 188). Emulsify the mixture using a high-speed homogenizer or probe sonicator.

  • Solvent Evaporation: Stir the resulting oil-in-water emulsion at room temperature overnight to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

  • Washing and Collection: Collect the nanoparticles by centrifugation, and wash them three times with deionized water to remove the excess stabilizer and unencapsulated PY 155.

  • Quantification of Encapsulation Efficiency:

    • Lyse a known amount of the washed nanoparticles in a suitable solvent (e.g., DMSO).

    • Measure the absorbance or fluorescence of the solution and compare it to a standard curve of free PY 155 to determine the amount of encapsulated pigment.

Biocompatibility and Cytotoxicity Assessment

Prior to extensive cellular studies, it is imperative to assess the biocompatibility and potential cytotoxicity of PY 155 FONs.

Causality Behind Experimental Choices:

A standard cytotoxicity assay, such as the MTT or PrestoBlue assay, provides a quantitative measure of the effect of the nanoparticles on cell metabolic activity, which is a reliable indicator of cell viability. A dose-response study is essential to determine the concentration range at which the nanoparticles are non-toxic.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of PY 155 FONs. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Express the results as a percentage of the viability of the untreated control cells and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through rigorous characterization and the inclusion of appropriate controls.

  • Nanoparticle Characterization: The thorough characterization of the PY 155 FONs (size, zeta potential, and fluorescence) ensures reproducibility and allows for the correlation of physical properties with biological effects.

  • Control Experiments: In cellular imaging studies, the inclusion of untreated cells and cells treated with the vehicle (the nanoparticle formulation without PY 155) will help to distinguish the effects of the pigment from those of the formulation itself.

  • Cytotoxicity Assessment: The determination of a non-toxic concentration range for the FONs is a critical prerequisite for interpreting any subsequent biological data.

Conclusion and Future Directions

Pigment Yellow 155, a compound with a long history in industrial applications, holds untapped potential for the scientific research community. Its inherent fluorescence, stability, and vibrant color make it an attractive candidate for development as a novel fluorescent probe and colorimetric tracer. The protocols and application notes provided in this guide offer a starting point for researchers to explore the utility of PY 155 in their own work. Further research is needed to fully characterize its spectral properties in biological systems and to explore surface modifications of PY 155 FONs for targeted delivery to specific cell types or organelles. The journey of repurposing this industrial pigment for scientific discovery is just beginning, and it promises to be a colorful and insightful one.

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  • Google Patents. (2016). C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant.
  • Google Patents. (2016). C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • DORAS | DCU Research Repository. (1994). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. [Link]

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Application Notes and Protocols: Harnessing Pigment Yellow 155 for High-Performance Functional Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective utilization of Pigment Yellow 155 (C.I. 200310) in the development of functional coatings. Pigment Yellow 155, a high-performance disazo pigment, offers a unique combination of a vibrant greenish-yellow hue, exceptional lightfastness, and robust chemical and thermal stability, making it a prime candidate for demanding applications where long-term durability and aesthetic appeal are paramount. These application notes delve into the fundamental properties of Pigment Yellow 155, providing detailed protocols for its dispersion in both solvent-borne and waterborne systems. Furthermore, this guide outlines a suite of standardized testing methodologies to rigorously evaluate the performance of the final coated film, ensuring the development of a self-validating and reliable coating system.

Introduction to Pigment Yellow 155

Pigment Yellow 155 (PY 155) is a disazo condensation pigment characterized by its excellent fastness properties.[1] Its chemical structure, N,N'-Bis[2-[2,5-bis(methoxycarbonyl)phenylazo]acetoacetyl]-p-phenylenediamine, imparts a high degree of stability, making it resistant to migration, solvents, and chemicals.[2][3] This inherent stability, coupled with its strong color strength and bright, clean shade, positions PY 155 as a superior choice for a variety of functional coatings, including automotive finishes, industrial maintenance coatings, and decorative paints where long-term performance is a critical requirement.[1][4]

The selection of PY 155 in a functional coating formulation is predicated on its ability to not only provide color but also to contribute to the overall integrity and longevity of the coating. Its resistance to degradation from UV radiation, heat, and environmental factors ensures that the aesthetic and protective qualities of the coating are maintained over an extended service life.[1]

Key Performance Attributes of Pigment Yellow 155

A thorough understanding of the key performance attributes of Pigment Yellow 155 is crucial for its successful incorporation into a functional coating. These properties dictate its suitability for specific applications and inform the formulation strategy.

PropertyTypical ValueSignificance in Functional Coatings
Color Index Pigment Yellow 155 (200310)Provides a globally recognized identifier for the pigment.
CAS Number 68516-73-4Unique chemical identifier for regulatory and safety purposes.[2]
Chemical Formula C34H32N6O12Defines the molecular composition of the pigment.[2]
Molecular Weight 716.65 g/mol Influences physical properties such as density and oil absorption.
Heat Stability 200-280°CCritical for coatings that undergo high-temperature curing or are exposed to elevated service temperatures.[4]
Lightfastness (BWS) 7-8Excellent resistance to fading upon exposure to light, ensuring long-term color retention.[1]
Weather Resistance ExcellentHigh resistance to degradation from sun, rain, and temperature fluctuations, making it ideal for exterior applications.
Solvent Resistance Good to ExcellentMinimizes bleeding or migration of the pigment when in contact with solvents in multi-layer coating systems.
Acid/Alkali Resistance GoodEnsures stability in chemically aggressive environments.
Oil Absorption 40-50 g/100g Influences the pigment-to-binder ratio and the rheological properties of the coating.

The Science of Dispersion: Achieving Optimal Performance

The successful incorporation of Pigment Yellow 155 into a liquid coating is critically dependent on the dispersion process. The primary objective of dispersion is to break down pigment agglomerates into primary particles and to stabilize them within the resin matrix to prevent re-agglomeration.[1] This process directly impacts the final properties of the coating, including color strength, gloss, viscosity, and stability.

The dispersion process can be broken down into three key stages:

  • Wetting: The initial stage where the air and moisture on the surface of the pigment particles are displaced by the liquid vehicle (resin and solvent/water).[1] The choice of a suitable wetting and dispersing agent is crucial to reduce the interfacial tension between the pigment surface and the liquid medium.

  • Dispersion (Grinding): The mechanical breakdown of pigment agglomerates into smaller, primary particles. This is typically achieved using high-speed dispersers or media mills.

  • Stabilization: The prevention of the dispersed primary particles from re-agglomerating. This is achieved through the adsorption of dispersing agents onto the pigment surface, which provides either steric or electrostatic repulsion.

Dispersion_Process cluster_0 Dispersion Workflow Start Start: Dry Pigment Agglomerates Wetting Stage 1: Wetting (Displacing air with liquid vehicle) Start->Wetting Add Pigment to Vehicle + Dispersant Dispersion Stage 2: Dispersion (Mechanical breakdown of agglomerates) Wetting->Dispersion Apply Mechanical Energy Stabilization Stage 3: Stabilization (Preventing re-agglomeration) Dispersion->Stabilization Adsorption of Dispersing Agent End End: Stable Pigment Dispersion Stabilization->End

Caption: The three critical stages of the pigment dispersion process.

Protocols for Formulating Functional Coatings with Pigment Yellow 155

The following sections provide detailed starting-point formulations and protocols for incorporating Pigment Yellow 155 into both solvent-borne and waterborne functional coatings. These are intended as a foundation for further optimization based on specific performance requirements.

Solvent-Borne High-Durability Acrylic Coating

This formulation is designed for industrial applications requiring excellent weather resistance and color stability.

Starting-Point Formulation:

ComponentWeight (%)FunctionCausality of Choice
Grind Phase
Acrylic Resin (e.g., 50% in Xylene/Butyl Acetate)30.0Primary BinderProvides good adhesion, durability, and compatibility with the pigment.
Dispersing Agent (Polymeric, e.g., Solsperse™ 32500)1.5Wetting & StabilizationA high molecular weight polymeric dispersant provides strong steric hindrance to prevent flocculation of the organic pigment particles.
Xylene10.0SolventAdjusts viscosity for efficient grinding.
Pigment Yellow 155 10.0 Colorant Provides the desired yellow color with excellent lightfastness and weather resistance.
Let-Down Phase
Acrylic Resin (same as above)35.5Primary BinderCompletes the resin content of the formulation.
Butyl Acetate10.0SolventControls final viscosity and flow properties.
UV Absorber (e.g., Tinuvin® 292)1.0UV ProtectionEnhances the long-term durability of the coating by protecting the binder from UV degradation.
Rheology Modifier (e.g., fumed silica)2.0Anti-settling/Sag controlControls the viscosity profile to prevent pigment settling during storage and sagging during application.[5]
Total 100.0

Dispersion Protocol (High-Speed Disperser):

  • Preparation: Charge the acrylic resin, dispersing agent, and xylene into a suitable grinding vessel.

  • Initial Mixing: Mix at low speed (500-1000 rpm) until the components are homogenous.

  • Pigment Addition: Gradually add the Pigment Yellow 155 to the liquid mixture under agitation. Ensure the pigment is fully wetted.

  • Dispersion: Increase the speed of the high-speed disperser to achieve a tip speed of 18-25 m/s. The formation of a "vortex" or "doughnut" indicates efficient dispersion.

  • Temperature Control: Monitor the temperature of the grind base. Maintain the temperature below 50°C to prevent solvent loss and potential degradation of the resin or dispersant. Use a cooling jacket if necessary.

  • Dispersion Time: Disperse for 20-30 minutes, or until a Hegman gauge reading of 7 or higher is achieved, indicating a fine dispersion with no visible agglomerates.

  • Let-Down: Reduce the mixer speed and add the let-down components in the order listed in the formulation table. Mix until the batch is uniform.

Waterborne Industrial Maintenance Coating

This formulation is designed to be a low-VOC, high-performance coating for metal substrates.

Starting-Point Formulation:

ComponentWeight (%)FunctionCausality of Choice
Grind Phase
Water15.0CarrierThe primary liquid phase in a waterborne system.
Dispersing Agent (e.g., polyacrylic acid-based)1.0Wetting & StabilizationAnionic dispersants are effective for stabilizing pigments in waterborne systems through electrostatic repulsion.
Defoamer (e.g., mineral oil-based)0.2Process AidPrevents the incorporation of air during the high-shear dispersion process.
Pigment Yellow 155 12.0 Colorant Provides vibrant color with the necessary durability for industrial environments.
Let-Down Phase
Acrylic Emulsion (e.g., 45% solids)60.0Primary BinderForms a durable and corrosion-resistant film upon coalescence.
Coalescing Solvent (e.g., Texanol™)3.0Film FormationAids in the formation of a continuous film from the acrylic emulsion particles.
Rheology Modifier (e.g., HEUR)1.5Anti-settling/Sag controlControls the viscosity profile for good application properties and storage stability.
Flash Rust Inhibitor0.3Corrosion ResistancePrevents early rusting on steel substrates during the drying of the waterborne coating.
Water7.0Viscosity AdjustmentAdjusts the final viscosity of the coating.
Total 100.0

Dispersion Protocol (High-Speed Disperser):

  • Preparation: Charge the water, dispersing agent, and defoamer into the grinding vessel.

  • Initial Mixing: Mix at low speed until homogenous.

  • Pigment Addition: Slowly add the Pigment Yellow 155 to the vortex.

  • Dispersion: Increase the disperser speed to a tip speed of 15-20 m/s.

  • Temperature Control: Maintain the batch temperature below 40°C.

  • Dispersion Time: Disperse for 20-30 minutes until a Hegman gauge reading of 6.5-7 is achieved.

  • Let-Down: Reduce the mixer speed and add the let-down components. Mix until uniform.

Performance Evaluation Protocols

Rigorous testing of the final coating is essential to validate its functional properties. The following protocols are based on internationally recognized ASTM standards.

Performance_Evaluation cluster_1 Coating Performance Evaluation Workflow Start Cured Coating Panel Adhesion Adhesion Testing (ASTM D4541) Start->Adhesion Weathering Accelerated Weathering (ASTM G154) Start->Weathering Color Color Stability (ASTM D2244) Start->Color Rheology Rheological Analysis Start->Rheology End Comprehensive Performance Profile Adhesion->End Weathering->End Color->End Rheology->End

Caption: A workflow for the comprehensive evaluation of functional coating performance.

Adhesion Testing

Standard: ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers.[6][7][8][9][10]

Objective: To measure the force required to detach the coating from the substrate, providing a quantitative measure of adhesion.

Protocol:

  • Sample Preparation: Apply the coating to a properly prepared substrate (e.g., blasted steel for the solvent-borne system, cleaned cold-rolled steel for the waterborne system) at the recommended dry film thickness. Allow the coating to cure fully as per the manufacturer's instructions.

  • Test Fixture (Dolly) Adhesion: Adhere a loading fixture (dolly) to the surface of the cured coating using a suitable adhesive. Allow the adhesive to cure completely.

  • Scoring: If required, score around the dolly through to the substrate to isolate the test area.

  • Pull-Off Test: Attach a portable pull-off adhesion tester to the dolly. Apply a perpendicular force at a specified rate until the dolly is detached.

  • Data Recording: Record the pull-off strength in psi or MPa. Note the nature of the failure (e.g., cohesive failure within the coating, adhesive failure at the coating-substrate interface, or adhesive failure at the dolly-coating interface).

Interpretation: Higher pull-off strength values indicate better adhesion. The nature of the failure is also critical; cohesive failure within the coating at a high pull-off strength is often indicative of a well-adhered and robust coating system.

Accelerated Weathering

Standard: ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.[11][12][13][14][15]

Objective: To simulate the effects of sunlight and moisture on the coating to assess its long-term durability and resistance to degradation.

Protocol:

  • Sample Preparation: Prepare coated panels as for the adhesion test.

  • Exposure Cycle: Place the panels in a fluorescent UV weathering chamber. A common cycle for testing industrial coatings is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C. The specific cycle should be chosen based on the intended service environment.

  • Duration: Expose the panels for a predetermined duration (e.g., 1000, 2000, or 5000 hours).

  • Evaluation: Periodically remove the panels and evaluate for changes in gloss (ASTM D523), color (ASTM D2244), chalking (ASTM D4214), and any signs of cracking, blistering, or delamination.

Interpretation: A minimal change in gloss and color, and the absence of physical defects after prolonged exposure, indicates excellent weather resistance, a key functional attribute provided by the use of Pigment Yellow 155.

Color Stability

Standard: ASTM D2244 - Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates.[16][17][18][19][20]

Objective: To quantitatively measure the change in color of the coating after exposure to weathering or other environmental stressors.

Protocol:

  • Initial Measurement: Before exposure, measure the color of the coated panel using a spectrophotometer or colorimeter to obtain the initial Lab* values.

  • Post-Exposure Measurement: After the accelerated weathering test, re-measure the color of the same area on the panel.

  • Calculate Color Difference (ΔE): Calculate the total color difference (ΔE) using the appropriate formula.

Interpretation: A low ΔE* value indicates good color stability. For high-performance coatings, a ΔE* of less than 2.0 after 2000 hours of accelerated weathering is often considered a benchmark of excellent performance.

Rheological Analysis

Objective: To characterize the flow behavior of the liquid coating, which is critical for its application properties and storage stability.[21][22]

Protocol:

  • Instrumentation: Use a rotational viscometer or rheometer.

  • Measurement: Measure the viscosity of the liquid coating at different shear rates to generate a flow curve.

  • Data Analysis: Analyze the flow curve to determine the rheological profile of the coating (e.g., Newtonian, shear-thinning, thixotropic).

Interpretation: For most coating applications, a shear-thinning behavior is desirable. This means the coating has a high viscosity at rest to prevent settling and sagging, but its viscosity decreases under the high shear of application (brushing, spraying), making it easy to apply. The rheology modifier in the formulation is key to achieving this profile.[21][22]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
Poor Color Development/Low Tint Strength Incomplete pigment dispersion (agglomerates present).Increase dispersion time or energy. Optimize the type and amount of dispersing agent. Verify the Hegman grind.
Flocculation (Color Change or Streaking) Incompatibility of the dispersing agent with the resin system. Insufficient stabilization.Select a more suitable dispersing agent. Increase the concentration of the dispersing agent.
Pigment Settling During Storage Low viscosity at low shear rates. Poor pigment stabilization.Optimize the rheology modifier to increase the low-shear viscosity.[5] Ensure complete dispersion and stabilization.
Poor Adhesion Improper substrate preparation. Incompatibility between coating and substrate.Ensure the substrate is clean and properly profiled. Consider the use of a primer.
Rapid Fading or Color Shift in Service Inadequate UV protection. Use of a pigment with poor lightfastness.Incorporate a UV absorber and/or a hindered amine light stabilizer (HALS). Ensure the use of high-performance pigments like PY 155.

Conclusion

Pigment Yellow 155 is a high-performance pigment that, when properly formulated and dispersed, can significantly contribute to the development of functional coatings with exceptional durability, weather resistance, and color stability. By understanding the fundamental properties of this pigment and following systematic formulation and testing protocols, researchers and formulators can unlock its full potential to create coatings that meet the demanding requirements of modern industrial and automotive applications. The key to success lies in a holistic approach that considers the interplay between the pigment, the dispersing agents, the resin system, and the application and performance testing methodologies.

References

  • High-Performance Lighent Dispersant Additives Improve Pigment Wetting and Dispersion in Waterborne Coatings. (n.d.).
  • Understanding Rheology of Structured Fluids. (n.d.). TA Instruments. [Link]

  • Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. (2022, July 29). ASTM International. [Link]

  • G154 Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Materials. (2023, January 27). ASTM International. [Link]

  • PIGMENT YELLOW 155. (n.d.). Ataman Kimya. [Link]

  • Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (2022, October 1). ASTM International. [Link]

  • Pigment yellow 155-Corimax Yellow 3GP. (n.d.). Zeya Chemicals. [Link]

  • Operating Fluorescent Light Apparatus for UV Exposure of Nonmetallic Materials. (2006, June 5). ASTM International. [Link]

  • METHOD OF APPLYING A SOLVENT-BORNE COATING COMPOSITION TO A SUBSTRATE UTILIZING A HIGH TRANSFER EFFICIENCY APPLICATOR TO FORM A. (2022, October 19). EPO. [Link]

  • Rheology Modifier : Organoclay for Paints Coatings Grease 2024. (n.d.). Camp-Shinning. [Link]

  • US8623579B2 - Easily dispersible pigment preparation based on C.I. pigment yellow 155. (n.d.).
  • D2244 Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (2025, June 10). ASTM International. [Link]

  • ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges. (n.d.). Water & Wastewater. [Link]

  • Coating Adhesion Testing in Accordance with ASTM D4541 - Sticky Business. (n.d.). DeFelsko. [Link]

  • C.I. Pigment Yellow 155. (n.d.). Hangzhou Shine Chemical Co., Ltd. - Graphic Arts & Inks. [Link]

  • Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates. (2007, May 1). ASTM International. [Link]

  • Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials. (n.d.). [Link]

  • ASTM D2244 - Test Method for Calculating Color Differences. (n.d.). Micom Laboratories. [Link]

  • Analytical Series: Rheological and Thermal Characterization of Polymer Coatings: A Case Study. (n.d.). [Link]

  • ASTM G154 Testing - Material Exposure to Fluorescent UV Lamp. (n.d.). Micom Laboratories. [Link]

  • New Pigment Dispersions Solve Incompatibility and Inconsistency Problems. (2021, August 10). PCI Magazine. [Link]

  • A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength. (n.d.). Patsnap Eureka. [Link]

  • US8575242B2 - Coating of organic and inorganic pigments with acrylic resins. (n.d.).
  • ASTM D4541-22: Pull-Off Strength of Coatings Test. (n.d.). The ANSI Blog. [Link]

  • Waterborne Direct-to-Metal Coatings. (n.d.). [Link]

  • ASTM G154 – 00: Standard Practice for Operating Fluorescent Light Apparatus for UV Exposure of Nonmetallic Materials. (2023, December 18). Internet Archive. [Link]

  • ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers. (n.d.). Intertek. [Link]

  • ASTM D2244 Standard Practice For Calculation of Color Tolerances and Color Differences From Instrumentally Measured Color Coordinates. (n.d.). Scribd. [Link]

  • Factors that Influence Pigment Settling and Stability. (2017, May 12). UL Prospector. [Link]

  • Solvent - Borne Acrylic Resin. (n.d.). VICHEM. [Link]

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Preparation of Pigment Yellow 155 Nanoparticles for Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the preparation of Pigment Yellow 155 (P.Y. 155) nanoparticles, tailored for researchers, scientists, and professionals in advanced materials and drug development. P.Y. 155, a high-performance bisacetoacetarylide organic pigment, offers exceptional color strength, lightfastness, and thermal stability.[1] By reducing its particle size to the nanoscale, its intrinsic properties can be significantly enhanced, opening new avenues for its application in high-performance coatings, advanced polymers, and digital inks.[2][3][4] This guide details the principles and a validated protocol for synthesizing P.Y. 155 nanoparticles via the reprecipitation method, outlines critical characterization techniques, and discusses the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Imperative for Nanoscale Pigments

Organic pigments like Pigment Yellow 155 are foundational materials in a myriad of applications, from industrial and automotive coatings to plastics and printing inks.[1] The performance of these pigments—manifested as color vibrancy, durability, and dispersion stability—is intrinsically linked to their physical properties, most notably particle size and distribution. Conventional micron-sized pigments often suffer from limitations such as lower tinting strength and a propensity for aggregation, which can compromise the aesthetic and functional qualities of the final product.[5]

The transition to the nanoscale represents a paradigm shift in pigment technology. Nanoparticles, with their high surface-area-to-volume ratio, exhibit enhanced optical and mechanical properties.[3] For P.Y. 155, nano-formulation leads to improved transparency, color strength, and dispersibility, making it a prime candidate for advanced material applications where superior performance is paramount.[6][7] This guide focuses on the reprecipitation method, a versatile and efficient bottom-up approach for fabricating organic nanoparticles with controlled size and morphology.[8][9][10]

Synthesis of Pigment Yellow 155 Nanoparticles: The Reprecipitation Method

The reprecipitation method, also known as the solvent displacement method, is a straightforward yet powerful technique for producing organic nanoparticles.[9][11] The fundamental principle involves dissolving the organic compound in a "good" solvent and then rapidly introducing this solution into a "poor" solvent (an anti-solvent). The abrupt change in solvent environment causes the compound to precipitate out of the solution in the form of nanoparticles.[9][10] The presence of a stabilizer in the anti-solvent is crucial to prevent particle aggregation and ensure the formation of a stable colloidal dispersion.[12]

Causality of Experimental Choices

The success of the reprecipitation method hinges on the careful selection of solvents, stabilizers, and process parameters.

  • Solvent System Selection: The "good" solvent must effectively dissolve P.Y. 155, while the "poor" solvent must be miscible with the good solvent but incapable of dissolving the pigment. For P.Y. 155, solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are effective "good" solvents due to their ability to dissolve a wide range of organic compounds.[1] Water is an ideal "poor" solvent due to its polarity and miscibility with many organic solvents.

  • Stabilizer Role and Selection: Stabilizers are amphiphilic molecules that adsorb onto the surface of the newly formed nanoparticles, preventing them from agglomerating.[13] This stabilization can be achieved through electrostatic or steric repulsion.[12][13] Polymeric dispersants are particularly effective as they provide robust steric hindrance.[14] The choice of stabilizer can also influence the final particle size and the compatibility of the nanoparticles with the intended application matrix.

  • Process Parameters: The rate of addition of the pigment solution to the anti-solvent, the stirring speed, and the temperature all influence the nucleation and growth kinetics of the nanoparticles, thereby affecting their final size and size distribution.[9][15] Rapid injection and vigorous stirring promote rapid nucleation and lead to the formation of smaller, more uniform nanoparticles.[8]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the preparation of P.Y. 155 nanoparticles using the reprecipitation method.

G cluster_0 Preparation of Solutions cluster_1 Nanoparticle Formation cluster_2 Purification & Isolation A Dissolve P.Y. 155 in 'Good' Solvent (e.g., NMP) B Dissolve Stabilizer in 'Poor' Solvent (e.g., Water) C Rapid Injection of Pigment Solution into Anti-Solvent under Vigorous Stirring A->C Pigment Solution B->C Stabilizer Solution D Solvent Removal (e.g., Dialysis or Centrifugation) C->D Nanoparticle Dispersion E Optional: Lyophilization to obtain dry powder D->E

Caption: Workflow for P.Y. 155 nanoparticle synthesis.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the laboratory-scale synthesis of P.Y. 155 nanoparticles.

Materials and Equipment
Materials Equipment
Pigment Yellow 155 (CAS: 68516-73-4)Magnetic stirrer with hotplate
N-methyl-2-pyrrolidone (NMP), analytical gradeHigh-speed homogenizer or ultrasonic probe
Polymeric dispersant (e.g., Solsperse™ series)Syringe pump (for controlled injection)
Deionized waterCentrifuge
Dialysis tubing (MWCO 12-14 kDa)Freeze-dryer (Lyophilizer)
---Dynamic Light Scattering (DLS) instrument
---Scanning/Transmission Electron Microscope (SEM/TEM)
---X-ray Diffractometer (XRD)
---UV-Vis Spectrophotometer
Step-by-Step Procedure
  • Preparation of the Pigment Solution:

    • Accurately weigh 100 mg of Pigment Yellow 155 powder.

    • Dissolve the pigment in 10 mL of NMP in a glass vial.

    • Use a magnetic stirrer to facilitate dissolution. Gentle heating (e.g., to 40-50 °C) may be applied if necessary. Ensure the pigment is fully dissolved to form a clear, colored solution.

  • Preparation of the Anti-Solvent/Stabilizer Solution:

    • In a separate beaker, dissolve the chosen polymeric dispersant in 100 mL of deionized water. The concentration of the stabilizer may need to be optimized, but a starting point of 0.5% (w/v) is recommended.

    • Place the beaker on a magnetic stirrer and stir vigorously to ensure the stabilizer is fully dissolved.

  • Reprecipitation:

    • Draw the P.Y. 155 solution into a syringe and place it on a syringe pump.

    • Position the tip of the syringe needle just below the surface of the rapidly stirring anti-solvent/stabilizer solution.

    • Set the syringe pump to a high injection rate (e.g., 10 mL/min). The rapid injection is critical for promoting the formation of small nanoparticles.[8]

    • As the pigment solution is injected into the water, a colored nanoparticle dispersion will form immediately.

    • Continue stirring the dispersion for at least 30 minutes after the injection is complete to ensure stabilization.

  • Purification:

    • To remove the NMP and any excess stabilizer, the nanoparticle dispersion must be purified. Dialysis is a gentle and effective method.

    • Transfer the dispersion into a dialysis tube and place it in a large beaker of deionized water.

    • Stir the water gently and replace it with fresh deionized water every few hours for 2-3 days to ensure complete removal of impurities.

    • Alternatively, for faster purification, centrifugation can be employed. Centrifuge the dispersion at high speed, discard the supernatant, and resuspend the nanoparticle pellet in fresh deionized water. Repeat this process 3-4 times.

  • Isolation (Optional):

    • If a dry nanoparticle powder is required, the purified dispersion can be freeze-dried (lyophilized).

    • Freeze the dispersion and then place it in a freeze-dryer until all the water has sublimated, leaving a fine powder of P.Y. 155 nanoparticles.

Characterization of P.Y. 155 Nanoparticles

Thorough characterization is essential to validate the synthesis and understand the properties of the P.Y. 155 nanoparticles.

Technique Parameter Measured Rationale
Dynamic Light Scattering (DLS) Hydrodynamic diameter, Polydispersity Index (PDI), Zeta potentialDLS is a primary technique for determining the size distribution and stability of nanoparticles in a colloidal dispersion.[16][17] The zeta potential provides a measure of the surface charge and is an indicator of colloidal stability.[12]
Scanning/Transmission Electron Microscopy (SEM/TEM) Particle morphology, size, and aggregation stateElectron microscopy provides direct visualization of the nanoparticles, confirming their size and shape.[16] TEM offers higher resolution for detailed morphological analysis.
X-ray Diffraction (XRD) Crystalline structureXRD analysis is used to determine the crystalline nature of the P.Y. 155 nanoparticles and to identify any changes in the crystal structure that may have occurred during the reprecipitation process.[18]
UV-Vis Spectroscopy Optical properties, dispersion stabilityThe UV-Vis absorption spectrum can confirm the chemical identity of the pigment and can also be used to monitor the stability of the dispersion over time.

Surface Modification for Enhanced Performance

For many advanced material applications, the surface of the P.Y. 155 nanoparticles may need to be modified to improve their compatibility with the host matrix (e.g., a polymer or coating resin).[5][19]

  • Physical Adsorption: Surfactants or other polymers can be physically adsorbed onto the nanoparticle surface to alter its hydrophilicity or hydrophobicity.[20]

  • Chemical Grafting: Functional groups can be chemically grafted onto the pigment surface to create strong covalent bonds with the surrounding matrix, leading to improved dispersion and long-term stability.[20]

The choice of surface modification strategy will depend on the specific requirements of the final application.

Logical Relationship of Surface Modification

G cluster_0 Surface Modification Strategies cluster_1 Desired Outcomes PY155 P.Y. 155 Nanoparticle (Hydrophobic Core) Phys Physical Adsorption (e.g., Surfactants) PY155->Phys Chem Chemical Grafting (e.g., Coupling Agents) PY155->Chem Comp Improved Matrix Compatibility Phys->Comp Chem->Comp Disp Enhanced Dispersion Stability Comp->Disp Perf Optimized Final Performance Disp->Perf

Caption: Surface modification enhances nanoparticle performance.

Applications in Advanced Materials

The unique properties of P.Y. 155 nanoparticles make them highly suitable for a range of advanced applications:

  • High-Performance Coatings: In automotive and industrial coatings, nano-P.Y. 155 can provide enhanced color saturation, improved weather fastness, and better rheological properties.[1][5] The smaller particle size also leads to higher gloss and transparency in clear coats.[4]

  • Advanced Polymers: When incorporated into plastics, these nanoparticles act as high-performance colorants with excellent heat stability and migration resistance.[1] They can also improve the mechanical properties of the polymer matrix.[3]

  • Digital and Inkjet Inks: The small particle size and narrow size distribution of P.Y. 155 nanoparticles are critical for formulating stable, non-clogging inkjet inks with vibrant colors.[14]

Conclusion

The preparation of Pigment Yellow 155 nanoparticles via the reprecipitation method offers a scalable and controllable route to producing high-performance colorants for advanced materials. By carefully selecting the solvent system, stabilizer, and process parameters, it is possible to tailor the size, morphology, and surface properties of the nanoparticles to meet the specific demands of a given application. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and scientists working at the forefront of materials science and nanotechnology.

References

  • Surface modification of organic pigment particles for microencapsulated electrophoretic displays. ResearchGate. Available at: [Link]

  • Recent Progress of Preparation Strategies in Organic Nanoparticles for Cancer Phototherapeutics. MDPI. Available at: [Link]

  • Bio-based stabilizers for hydrophobic nanoparticle dispersions. Doria.fi. Available at: [Link]

  • Mass-Production of Pigment Nanocrystals by the Reprecipitation Method and their Encapsulation. ResearchGate. Available at: [Link]

  • Anion-π Type Polymeric Nanoparticle Dispersants for Enhancing the Dispersion Stability of Organic Pigments in Water. MDPI. Available at: [Link]

  • The Role of Surfactants in Aqueous Pigment Dispersion. PCI Magazine. Available at: [Link]

  • (a) Scheme of the reprecipitation method. (b,c) Size controlled organic... ResearchGate. Available at: [Link]

  • Surface Modified and Rheologically Improved Organic Pigments. PCI Magazine. Available at: [Link]

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  • C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant. Google Patents.
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Troubleshooting & Optimization

Technical Support Center: Improving Dispersion of Pigment Yellow 155 in Aqueous Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pigment Yellow 155. This guide is designed for researchers, scientists, and formulation professionals to navigate and resolve common challenges encountered when dispersing Pigment Yellow 155 in aqueous systems. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of Pigment Yellow 155.

Q1: What is Pigment Yellow 155 and what are its key properties for aqueous systems?

A1: Pigment Yellow 155 is a high-performance disazo pigment known for its brilliant greenish-yellow shade, high tinting strength, and excellent lightfastness.[1][2] For aqueous systems, its key characteristics include good resistance to acids and alkalis, and good overall fastness properties.[1] However, like many organic pigments, it can be challenging to disperse effectively in water due to its inherent hydrophobicity. While some grades are designed for good performance in water-based systems, achieving a stable, fine dispersion requires careful formulation.[1]

Q2: Why is achieving a good dispersion of Pigment Yellow 155 so critical?

A2: A stable and uniform dispersion is paramount for unlocking the full potential of Pigment Yellow 155. Poor dispersion leads to a host of issues, including:

  • Color Inconsistency: Variations in color between batches.[3]

  • Reduced Tinting Strength: Inefficient use of the pigment, requiring higher loading to achieve the desired color depth.

  • Poor Hiding Power: The coating's ability to obscure the underlying surface is diminished.[3][4]

  • Flocculation and Settling: Pigment particles re-agglomerate over time, leading to sedimentation and an unstable formulation.[3][5]

  • Loss of Gloss: An uneven surface due to poorly dispersed particles can reduce the shininess of the final coating.[3]

  • Surface Defects: Issues like speckling and floating can occur on the dried surface.[3]

Ultimately, proper dispersion ensures consistent color, optimal performance, and long-term stability of the final product.[6][7]

Q3: What are the fundamental steps of pigment dispersion?

A3: The dispersion process can be broken down into three critical stages:

  • Wetting: This initial step involves replacing the air surrounding the dry pigment particles with the liquid medium (water, in this case).[3][8] Wetting agents are crucial here to reduce the surface tension between the pigment and the water.[9][10]

  • Deagglomeration/Grinding: Mechanical energy is applied to break down pigment agglomerates and aggregates into smaller, primary particles.[3] This is typically achieved through high-speed mixing or milling.[11][12]

  • Stabilization: Once the particles are deagglomerated, they must be kept separated to prevent re-agglomeration (flocculation).[3][8] Dispersing agents adsorb onto the pigment surface, creating repulsive forces that ensure long-term stability.[13][14]

Section 2: Troubleshooting Guide

This section provides a problem-and-solution framework for specific issues you may encounter during your experiments.

Problem 1: Poor Initial Wetting and Clumping

Symptom: Dry Pigment Yellow 155 powder clumps together upon addition to water and does not readily incorporate into the liquid phase.

Cause: The hydrophobic surface of the organic Pigment Yellow 155 has a high interfacial tension with water, preventing efficient wetting.

Solutions:

  • Incorporate a Wetting Agent: Wetting agents are surfactants that reduce the surface tension of water, allowing it to penetrate the pigment agglomerates and displace trapped air.[9][10]

    • Recommendation: Start with a nonionic surfactant with a mid-range Hydrophile-Lipophile Balance (HLB) of 10-14.[15] These are often effective across a range of pigments and are less sensitive to water hardness than anionic surfactants.

    • Protocol: Add the wetting agent to the water before introducing the pigment. This ensures the water is conditioned for optimal wetting.[10]

  • Optimize Mixing Order: The order of addition is critical.

    • Start with deionized water.

    • Add the wetting agent and any co-solvents and mix until uniform.

    • Slowly add Pigment Yellow 155 under low shear to allow for initial incorporation without excessive air entrapment.

Problem 2: Low Color Strength and Poor Transparency

Symptom: The final dispersion appears weak in color and lacks the expected vibrancy and transparency.

Cause: This is a classic sign of incomplete deagglomeration.[11] The pigment agglomerates have not been sufficiently broken down, and their larger size scatters light, reducing transparency and color strength.

Solutions:

  • Increase Mechanical Energy: The primary solution is to apply more energy to the system.

    • High-Speed Dispersion (HSD): Ensure the tip speed of your Cowles blade is sufficient to create a vortex that pulls the pigment down into the high-shear zone. For difficult-to-disperse organic pigments, higher speeds are often necessary.

    • Media Milling: For the finest dispersions, a media mill (e.g., bead mill) is highly effective.[11] The collisions between the milling media and the pigment agglomerates provide the intense mechanical force needed for breakdown.[11]

  • Optimize Mill Base Viscosity: The viscosity of the mixture during the grinding phase is crucial.

    • Too Low: The energy from the mixer or mill will not be efficiently transferred to the pigment particles.

    • Too High: The movement of the pigment and media will be impeded, reducing grinding efficiency and generating excessive heat.[16]

    • Action: Adjust the pigment and/or dispersant concentration to achieve a viscosity that allows for efficient energy transfer.

Problem 3: Flocculation and Viscosity Instability Over Time

Symptom: The initial dispersion looks good, but over time (hours to days), the viscosity increases significantly, or pigment settling is observed.

Cause: This indicates poor stabilization. The dispersed pigment particles are re-agglomerating due to attractive forces (van der Waals forces).

Solutions:

  • Select an Appropriate Dispersant: The choice of dispersant is critical for long-term stability. Dispersants work through two primary mechanisms:

    • Electrostatic Stabilization: The dispersant imparts a surface charge to the pigment particles, causing them to repel each other. This is common in aqueous systems.[13]

    • Steric Stabilization: Polymeric dispersants adsorb onto the pigment surface, creating a physical barrier that prevents particles from getting close enough to agglomerate.[9][13] This method is very robust and less sensitive to changes in pH and ionic strength.[9]

    • Recommendation: For Pigment Yellow 155, a high molecular weight polymeric dispersant is often a good choice, as it can provide excellent steric stabilization.[7] Polyurethane-based dispersants can be particularly effective for organic pigments in waterborne systems.[17]

  • Optimize Dispersant Concentration: There is an optimal concentration for every dispersant-pigment system.

    • Too Little: Incomplete coverage of the pigment surface leads to weak repulsive forces and flocculation.

    • Too Much: Excess dispersant can lead to bridging flocculation or negatively impact other properties like water resistance.

    • Action: Create a "ladder study" or dispersant demand curve. Prepare several small dispersions with varying dispersant levels (e.g., 1%, 2%, 3%, 5%, 8% active dispersant on pigment weight) and measure the viscosity after milling. The optimal level is typically at or slightly above the point of minimum viscosity.

  • Control pH: The pH of the aqueous system can significantly impact the stability of the dispersion, especially when using pH-sensitive dispersants (like some acrylic polymers).[18]

    • Recommendation: Pigment Yellow 155 generally shows good stability in a pH range of 5-8.[1][19] It is advisable to maintain the pH within this range. Use a suitable pH buffer if necessary.

Problem 4: Foaming During Dispersion

Symptom: Excessive foam is generated during high-speed mixing or milling.

Cause: The high shear rates can entrap air, and the surfactants (wetting agents and dispersants) can stabilize this foam.

Solutions:

  • Use a Defoamer: Add a small amount of a suitable defoamer to the formulation.

    • Protocol: It's often best to add the defoamer to the initial water charge (the "grind stage") to prevent foam from forming in the first place.[16]

    • Caution: Overuse of defoamers can lead to surface defects like craters or "fisheyes" in the final film. Test different levels to find the minimum effective concentration.

  • Optimize Process:

    • During high-speed mixing, avoid a deep vortex that pulls in excessive air. The vortex should be about two-thirds the depth of the batch.

    • Ensure the blade is properly submerged.

Section 3: Experimental Protocols & Data

Protocol 1: Determining Optimal Dispersant Concentration

This protocol outlines a ladder study to find the most effective level of a polymeric dispersant for Pigment Yellow 155.

Materials:

  • Deionized Water

  • Polymeric Dispersant (e.g., a high molecular weight acrylic or polyurethane-based dispersant)

  • Pigment Yellow 155

  • Defoamer

  • pH adjuster (if necessary)

Procedure:

  • Prepare five separate beakers, labeled A through E.

  • To each beaker, add deionized water and defoamer according to the formulation table below.

  • Add the specified amount of polymeric dispersant to each beaker and mix until dissolved.

  • Slowly add the Pigment Yellow 155 to each beaker while mixing at low speed.

  • Once the pigment is wetted in, increase the mixer speed to the target for deagglomeration (e.g., 2000-3000 rpm with a high-speed disperser).

  • Disperse all samples for the same amount of time (e.g., 30 minutes).

  • Allow the samples to cool to room temperature.

  • Measure the viscosity of each sample using a Brookfield or Krebs viscometer.

Table 1: Formulation for Dispersant Ladder Study

ComponentSample ASample BSample CSample DSample E
Deionized Water67g66g65g63g60g
Pigment Yellow 15530g30g30g30g30g
Polymeric Dispersant (40% active)2.5g (3.3%)5.0g (6.7%)7.5g (10%)10.0g (13.3%)15.0g (20%)
Defoamer0.5g0.5g0.5g0.5g0.5g
% Active Dispersant on Pigment3.3%6.7%10%13.3%20%

Data Analysis:

Plot the viscosity of each sample against the percentage of active dispersant. The optimal concentration is typically found at the lowest point on the viscosity curve. Using slightly more dispersant than this minimum can provide a buffer for long-term stability.

Diagrams and Visualizations

Diagram 1: The Three Stages of Pigment Dispersion

DispersionProcess cluster_0 Stage 1: Wetting cluster_1 Stage 2: Deagglomeration cluster_2 Stage 3: Stabilization Wetting Pigment Agglomerate + Water WettingAgent Wetting Agent WettedPigment Wetted Pigment WettingAgent->WettedPigment Grinding Mechanical Energy (Milling/HSD) WettedPigment->Grinding PrimaryParticles Primary Particles Dispersant Dispersant PrimaryParticles->Dispersant StableDispersion Stable Dispersion Dispersant->StableDispersion

Caption: Workflow of the pigment dispersion process.

Diagram 2: Troubleshooting Logic Flow

Troubleshooting Start Dispersion Issue Identified Symptom What is the primary symptom? Start->Symptom Clumping Poor Wetting / Clumping Symptom->Clumping Wetting LowColor Low Color Strength Symptom->LowColor Color Instability Flocculation / Instability Symptom->Instability Stability Foaming Excessive Foaming Symptom->Foaming Foam Sol_Wetting Add Wetting Agent Optimize Mix Order Clumping->Sol_Wetting Sol_Color Increase Mechanical Energy Optimize Viscosity LowColor->Sol_Color Sol_Stability Select Appropriate Dispersant Optimize Concentration & pH Instability->Sol_Stability Sol_Foaming Add Defoamer Optimize Process Foaming->Sol_Foaming

Caption: Logic flow for troubleshooting common dispersion issues.

References

  • Allan Chemical Corporation. (2025, October 17). How Dispersing Agents Improve Pigment Stability.
  • Hockmeyer. (2023, September 20). Why Proper Milling Techniques Increase Pigment Yield.
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  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155.
  • Polywill. (2025, August 9). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings.
  • Fineland Chem. (n.d.). DuraPrint® 3155J Pigment Yellow 155.
  • PCI Magazine. (2016, April 4). The Role of Surfactants in Aqueous Pigment Dispersion.
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  • Precise New Material Technology Co., LTD. (2021, December 1). PIGMENT YELLOW 155 - Introduction and Application.
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  • Borchers. (2022, October 28). The Best Borchi ® Brand Wetting & Dispersing Agents for Various Pigment Types.
  • Google Patents. (n.d.). US7488767B1 - Pigment dispersant system and method for pigment grinding.
  • Natural Pigments. (2024, August 30). Aqueous Pigment Dispersions: Your Guide to Safer, Efficient Paint Making.
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  • MXD Process. (n.d.). Solve Pigment Dispersion Challenges in Paint & Coatings Manufacturing.
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  • PCI Magazine. (2016, June 1). Wetting and Dispersing Additives.
  • PCI Magazine. (2021, August 10). New Pigment Dispersions Solve Incompatibility and Inconsistency Problems.
  • Allan Chemical Corporation. (2025, October 15). How Wetting Agents Improve Pigment Stability.
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  • DYE-ZEN. (n.d.). Wetting Agents, Printing Inks, Water Based.
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  • Google Patents. (n.d.). JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • Google Patents. (n.d.). US8246156B2 - Water-based pigment dispersion, production method thereof, water-based pigment ink, production method thereof, ink record, inkjet recording apparatus, and inkjet recording method.
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Optimization of Pigment Yellow 155 synthesis for higher yield and purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a High-Performance Pigment

Pigment Yellow 155 (C.I. 200310) is a high-performance bisacetoacetarylide disazo pigment highly valued for its brilliant greenish-yellow shade, excellent lightfastness, and thermal stability.[1] These properties make it a preferred choice in demanding applications such as industrial coatings, automotive finishes, plastics, and printing inks.[2][3]

The synthesis of Pigment Yellow 155 is a multi-step process, primarily involving the diazotization of an aromatic amine followed by an azo coupling reaction.[4] While the chemistry is well-established, achieving consistently high yields and purity on a laboratory or industrial scale presents significant challenges. Common issues include incomplete reactions, formation of impurities, off-shade products, and poor physical properties like dispersibility.

This technical support guide is designed for researchers and chemical engineers engaged in the synthesis of Pigment Yellow 155. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you navigate common pitfalls and optimize your synthesis for superior yield and purity.

Overview of the Synthetic Pathway

The synthesis of Pigment Yellow 155 is typically a two-stage process:

  • Diazotization: An aromatic amine, Dimethyl 2-aminoterephthalate, is converted into a diazonium salt using a diazotizing agent (commonly sodium nitrite) in an acidic medium at low temperatures.[4][5][6] Precise temperature control is crucial as diazonium salts are thermally unstable.[1]

  • Azo Coupling: The resulting diazonium salt solution is then slowly added to a solution of the coupling component, N,N'-1,4-phenylenebis(3-oxobutanamide), under controlled pH and temperature conditions.[4][7] This electrophilic aromatic substitution reaction forms the final azo pigment.[8]

PY155_Synthesis_Workflow cluster_diazotization Stage 1: Diazotization cluster_coupling Stage 2: Azo Coupling cluster_postsynthesis Stage 3: Finishing & Isolation start Dimethyl 2-aminoterephthalate + Acid (HCl/H₂SO₄) cool Cool to 0-5°C start->cool add_nitrite Slowly Add NaNO₂ Solution cool->add_nitrite diazonium Diazonium Salt Solution (Unstable Intermediate) add_nitrite->diazonium coupling_reaction Azo Coupling (Controlled pH & Temp) diazonium->coupling_reaction Slow Addition coupler_prep Coupling Component + Alkaline Solution coupler_prep->coupling_reaction crude Crude Pigment Slurry coupling_reaction->crude finishing Solvent Finishing (e.g., Ethanol, DMF) crude->finishing filtration Filtration & Washing finishing->filtration drying Drying & Pulverization filtration->drying final_product High Purity Pigment Yellow 155 drying->final_product

Fig 1. General Synthesis Workflow for Pigment Yellow 155

Troubleshooting Guide

This section addresses specific problems encountered during synthesis in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Section A: Diazotization Reaction Issues

Q1: My diazotization reaction seems incomplete, resulting in low overall yield. What's going wrong?

Answer: Incomplete diazotization is a common problem, often stemming from the poor solubility of the diazo component, Dimethyl 2-aminoterephthalate, in the acidic aqueous medium.[5] If the amine is not fully dissolved or accessible, it cannot react completely with the nitrous acid generated in situ.

Causality & Solutions:

  • Poor Solubility: The presence of methyl ester groups makes the amine precursor difficult to dissolve in dilute acid.[5] This results in a slurry, where the reaction can only occur on the surface of the solid particles, leading to an incomplete and slow reaction.

    • Solution 1: Improve Dissolution: Ensure vigorous stirring and allow sufficient time (e.g., 2.5-3.5 hours) for the amine to form a fine, homogenous slurry in the acid before cooling and adding sodium nitrite.[5]

    • Solution 2: Use of Co-solvents: Some patented methods suggest using a mixture of acids, such as sulfuric acid and an organic acid (e.g., acetic acid), to improve the solubility of the amine and its salt, leading to a more efficient and homogeneous conversion.[9][10]

  • Incorrect Stoichiometry: An insufficient amount of acid or sodium nitrite will lead to unreacted amine.

    • Solution: Use a molar excess of both acid (typically 2.5-3.0 equivalents) and sodium nitrite (a slight excess, ~1.1 equivalents). The excess acid ensures the primary amine remains protonated and provides the medium for generating nitrous acid from sodium nitrite.[11]

  • Localized High Temperatures: Adding the sodium nitrite solution too quickly can cause localized heating, leading to decomposition of the newly formed diazonium salt.

    • Solution: Add the sodium nitrite solution dropwise and sub-surface if possible, while maintaining the reaction temperature strictly between 0-5°C with efficient cooling and stirring.[1][11]

Q2: I'm observing gas evolution (bubbling) from my diazonium salt solution before the coupling step. How can I prevent this?

Answer: Gas evolution (N₂) is a clear sign of diazonium salt decomposition. Aryl diazonium salts are notoriously unstable and will readily decompose, especially at elevated temperatures, reacting with water to form phenols.[1][11] This decomposition directly reduces the amount of diazonium salt available for the coupling reaction, thus lowering your final yield.

Causality & Solutions:

  • Temperature Control Failure: This is the most common cause. Even a brief rise in temperature above 10°C can significantly accelerate decomposition.[1]

    • Solution: Maintain a strict temperature profile of 0-5°C throughout the diazotization and until the moment of coupling. Use an ice-salt bath for more effective cooling and monitor the internal temperature of the reaction mixture continuously.[11]

  • Delay Before Coupling: The longer the diazonium salt is held, even at low temperatures, the more it will decompose.

    • Solution: Prepare the diazonium salt solution immediately before it is needed for the coupling reaction.[11] It should not be stored. Coordinate your workflow so that the coupling component solution is ready and waiting once the diazotization is complete.

Troubleshooting_Diazotization cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low Yield or Decomposition in Diazotization cause1 Poor Amine Solubility problem->cause1 cause2 Temperature > 5-10°C problem->cause2 cause3 Incorrect Stoichiometry (Acid/Nitrite) problem->cause3 cause4 Delay Before Coupling problem->cause4 sol1 Improve Stirring / Use Co-solvents cause1->sol1 sol2 Strict Temp Control (0-5°C) Ice-salt bath cause2->sol2 sol3 Use Stoichiometric Excess (Acid & NaNO₂) cause3->sol3 sol4 Use Diazonium Salt Immediately cause4->sol4

Fig 2. Troubleshooting Logic for Diazotization Issues
Section B: Azo Coupling Reaction Issues

Q3: My final pigment yield is low despite a successful diazotization. What are the likely causes during the coupling stage?

Answer: Low yield during the coupling stage is almost always related to suboptimal reaction conditions, primarily pH and temperature. The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion (electrophile) attacks the activated aromatic ring of the coupling component (nucleophile).[7] The reactivity of both species is highly pH-dependent.

Causality & Solutions:

  • Incorrect pH: This is the most critical parameter.

    • If pH is too low (acidic): The coupling component, an acetoacetanilide derivative, becomes less nucleophilic, slowing down or stopping the coupling reaction.[8]

    • If pH is too high (alkaline): The diazonium salt can convert into a non-electrophilic diazotate anion, which does not couple.[11]

    • Solution: The coupling reaction must be maintained within a specific pH range, typically mildly acidic to neutral (pH 4.8-5.5).[5][8] Prepare the coupling component in a basic solution to dissolve it, then adjust the pH with an acid before coupling begins.[5] During the slow addition of the acidic diazonium solution, continuously monitor the pH and add a base (e.g., 10% sodium carbonate solution) as needed to keep it within the optimal range.[5]

  • High Temperature: As with the diazotization, allowing the temperature to rise during coupling will decompose the diazonium salt before it has a chance to react.

    • Solution: Maintain the reaction temperature between 5-10°C throughout the addition of the diazonium salt.[1][5]

  • Poor Mixing/Addition Rate: Adding the diazonium salt too quickly can lead to localized areas of low pH and high concentration, promoting side reactions and decomposition.

    • Solution: Add the diazonium salt solution slowly and steadily to the vigorously stirred coupling component solution. A typical coupling time is around 150-240 minutes.[5]

Q4: The color of my final pigment is dull, weak, or has an off-shade (e.g., too reddish). Why is this happening?

Answer: The final color properties of the pigment are determined not just by the chemical structure but also by its crystalline form, particle size, and purity. Off-shades are often a result of impurities or improper pigment particle formation.

Causality & Solutions:

  • Side Reactions from Incorrect pH: If the pH is not carefully controlled, side reactions can occur. For instance, self-coupling of the coupling component or decomposition of the diazonium salt to form phenolic impurities can lead to dull, brownish, or reddish tints.

    • Solution: Strict adherence to the optimal pH range (4.8-5.5) is paramount for achieving a brilliant, clean yellow shade.[5][11]

  • Improper Crystal Growth (Pigmentation): The initial product formed from the coupling reaction is often in a crude, amorphous, or undesirable crystalline state, which does not exhibit the desired color strength and brilliance.

    • Solution: Post-Synthesis Finishing: The crude pigment must be treated in a process called "finishing" or "pigmentation." This typically involves heating the pigment slurry in water or an organic solvent (like ethanol, DMF, or isobutanol) at elevated temperatures (e.g., 110-130°C in a high-pressure reactor).[1][5] This process promotes the conversion to a more stable crystalline form with optimal particle size, enhancing color strength and brilliance.[1][12]

Troubleshooting_Coupling cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Off-Shade or Dull Pigment cause1 Incorrect Coupling pH problem->cause1 cause2 Presence of Impurities (e.g., Phenols) problem->cause2 cause3 Suboptimal Crystal Form or Particle Size problem->cause3 sol1 Strict pH Control (4.8-5.5) During Coupling cause1->sol1 sol2 Ensure Complete Diazotization & Prevent Decomposition cause2->sol2 sol3 Implement Post-Synthesis Solvent Finishing Step cause3->sol3

Fig 3. Troubleshooting Logic for Off-Shade Pigment
Section C: Purity & Post-Synthesis Issues

Q5: How can I improve the purity of my crude Pigment Yellow 155 after synthesis?

Answer: Improving purity involves removing unreacted starting materials, by-products, and inorganic salts. This is achieved through thorough washing and solvent treatment.

Solutions:

  • Thorough Washing: After filtration, wash the crude pigment cake extensively with pure water until the filtrate is neutral and free of salts. This removes inorganic salts from the diazotization and coupling steps (e.g., NaCl, Na₂SO₄).

  • Solvent Finishing/Washing: As mentioned in Q4, heating the pigment in a solvent like ethanol not only improves the crystal form but also helps to dissolve and remove organic impurities.[6][12] After the heat treatment, the pigment should be filtered and washed again with the solvent and then water.

Q6: My final pigment shows poor dispersibility in my application system (e.g., ink or plastic). What can I do?

Answer: Poor dispersibility is often linked to large or irregularly shaped particles (e.g., long needles) and strong particle agglomeration.[1]

Solutions:

  • Optimize Finishing Conditions: The choice of solvent and the conditions (temperature, time) of the finishing step are critical for controlling particle size and morphology.[1] For example, finishing in isobutanol can produce more compact particles with better dispersion characteristics compared to untreated, needle-like crystals.[1]

  • Use of Additives/Stabilizers: Some synthesis methods incorporate stabilizers or dispersing agents during the coupling or finishing stages.[5][6] These additives adsorb onto the pigment surface, inhibiting particle growth and aggregation, resulting in a finer particle size and improved dispersion stability.[5]

Q7: I'm detecting residual starting materials or by-products in my final product. What are the common impurities and how do I minimize them?

Answer: The most common and concerning impurities are unreacted precursors and their degradation products.

  • Primary Aromatic Amines (PAAs): These can be present from unreacted Dimethyl 2-aminoterephthalate.[13] PAAs are a major concern, especially in applications with potential for human contact, due to the potential carcinogenicity of some of these compounds.[13]

    • Minimization: Ensure the diazotization reaction goes to completion by following the advice in Q1 (improving solubility, using excess reagents).

  • Unreacted Coupling Component: Residual N,N'-1,4-phenylenebis(3-oxobutanamide) can also be an impurity.

    • Minimization: Use a slight stoichiometric excess of the diazonium component relative to the coupling component to ensure the latter is fully consumed.

  • Phenolic By-products: Formed from the decomposition of the diazonium salt.

    • Minimization: Strict temperature control is the key to preventing the formation of these impurities.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical process parameters to control for maximizing yield?

The three most critical parameters are:

  • Temperature during Diazotization (0-5°C): To prevent decomposition of the unstable diazonium salt.[1]

  • pH during Coupling (4.8-5.5): To ensure maximum reactivity of both the diazonium salt and the coupling component while preventing side reactions.[5]

  • Homogeneity/Solubility during Diazotization: To ensure the aromatic amine is fully available for reaction.[5]

FAQ 2: What are the key factors influencing the final purity and coloristic properties of Pigment Yellow 155?

The final quality is determined by both chemical purity and physical properties.

  • Reaction Stoichiometry: Precise control over the molar ratios of reactants minimizes residual starting materials.

  • Control of Side Reactions: Strict temperature and pH control prevents the formation of color-dulling impurities.

  • Post-Synthesis Finishing: The solvent treatment (pigmentation) step is crucial for developing the desired stable crystal form, particle size distribution, and, consequently, the final color strength, shade, and dispersibility.[1][12]

FAQ 3: What analytical techniques are recommended for characterizing the final product?

A combination of techniques is recommended for full characterization:

  • FTIR Spectroscopy: To confirm the presence of key functional groups (e.g., carbonyls, N-H, azo groups) and verify the bisketohydrazone tautomeric form.[1]

  • UV-Vis Spectroscopy: To characterize the pigment's color properties and absorption spectrum.[1][14]

  • X-Ray Diffraction (XRD): To identify the crystalline phase (polymorphism) of the pigment, which is critical to its performance.[15]

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the pigment and detect any residual starting materials or organic impurities.[1][16]

  • Scanning Electron Microscopy (SEM): To visualize the particle size, shape, and morphology of the pigment powder.[14]

Data Tables

Table 1: Critical Process Parameters and their Impact

ParameterStageOptimal RangeImpact of Deviation on YieldImpact of Deviation on Purity/Shade
Temperature Diazotization0 - 5°CHigh Deviation: Severe yield loss due to diazonium salt decomposition.[1]High Deviation: Formation of phenolic impurities, leading to dull/off-shades.
Temperature Coupling5 - 10°CHigh Deviation: Yield loss due to diazonium salt decomposition.[1][5]High Deviation: Increased side reactions, poor color.
pH Coupling4.8 - 5.5Low pH: Incomplete reaction, low yield. High pH: Decomposition of diazonium salt, low yield.[8][11]Incorrect pH: Formation of by-products, leading to dull, weak, or off-shade colors.[11]
Addition Rate CouplingSlow, over 150-240 minToo Fast: Localized T and pH changes, promoting decomposition and reducing yield.[5]Too Fast: Promotes side reactions, leading to impurities.

Table 2: Common Solvents for Post-Synthesis Finishing

SolventBoiling Point (°C)Typical Finishing Temp (°C)Notes
Ethanol 78.4~125-130 (in autoclave)Commonly used, good for removing some organic impurities.[6]
Isobutanol 108~150Can produce compact particles with good dispersion.[1]
Dimethylformamide (DMF) 153~110-130High-boiling polar solvent, effective for crystal modification but can be difficult to remove.[1][12]
o-Dichlorobenzene 180.5HighHigh-boiling, used in some industrial processes but raises environmental concerns.[1][5]

Experimental Protocols

Protocol 1: Standard Laboratory Synthesis of Pigment Yellow 155

(This protocol is a representative synthesis based on public domain literature. Users must adapt and optimize for their specific equipment and safety protocols.)

Materials:

  • Dimethyl 2-aminoterephthalate

  • Hydrochloric Acid (31%)

  • Sodium Nitrite (NaNO₂)

  • N,N'-1,4-phenylenebis(3-oxobutanamide) (Coupling Component)

  • Sodium Hydroxide (NaOH)

  • Sodium Carbonate (Na₂CO₃)

  • Deionized Water, Ice

Procedure:

  • Diazotization: a. In a jacketed reactor, add 10.0 g of Dimethyl 2-aminoterephthalate to a solution of 16.2 g of 31% HCl in 20 mL of water.[6] b. Stir the mixture vigorously for at least 1 hour at room temperature to form a fine, homogenous slurry. c. Cool the reactor to 0-5°C using a circulating chiller and add ice directly to the mixture as needed. d. Prepare a solution of 3.3 g of NaNO₂ in 10 mL of water. e. Add the NaNO₂ solution dropwise to the cold amine slurry over 30 minutes, ensuring the temperature never exceeds 5°C. f. After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes. The resulting pale solution is the diazonium salt. Use it immediately.

  • Coupling Component Preparation: a. In a separate, larger reactor, dissolve an equimolar amount of the coupling component in a 10% NaOH solution, using enough solution to fully dissolve the solid. b. Cool this solution to 5-10°C.

  • Azo Coupling Reaction: a. Begin slow, dropwise addition of the cold diazonium salt solution into the cold, stirred coupling component solution. b. A thick, yellow precipitate will form immediately. c. Continuously monitor the pH of the reaction slurry. As the acidic diazonium solution is added, the pH will drop. Maintain the pH between 4.8 and 5.5 by adding a 10% sodium carbonate solution as needed.[5] d. The addition should take approximately 2-3 hours. e. Once the addition is complete, continue stirring the slurry at 5-10°C for another 30 minutes.

  • Isolation: a. Filter the pigment slurry using a Büchner funnel. b. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7). c. The resulting wet cake is the crude Pigment Yellow 155, ready for finishing.

Protocol 2: Post-Synthesis Solvent Finishing
  • Pigmentation: a. Transfer the wet filter cake from Protocol 1 into a high-pressure reactor (autoclave). b. Add 200 mL of ethanol (or another suitable solvent, see Table 2).[6] c. Seal the reactor and heat the mixture to 125-130°C with stirring.[6] d. Hold at this temperature for 2-4 hours to allow for crystal phase transformation and particle growth.

  • Final Isolation and Drying: a. Cool the reactor to room temperature and safely vent any pressure. b. Filter the pigment slurry. c. Wash the filter cake with a small amount of fresh solvent, followed by extensive washing with deionized water. d. Dry the purified pigment in an oven at 80°C to a constant weight. e. The dried pigment can then be pulverized to a fine powder.

References

  • Ataman Kimya. PIGMENT YELLOW 155. [Link]

  • Google Patents. Preparation method and application of pigment yellow 155. CN107674116A.
  • PubMed. Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. [Link]

  • Google Patents.
  • Patsnap Eureka. A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength. CN105924976A. [Link]

  • Wikipedia. Acetoacetanilide. [Link]

  • Google Patents. CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • WorldOfChemicals. Pigment Yellow 155. [Link]

  • Google Patents.
  • RSDC Industries Pvt. Ltd. Pigment Yellow-155 Manufacturer. [Link]

  • p
  • WIPO Patentscope. WO/2015/095284 PROCESSES FOR THE DIAZOTIZATION OF 2,5-DICHLOROANILINES. [Link]

  • Google Patents. JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • SY Chemical Co., Ltd. Pigment Yellow 155. [Link]

  • Wikipedia. Azo coupling. [Link]

  • Separation Science. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. [Link]

  • The Chinese University of Hong Kong. Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]

  • Organic Chemistry Portal. Azo Coupling. [Link]

  • Google Patents. EP3215571A2 - C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant.
  • Research Explorer. Analytical approaches for the characterization of early synthetic organic pigments for artists' paints. [Link]

  • ResearchGate. The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. [Link]

Sources

Controlling particle size and morphology of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C.I. Pigment Yellow 155 (PY 155). This guide is designed for researchers, scientists, and formulation professionals to provide in-depth, practical solutions for controlling the particle size and morphology of PY 155 during synthesis and post-processing. Our goal is to move beyond simple protocols and explain the underlying principles that govern the final pigmentary properties, enabling you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is Pigment Yellow 155 and why are its particle size and morphology so critical?

A: C.I. Pigment Yellow 155 is a high-performance bisacetoacetarylide disazo pigment known for its excellent durability, solvent resistance, and lightfastness.[1] It is a greenish-yellow shade widely used in printing inks, coatings, and plastics.[2][3]

The particle size and morphology (the shape and structure of the particles) are not just physical characteristics; they are the primary determinants of the pigment's performance.[4]

  • Particle Size: Directly impacts color strength, transparency/opacity, and dispersibility. Smaller particles generally offer higher color strength and transparency, while larger particles can improve lightfastness and weather resistance.[4][5]

  • Morphology: PY 155 molecules have a long, thin shape that tends to crystallize into needle-like (acicular) forms.[6][7] This morphology can lead to high viscosity in dispersions, making them difficult to handle and formulate.[6][8] Controlling the aspect ratio (length-to-width ratio) is key to achieving good rheological properties.

The relationship between synthesis parameters and final pigment properties is a critical workflow to master.

G cluster_synthesis Synthesis & Finishing Parameters cluster_properties Resulting Pigment Properties Temp Temperature Size Particle Size Temp->Size Morph Morphology (e.g., Needle vs. Rod) Temp->Morph pH pH pH->Size pH->Morph Additives Additives & Surfactants Additives->Size Additives->Morph Solvent Finishing Solvent Solvent->Size Solvent->Morph Disp Dispersibility Size->Disp Color Color Strength & Transparency Size->Color Morph->Disp

Caption: Key parameters influencing final pigment properties.

Q2: What are the main stages in producing Pigment Yellow 155 where I can exert control?

A: Control over PY 155 properties is achieved across three main stages:

  • Synthesis (Azo Coupling): This is the initial formation of the crude pigment. The conditions during the coupling reaction—temperature, pH, concentration, and the use of stabilizers—determine the primary nucleation and crystal growth, setting the initial particle characteristics.[2]

  • Isolation and Washing: Proper isolation and washing are crucial to remove impurities that can hinder subsequent processing steps and affect final performance.

  • Finishing (Post-Treatment): This is arguably the most critical stage for high-performance pigments like PY 155. Crude pigment is treated, often with heat in a specific solvent system, to modify its crystalline structure, size, and surface properties.[9] This step is essential for developing desirable coloristic and rheological properties.[10]

Troubleshooting Guide: Particle Size & Morphology Control

Issue 1: My pigment has poor color strength and looks opaque. The particles are likely too large. How can I produce smaller particles?

A: Large particles are often a result of uncontrolled crystal growth during synthesis or excessive ripening during finishing. Here are several strategies to target smaller particle sizes:

Option 1: Modify Synthesis Conditions

  • Causality: The initial particle size is determined by the balance between nucleation (forming new particles) and crystal growth (existing particles getting bigger). To get smaller particles, you need to favor nucleation over growth.

  • Protocol - Use of Stabilizers: During the preparation of the coupling solution, introduce a pigment derivative or stabilizer. A 1,4-bis(acetoacetyl-p-phenylenediamine) derivative can be used to effectively inhibit the growth and aggregation of pigment particles through a self-assembly process with the parent pigment.[2] This results in a finer particle size and higher color strength.[2]

  • Protocol - pH Control: The pH of the coupling reaction medium significantly impacts particle formation. While the optimal pH is specific to the exact process, maintaining a consistent and carefully controlled pH throughout the reaction is critical.[11][12] Fluctuations can lead to a broad particle size distribution. Experiment with slight variations around the recommended pH for your synthesis route to find the optimal point for fine particles.

Option 2: Implement a Milling Step

  • Causality: Mechanical attrition is a direct way to reduce particle size after synthesis. This process breaks down agglomerates and primary particles, increasing the surface area.

  • Protocol - Wet Milling: For enhanced transparency, a wet milling process is highly effective.[13][14]

    • Create an aqueous slurry of the crude PY 155 pigment.

    • Add a grinding agent, such as an inorganic salt (e.g., sodium chloride).[13]

    • Process the slurry in a ball mill or kneader until the desired surface area is achieved (e.g., a target of at least 40-50 m²/g for transparent grades).[13][14]

    • Isolate the pigment by filtering the slurry, washing the filter cake to remove the grinding agent, and then drying.[13]

MethodKey ParametersExpected OutcomeCitation
Synthesis Modification Stabilizer concentration, pH control, TemperatureFiner primary particles, higher color strength[2],[11]
Post-Synthesis Milling Grinding agent, Milling time, Mill typeReduced particle size, increased transparency[13],[14]
Issue 2: The viscosity of my pigment dispersion is too high, making it difficult to formulate. How can I change the particle morphology?

A: High viscosity in PY 155 dispersions is a well-known issue, primarily caused by its tendency to form long, needle-like crystals that interlock and impede flow.[6] The solution lies in a post-synthesis "finishing" treatment to modify the crystal habit and surface chemistry.

  • Causality: The finishing process is a form of recrystallization.[10] By heating the crude pigment in a specific organic solvent, you can control the dissolution and re-precipitation of the pigment molecules. This allows them to rearrange into more thermodynamically stable, and often more compact, crystal shapes (e.g., shorter rods instead of long needles). This reduces the aspect ratio and minimizes particle-to-particle interaction, lowering viscosity.

  • Protocol - Solvent Finishing Treatment:

    • Place the crude, dried PY 155 pigment into a suitable reaction vessel.

    • Add a finishing solvent. The choice of solvent is critical. High-boiling point (≥95°C) alcohol solvents are particularly effective.[6][9] Examples include 1-butanol, 1-pentanol, or diethylene glycol.[6][9]

    • The ratio of pigment to solvent is important. A good starting point is 10 parts by weight of pigment to 10-100 parts by weight of solvent.[9] Too little solvent may result in an incomplete treatment, while too much can cause excessively rapid crystal growth.[9]

    • Heat the mixture to a temperature between the solvent's boiling point and up to 100°C higher, under appropriate pressure if necessary, for a set duration (e.g., 10 minutes or longer).[8]

    • Cool the slurry, filter to isolate the finished pigment, wash with a suitable solvent (like methanol) to remove the finishing solvent, and dry.

  • Mechanism of Action & Verification: This treatment modifies the pigment's surface, which can be quantified by measuring its "methanol wettability" (MW value). A lower MW value (ideally ≤10%) indicates a less hydrophobic surface, which correlates with lower dispersion viscosity.[6][7] The goal is to find a solvent and temperature combination that reduces the aspect ratio of the crystals and achieves an MW value in the optimal range of 3-7%.[7]

G cluster_workflow Finishing Workflow for Viscosity Reduction Crude Crude PY 155 (High Aspect Ratio Needles) Solvent Add High-Boiling Alcohol Solvent (e.g., 1-Butanol) Crude->Solvent Heat Heat Treatment (Recrystallization) Solvent->Heat Finished Finished PY 155 (Lower Aspect Ratio Rods) Heat->Finished Result Result: - Lower Viscosity - Improved Dispersibility Finished->Result

Caption: Workflow for modifying pigment morphology via solvent finishing.

Issue 3: During recrystallization, my pigment "oils out" instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid (an "oil") rather than as solid crystals.[15] This is common when the solute is very impure or when the solution is highly supersaturated. The oil can solidify into an amorphous mass, trapping impurities and defeating the purpose of recrystallization.

  • Causality: The pigment's solubility limit has been exceeded at a temperature where it is still above its melting point or exists as a liquid solvate. The energy barrier for nucleation of a liquid phase is lower than for a solid crystal, so it separates as an oil.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.

    • Induce Crystallization: If the solution remains clear upon cooling without crystallization, you need to provide a nucleation site.

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[15] The microscopic imperfections on the glass provide nucleation points for crystal growth.

      • Seeding: Add a tiny crystal of previously solidified PY 155 (a "seed crystal") to the cooled, supersaturated solution.[15] This provides a perfect template for further crystal growth.

    • Solvent Choice: If the problem persists, the chosen solvent may not be ideal. The solubility curve of the pigment in that solvent may be too steep. Consider a different solvent or a co-solvent system.

Issue 4: My pigment batches are inconsistent in color and performance. How can I improve reproducibility?

A: Batch-to-batch inconsistency is a common and costly industrial problem.[16] It almost always stems from insufficient control over critical process parameters.

  • Causality: Minor variations in factors like temperature, pH, reagent addition rates, and mixing efficiency can have a cascading effect on nucleation, growth, and final particle properties.

  • Systematic Approach to Consistency:

    • Temperature Control: Ensure your reaction vessel has a calibrated thermometer and a reliable heating/cooling system. A deviation of even a few degrees can alter reaction kinetics. Maintain a strict temperature profile for all stages (diazotization, coupling, finishing).

    • pH Monitoring: Use a calibrated pH meter for real-time monitoring. Do not rely on pH paper for precise control. The rate of addition for acids or bases should be slow and controlled to avoid localized pH spikes.

    • Stirring and Mixing: The stirring speed and impeller design affect mass transfer. Inconsistent mixing can lead to localized areas of high supersaturation, causing a broad particle size distribution. Ensure the stirring is vigorous enough to keep all solids suspended and reagents well-dispersed.

    • Standardized Operating Procedures (SOPs): Document every step of the process with precise values for all parameters. All operators should strictly adhere to the SOP. This includes reagent quality, addition times, heating/cooling rates, and finishing conditions.

Maintaining consistency is about transforming the process from an art into a science through rigorous process control.[16]

References

  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Robertson, G. et al. (2006). Preparation of yellow pigments. U.S. Patent No. WO2006093940A1.
  • PREPARATION-OF-YELLOW-PIGMENTS.pdf. (2006).
  • C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant. (2016).
  • JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant. (2016).
  • Preparation method and application of pigment yellow 155. (n.d.).
  • Wang, N., et al. (2023). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. MDPI.
  • The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. (2025).
  • EP3215571A2 - C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant. (n.d.).
  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. (n.d.). MDPI.
  • EP3215571B1 - Process for preparing c.i. pigment yellow 155. (n.d.).
  • Pigment Yellow 155. (n.d.). SY Chemical Co., Ltd.
  • Effects of different pH on the biomass and yellow pigment production in... (n.d.).
  • Resolving problems of customized pigment processes for co
  • Effect of pigment particle size on application properties. (n.d.). SDC ColourClick.
  • Effect of particle size on pigments colour. (2025).

Sources

Technical Support Center: Enhancing the Transparency of Pigment Yellow 155 for Ink Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for C.I. Pigment Yellow 155 (PY 155). This guide is designed for researchers and formulation scientists who are looking to overcome the inherent opacity of PY 155 to achieve high transparency in their ink applications. As a disazo pigment, PY 155 is renowned for its excellent durability, high tinting strength, and good resistance properties, but it is also characterized by a high degree of opacity. This document provides troubleshooting advice, advanced strategies, and detailed protocols to manipulate the pigment's optical properties effectively.

Section 1: Fundamental Principles - The Transparency-Opacity Dichotomy

Before troubleshooting, it is crucial to understand the scientific principles governing pigment transparency. The perceived transparency of a pigmented system is primarily a function of light scattering.

FAQ: Why is my Pigment Yellow 155 ink opaque by default?

Answer: The opacity of Pigment Yellow 155 stems from its primary particle size and its tendency to form larger aggregates and agglomerates in an ink vehicle. The core principle is as follows:

  • High Light Scattering = Opacity: When pigment particles are large relative to the wavelength of visible light (typically > 0.2 µm), they scatter light efficiently. This scattering prevents light from passing through the ink film to the substrate, resulting in an opaque appearance.[1][2]

  • Low Light Scattering = Transparency: To achieve transparency, the pigment particles must be dispersed and stabilized to a size significantly smaller than the wavelength of light, minimizing scattering.[2][3] For inks, this often means achieving a particle size distribution well below 100 nm.[3]

PY 155, in its dry powder form, consists of tightly bound collections of primary particles known as agglomerates. The primary challenge in achieving transparency is not just the size of the initial crystals from synthesis, but the complete and stable breakdown of these agglomerates during the dispersion process.[4]

cluster_0 Pigment State & Light Interaction Agglomerate Large Agglomerate (>500 nm) Scattered_Light High Light Scattering Agglomerate->Scattered_Light  results in Primary_Particles Stabilized Primary Particles (<100 nm) Transmitted_Light High Light Transmission Primary_Particles->Transmitted_Light  allows Light_In_1 Incident Light Light_In_1->Agglomerate Light_In_2 Incident Light Light_In_2->Primary_Particles Opacity Opacity Scattered_Light->Opacity Transparency Transparency Transmitted_Light->Transparency

Caption: Relationship between pigment particle size and optical properties.

Section 2: Troubleshooting Common Transparency Issues

This section addresses common problems encountered during the formulation process in a question-and-answer format.

Q1: My initial dispersion looks transparent, but it becomes hazy and loses transparency after a few hours or days. What is happening?

A: This is a classic case of flocculation , which is the re-agglomeration of dispersed pigment particles. After the mechanical energy from milling is removed, the pigment particles, now in a high-energy state, have a natural tendency to attract one another due to van der Waals forces. If they are not properly stabilized, they will clump together, effectively increasing the particle size and, consequently, light scattering.

  • Causality: The root cause is inadequate stabilization. The dispersant you are using may be incorrect for the pigment/solvent system, used at a suboptimal concentration, or lacks the anchoring strength to remain adsorbed to the pigment surface.

  • Solution:

    • Review Your Dispersant: Ensure you are using a high-molecular-weight polymeric dispersant with anchoring groups that have a strong affinity for the surface of PY 155.

    • Optimize Concentration: Create a "dispersant ladder" study. Too little dispersant provides incomplete coverage, while too much can cause depletion flocculation or negatively impact ink properties.

    • Consider a Synergist: Synergists are molecules, often with a chemical structure similar to the pigment, that co-adsorb onto the pigment surface.[5] They help anchor the larger dispersant molecules more effectively, dramatically improving long-term stability.

Q2: I am using a high-energy bead mill for an extended period, but my transparency is not improving beyond a certain point. Why?

A: There are several possibilities here, often related to the milling process itself rather than the formulation.

  • Causality & Solutions:

    • Reaching the Primary Particle Size Limit: You may have successfully broken down the agglomerates to their primary particle size. Further milling will not reduce this size and can even be detrimental.[6]

    • Inefficient Milling Media: The size and density of your milling beads are critical. For sub-100 nm particles, you should be using very small, high-density beads (e.g., 0.1-0.3 mm Yttria-stabilized Zirconia). If the beads are too large, the impact energy is too low to deagglomerate fine particles effectively.

    • Over-Milling: Excessive milling time can generate significant heat, which can degrade the dispersant and the polymer vehicle, leading to instability. It can also fracture the primary pigment crystals, creating highly reactive surfaces that rapidly re-agglomerate.[6] Ensure your milling vessel is properly cooled.

    • Incorrect Pigment Concentration: The viscosity of the millbase during grinding is crucial for efficient energy transfer.[6] If the pigment loading is too low, the viscosity will be insufficient, and the beads will not create the necessary shear forces.

Q3: My transparent ink has a very weak color strength compared to an opaque version. How can I improve this?

A: This involves a trade-off. Opaque inks derive much of their apparent "strength" from their hiding power. Transparent inks achieve color by absorption only. While a highly transparent ink will naturally have lower hiding power, its coloristic properties can be optimized.

  • Causality: The perceived weakness is due to the lack of light scattering. In thin films, a higher concentration of finely dispersed pigment is needed to achieve sufficient optical density for vibrant color.[3]

  • Solutions:

    • Increase Pigment Loading: The most direct way to increase color strength is to increase the pigment concentration. A well-stabilized, transparent dispersion allows for higher pigment loading without a significant viscosity increase.

    • Optimize Dispersion: Ensure you have the finest possible particle size. The color strength of a pigment is dependent on its exposed surface area; smaller particles have a higher surface area and thus stronger color.[6]

    • Ensure Full Deagglomeration: Any remaining agglomerates do not contribute effectively to the color and will also make the ink appear weaker and dirtier.

Troubleshooting Low Transparency Issue Cause1 Initial Cause Analysis Poor Dispersion Instability (Flocculation) Milling Inefficiency Troubleshooting->Cause1 Solution1 Solutions for Dispersion Use High-Energy Mill Optimize Millbase Viscosity Select Correct Media Cause1:f0->Solution1 Solution2 Solutions for Stability Select Polymeric Dispersant Optimize Dispersant % Add Synergist Cause1:f1->Solution2 Solution3 Solutions for Milling Use Small, Dense Beads Control Temperature Avoid Over-milling Cause1:f2->Solution3

Caption: Troubleshooting workflow for low transparency in PY 155 inks.

Section 3: Advanced Strategies & Experimental Protocols

For researchers aiming to push the boundaries of PY 155 transparency, the following strategies and protocols are recommended.

Protocol 1: High-Energy Bead Milling for Maximum Transparency

This protocol provides a starting point for developing a robust dispersion process.

Objective: To deagglomerate Pigment Yellow 155 to the smallest achievable and stable particle size.

Materials & Equipment:

  • Laboratory-scale bead mill (e.g., Dispermat® SL) with temperature control.[6]

  • Yttria-stabilized Zirconia (YTZ) grinding beads, 0.2 mm diameter.

  • Pigment Yellow 155.

  • Ink Vehicle (Resin + Solvent).

  • High-molecular-weight polymeric dispersant.

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS).

Methodology:

  • Premix Preparation:

    • In a separate vessel, combine the ink vehicle (resin and solvent) and the calculated amount of polymeric dispersant. Mix until the dispersant is fully dissolved.

    • Slowly add the Pigment Yellow 155 powder to the liquid phase under low-shear mixing. This "wetting" step is crucial to avoid introducing excess air. Mix for 30 minutes.

  • Millbase Formulation: A typical starting formulation for the millbase is:

    • Pigment Yellow 155: 20-30%

    • Polymeric Dispersant: 40-60% active dispersant on pigment weight (this must be optimized).

    • Ink Vehicle (Resin/Solvent): Balance to 100%.

  • Milling Process:

    • Load the mill chamber with grinding beads to 70-80% of its volume.

    • Introduce the premix into the mill.

    • Begin milling at a moderate tip speed (e.g., 8-10 m/s).

    • Engage the cooling system to maintain the millbase temperature below 40°C.

  • Process Monitoring:

    • Every 30 minutes, extract a small sample of the millbase.

    • Dilute the sample appropriately and measure the particle size distribution (e.g., D90) using a DLS analyzer.

    • Continue milling until the particle size reaches a plateau, where further milling does not result in a smaller size. This indicates that you have reached the limit of deagglomeration.

  • Let-Down:

    • Once the target particle size is achieved, the concentrated millbase is "let down" with the remaining ink vehicle components to reach the final desired pigment concentration and viscosity.

Protocol 2: Evaluating Dispersion Quality and Transparency

Objective: To quantitatively assess the transparency and stability of the prepared ink.

Methodology:

  • Transparency Assessment:

    • Using a calibrated drawdown bar (e.g., 12 µm), apply a thin film of the ink onto a black and white opacity chart.

    • Allow the film to dry completely.

    • Visually assess the visibility of the black and white sections through the yellow ink. A highly transparent ink will appear vibrant yellow over the white area and almost black over the black area.

    • For quantitative data, use a spectrophotometer to measure the color difference (ΔE) between the ink applied over the white area and the ink over the black area. A larger ΔE value indicates higher transparency.

  • Stability Assessment:

    • Store a sealed sample of the final ink in an oven at 50°C for one week (accelerated aging).

    • After aging, re-measure the particle size and viscosity.

    • A significant increase in particle size (>20%) or viscosity indicates poor long-term stability (flocculation).

Section 4: Data & Reference Tables

Table 1: Key Properties of C.I. Pigment Yellow 155
PropertyValue / RatingSource(s)
C.I. NamePigment Yellow 155 (P.Y. 155)[7]
CAS Number68516-73-4[7]
Chemical ClassDisazo[7]
ShadeGreenish Yellow[8]
Heat Resistance260-280 °C[7][8][9]
Lightfastness (Full Shade)7-8 (on a scale of 1-8)[7][9]
Weather Resistance5 (on a scale of 1-5)[7][9]
Acid/Alkali Resistance5 (on a scale of 1-5)[8][9]
Specific Surface Area~50 m²/g[8]
Table 2: Troubleshooting Summary
IssueProbable Cause(s)Recommended Actions
Low Transparency Incomplete deagglomeration; Particle size too large.Increase milling time/energy; Use smaller/denser milling media; Optimize millbase viscosity.
Hazy Appearance Flocculation; Poor stabilization; Incompatible dispersant.Review dispersant choice; Optimize dispersant concentration; Add a synergist.
Loss of Transparency Over Time Flocculation due to poor stabilization.Improve stabilization system (dispersant/synergist); Ensure complete dispersant adsorption.
Weak Color Strength Low pigment loading; Incomplete dispersion.Increase pigment concentration in the final ink; Verify particle size is at a minimum.
High Viscosity Poor dispersion; High pigment loading without adequate stabilization.Improve dispersion efficiency; Use a more effective dispersant to allow for higher loading at lower viscosity.

References

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from Ataman Kimya website. [Link]

  • Google Patents. (2016). JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • Company News. (2019). How To Enhance The Transparent Properties Of Organic Pigments?. [Link]

  • Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155. Retrieved from Fineland Pigment website. [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155. Retrieved from SY Chemical website. [Link]

  • YIQIA. (2024). Troubleshooting Inkjet Transparency Film Screen Printing Issues. [Link]

  • Allan Chemical Corporation. (2025). Analyzing Dispersion Issues in Effect Pigments. [Link]

  • Yuhong. (n.d.). How to improve the effect of organic pigments in ink, plastic and coating applications. [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155. Retrieved from Epsilon Chemical website. [Link]

  • Zeya Chemicals. (n.d.). Talking about the hiding power and transparency of organic pigments. Retrieved from Zeya Chemicals website. [Link]

  • iSuoChem. (2024). How do you solve problems with gravure ink formulation and printing?. [Link]

  • CORE. (n.d.). The Study of Ink Pigment Dispersion Parameters. Retrieved from CORE website. [Link]

  • Saint Clair Systems. (n.d.). Troubleshooting Guide. Retrieved from Viscosity.com. [Link]

  • PubMed. (2018). New Yellow Synergist for Stable Pigment Dispersion of Inkjet Ink. [Link]

  • Zeya Chemicals. (n.d.). Application of organic pigments in inks. Retrieved from Zeya Chemicals website. [Link]

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Addressing flocculation issues in Pigment Yellow 155 dispersions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pigment Yellow 155 (PY 155) dispersions. This resource is designed for researchers, scientists, and formulation professionals to troubleshoot and resolve common flocculation issues encountered during experimental work. By understanding the underlying scientific principles and employing systematic diagnostic protocols, you can achieve stable, high-performance PY 155 dispersions.

Introduction to Pigment Yellow 155 and Dispersion Stability

Pigment Yellow 155 is a high-performance disazo condensation pigment valued for its brilliant greenish-yellow hue, excellent lightfastness, and thermal stability.[1] These properties make it a preferred choice in a variety of applications, including coatings, plastics, and inks. However, like many high-performance organic pigments, achieving a stable, well-dispersed state can be challenging.

The primary challenge in dispersing PY 155 lies in overcoming the strong van der Waals attractive forces between the fine pigment particles.[2] If not properly stabilized, these particles will reagglomerate, a phenomenon known as flocculation. Flocculation can lead to a host of issues, including:

  • Color shift and loss of tinting strength: Flocculated particles are less efficient at scattering and absorbing light.

  • Reduced gloss: Agglomerated particles create an uneven surface in the final film.

  • Increased viscosity and poor rheology: Flocculation can lead to an undesirable thickening of the dispersion.[3][4]

  • Settling and reduced storage stability: Large flocculates can settle out of the dispersion over time.

This guide provides a structured, question-and-answer approach to diagnosing and resolving these common flocculation issues.

Troubleshooting Guide: Flocculation in Pigment Yellow 155 Dispersions

Q1: My Pigment Yellow 155 dispersion has high viscosity and is difficult to work with, even at low pigment concentrations. What is the likely cause and how can I address it?

A1: High viscosity in PY 155 dispersions is a common issue, often linked to the pigment's inherent crystal morphology.

Causality: Pigment Yellow 155 has a tendency to form elongated, needle-like (acicular) crystals.[3] This shape increases the particle-particle interactions and the surface area, leading to a significant increase in viscosity, even without the presence of a binder resin.[3] This phenomenon is a form of structural flocculation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high viscosity in PY 155 dispersions.

Experimental Protocol: Solvent "Finishing" Treatment Evaluation

A "finishing" process, which involves treating the crude pigment with specific organic solvents at elevated temperatures, can modify the crystal shape and size of PY 155, leading to lower viscosity dispersions.[3] While this is typically done by the pigment manufacturer, a lab-scale evaluation can help determine if a different grade of PY 155 is needed.

Objective: To assess if a solvent treatment can reduce the viscosity of a PY 155 dispersion.

Materials:

  • Pigment Yellow 155 (problematic grade)

  • High-boiling point alcohol solvent (e.g., 1-butanol, 2-hexanol, ethylene glycol)[3]

  • Dispersant

  • Grinding media (e.g., 2.0-2.5 mm glass beads)[2]

  • Laboratory shaker or mill

  • Viscometer (e.g., Brookfield or cone and plate)

Procedure:

  • Create two identical premixes of PY 155 in the chosen solvent system with the selected dispersant.

  • Sample A (Control): Proceed directly to milling.

  • Sample B (Treated): Heat the premix to a temperature between 95°C and 150°C for 1-2 hours with gentle agitation.[3] Allow to cool to room temperature.

  • Add grinding media to both samples at a 1:1 ratio by weight to the premix.[2]

  • Mill both samples under identical conditions (e.g., on a shaker for 1 hour).[2]

  • After milling, allow the samples to cool and then measure the viscosity of each at a defined shear rate.

Analysis: A significant reduction in viscosity in Sample B compared to Sample A suggests that the inherent crystal morphology of the pigment is a major contributor to the high viscosity and that a surface-treated or "finished" grade of PY 155 would be beneficial.

Q2: I'm observing color shift and a loss of tinting strength in my PY 155 dispersion. How can I determine if this is due to flocculation and how do I fix it?

A2: Color shift and loss of tinting strength are classic indicators of pigment flocculation. The Rub-Out Test is a simple yet effective diagnostic tool.

Causality: When pigment particles flocculate, the effective particle size increases. These larger agglomerates are less efficient at absorbing and scattering light, leading to a weaker, and often shifted, color appearance. Applying shear to a wet film of the coating can temporarily break up these floccs, revealing the true, intended color.

Experimental Protocol: The Rub-Out Test (Modified from ASTM D387)

Objective: To visually assess the degree of flocculation in a wet film.

Materials:

  • The pigmented dispersion

  • A smooth, non-absorbent substrate (e.g., a Leneta card or glass panel)

  • Applicator bar for consistent film thickness

  • Your finger (gloved)

Procedure:

  • Apply a uniform film of the dispersion onto the substrate using the applicator bar.

  • Allow the film to partially dry (it should be tacky but not fully wet).

  • With your finger, gently rub a small, circular area of the film. The rubbing action introduces shear, which should break up any flocculates.

  • Allow the entire film to dry completely.

  • Visually compare the color of the rubbed area to the unrubbed area.

Analysis:

  • No color difference: The dispersion is stable, and the issue may lie elsewhere (e.g., incorrect pigment loading).

  • Rubbed area is darker/stronger in color: This indicates flocculation. The unrubbed area represents the flocculated state, while the rubbed area shows the color potential of a well-dispersed system.

Troubleshooting Flocculation Identified by the Rub-Out Test:

Caption: Decision tree for addressing flocculation.

Dispersant Selection and Optimization:

The choice of dispersant is critical for stabilizing PY 155. Polymeric dispersants are often preferred for high-performance organic pigments as they provide robust steric stabilization.[5]

  • For Solvent-Borne Systems: Look for dispersants with aromatic anchor groups that have an affinity for the organic pigment surface via van der Waals forces.[2]

  • For Water-Borne Systems: High molecular weight polymeric dispersants with both hydrophobic and hydrophilic segments are effective. Electrostatic and electrosteric stabilization mechanisms are also at play.[2][6]

Experimental Protocol: Determining Optimal Dispersant Concentration via Viscosity Measurement

Objective: To identify the dispersant concentration that provides the lowest viscosity, indicating the most efficient dispersion.[7]

Procedure:

  • Prepare a series of pigment slurries with a fixed concentration of PY 155 (e.g., 30% for an organic pigment) and varying concentrations of the dispersant.[7]

  • The dispersant concentrations should be calculated as a percentage of the pigment weight. Start with a ladder study (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 2.5% active dispersant on pigment). A general starting point for polymeric dispersants is 2-2.5 mg per square meter of pigment surface area.[8]

  • Mill each slurry under identical conditions.

  • Measure the viscosity of each milled dispersion.

  • Plot viscosity versus dispersant concentration.

Analysis: The optimal dispersant concentration corresponds to the point of minimum viscosity on the curve.[7] Operating at this concentration ensures that the pigment particles are adequately wetted and stabilized without the negative effects of excess dispersant (e.g., increased water sensitivity, foaming).[9]

Dispersant Concentration (% on Pigment)Viscosity (mPa·s)Observations
0.51500High viscosity, poor flow
1.0800Viscosity decreasing
1.5450Minimum viscosity
2.0500Viscosity beginning to increase
2.5600Higher viscosity, potential for excess dispersant issues
Q3: My PY 155 dispersion appears stable initially, but I see settling and hard cake formation after storage. What is causing this long-term instability?

A3: This is likely due to insufficient stabilization, allowing the pigment particles to slowly re-agglomerate and settle over time.

Causality: Even if a dispersion appears well-dispersed immediately after milling, if the repulsive barrier provided by the dispersant is not robust enough, the particles will eventually flocculate due to Brownian motion and settle due to gravity.

Diagnostic Tools:

  • Particle Size Analysis: Measure the particle size distribution of the fresh dispersion and again after a period of storage at room temperature and under accelerated aging conditions (e.g., 50°C for one week). A significant increase in the average particle size (D50 or D90) over time is a clear indication of flocculation. For PY 155, an average particle size in the range of 80-180 nm is a reasonable target for good color strength and stability.[10]

  • Zeta Potential Measurement (for aqueous systems): The zeta potential is a measure of the magnitude of the electrostatic repulsion between adjacent, similarly charged particles in a dispersion. For a dispersion to be considered stable, a zeta potential of ±30 mV or greater is generally recommended.[10] Measuring the zeta potential can help determine if the electrostatic component of stabilization is sufficient.

Troubleshooting Long-Term Instability:

  • Re-optimize Dispersant Concentration: The optimal concentration for initial dispersion may not be sufficient for long-term stability. Consider slightly increasing the dispersant concentration from the minimum viscosity point determined previously and re-evaluating storage stability.

  • Evaluate Dispersant Chemistry: A dispersant with stronger anchoring groups or a more effective steric barrier may be required. High molecular weight polymeric dispersants are often superior for long-term stability.[5]

  • Incorporate Rheology Modifiers: The addition of a thixotropic or associative thickener can build a network structure within the liquid phase that helps to suspend the pigment particles and prevent settling.[8] However, this should be done after optimizing the primary dispersion and stabilization.

  • Assess Milling Efficiency with a Hegman Gauge: Inadequate initial deagglomeration can leave larger particles that are more prone to settling. Use a Hegman gauge to ensure the dispersion has reached the desired fineness of grind.

Experimental Protocol: Hegman Gauge Test (ASTM D1210)

Objective: To determine the fineness of grind and identify the presence of oversized particles or agglomerates.

Procedure:

  • Place a small amount of the dispersion in the deep end of the Hegman gauge channel.

  • Hold the scraper blade with both hands and, with firm pressure, draw the dispersion down the length of the channel at a steady pace.

  • Immediately view the gauge at a low angle to the light source.

  • Identify the point on the scale where a significant number of scratches or specks appear in the film. This reading indicates the fineness of grind.

Analysis: If the Hegman reading is poorer than the target for the application, it indicates that the milling process is not effectively breaking down the pigment agglomerates. Adjusting milling time, media type, or media loading may be necessary.

Summary of Best Practices for Stable Pigment Yellow 155 Dispersions

  • Pigment Selection: When possible, select a surface-treated or "finished" grade of Pigment Yellow 155 to mitigate issues arising from its native acicular crystal habit.

  • Dispersant Choice: Utilize high-performance polymeric dispersants with appropriate anchor groups for your system (aromatic for solvent-borne, multifunctional for water-borne).

  • Optimization is Key: Systematically determine the optimal dispersant concentration through a ladder study, using viscosity as a primary indicator.

  • Sufficient Milling Energy: Employ adequate mechanical energy during the milling stage to fully deagglomerate the pigment particles.

  • Validate with Testing: Regularly use diagnostic tools like the rub-out test, particle size analysis, and Hegman gauge to assess dispersion quality and stability.

By following these guidelines and employing a systematic, data-driven approach to troubleshooting, you can overcome the challenges associated with Pigment Yellow 155 and achieve robust, high-quality dispersions for your research and development needs.

References

  • LASCT. (n.d.). Organic pigments. Retrieved from [Link]

  • Evonik. (n.d.). WHITE PAPER: An efficient approach to dispersing pigments. Retrieved from [Link]

  • Google Patents. (n.d.). JP2016089020A - C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • Air Products and Chemicals. (2007). High-Performance Lighent Dispersant Additives Improve Pigment Wetting and Dispersion in Waterborne Coatings. Retrieved from [Link]

  • Elementis. (n.d.). Dispersing agents for pigment dispersions & colorants. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • Industry News. (2025, June 24). Several Common Problems for Using Masterbatch to Color Plastic Products. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of pigment yellow 155.
  • UL Prospector. (n.d.). Disazo Yellow 4G ECY15501 Pigment Yellow 155 by Hangzhou Epsilon Chemical Co., Ltd.. Retrieved from [Link]

  • Google Patents. (n.d.). US7419541B2 - Monoazo pigment preparations based on C.I. Pigment Yellow 74.
  • Journal of Chemical Reviews. (2022, May 15). Pigments and Their Application as Pickering Emulsion Stabilizers. Retrieved from [Link]

  • ResearchGate. (2025, August 21). The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment | Request PDF. Retrieved from [Link]

  • Polywill. (2025, August 9). Troubleshooting Common Issues with Water-Borne Dispersants in Coatings. Retrieved from [Link]

  • Fineland Chem. (n.d.). Technical Data Sheet Pigment Yellow 155. Retrieved from [Link]

  • Lankem Ltd. (2021, September 13). Surface Treatment of Pigments. Retrieved from [Link]

  • PubMed Central. (n.d.). Hydrogen bond dynamics in the active site of photoactive yellow protein. Retrieved from [Link]

  • Hangzhou Shine Chemical Co., Ltd. (n.d.). C.I. Pigment Yellow 155. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Disazo (Bishydrazone) condensation pigments. Retrieved from [Link]

  • Malvern Panalytical. (2010, November 4). Determining Dispersant Viscosity Using Dynamic Light Scattering. Retrieved from [Link]

  • Flexographic Printing Blog. (2021, November 15). Flexo Surface Tension, Surface Energy, and Wettability. Retrieved from [Link]

  • Fineland Chem. (n.d.). DuraPrint® 3155J Pigment Yellow 155. Retrieved from [Link]

  • UL Prospector. (2017, May 12). Factors that Influence Pigment Settling and Stability. Retrieved from [Link]

  • Shanghai King Chemical Co., Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • Texochem Industries. (2023, June 11). How to Select Dispersing Agents?. Retrieved from [Link]

  • Injection Molding Machine. (2021, April 19). Common problems of using color masterbatch. Retrieved from [Link]

  • Baoxu Chem. (n.d.). Wetting & Dispersing Agent for Coating Ink, Replace BYK. Retrieved from [Link]

  • PCI Magazine. (2026, January 5). Innovations in Pigment Dispersion Technologies Pave the Way for Enhanced Coating Performance. Retrieved from [Link]

  • ResearchGate. (2025, August 5). The light stability of azo dyes and dyeings V. The impact of the atmosphere on the light stability of dyeings with heterobifunctional reactive azo dyes | Request PDF. Retrieved from [Link]

  • ResearchGate. (2017, December 8). A Review on the Mechanism of Pigment Dispersion. Retrieved from [Link]

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Solvent selection for efficient finishing and purification of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pigment Yellow 155 (PY 155). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the critical post-synthesis stages of finishing and purification. As the performance of this high-performance azo pigment is significantly dictated by its physical properties, such as crystallinity and particle size, proper solvent selection is paramount. This center offers a combination of frequently asked questions, in-depth troubleshooting, and validated protocols to ensure you achieve optimal pigment quality.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and selection of solvents in the post-synthesis processing of Pigment Yellow 155.

Q1: What is the primary purpose of "solvent finishing" for crude Pigment Yellow 155?

Solvent finishing, also known as solvent-assisted pigmentation or recrystallization, is a critical post-synthesis step used to transform crude, often amorphous or poorly crystalline, pigment particles into a more stable and usable form.[1] The crude pigment is heated in a carefully selected organic solvent, which allows for a controlled dissolution and re-precipitation process.[1][2] This treatment is not merely a wash; it fundamentally refines the pigment's physical characteristics. The key objectives are:

  • Enhanced Crystallinity: Improves the thermal stability, solvent resistance, and lightfastness of the pigment.[3]

  • Particle Size and Morphology Control: Transforms irregular or needle-like crystals into more uniform, often more compact, particles. This significantly improves the pigment's rheological properties and dispersibility in application systems like inks or coatings.[3][4]

  • Purity Improvement: Helps to remove residual starting materials, by-products, and other process-related impurities that may be soluble in the hot solvent.

Q2: What are the most critical criteria for selecting an effective finishing solvent for PY 155?

Selecting the right solvent is a balance of physicochemical properties. The ideal solvent should exhibit temperature-dependent solubility for PY 155: low solubility at ambient temperature but significantly higher solubility at elevated temperatures.[2] This differential is the driving force for efficient recrystallization. Key criteria include:

  • Boiling Point: Alcohols with a boiling point of 95°C or higher are generally preferred.[3][4] This allows the finishing process to be conducted at a sufficiently high temperature (e.g., 125-150°C) to facilitate the dissolution-recrystallization mechanism effectively.[3][5]

  • Solubility Profile: The solvent must have the right solubility parameter. Solvents with very high solvency for PY 155 may lead to low yields, while those with poor solvency will not effectively mediate the recrystallization process.[1]

  • Polarity and Hydrogen Bonding: The polarity of the solvent can influence the final crystal habit and surface properties of the pigment.[1] For PY 155, various linear, branched, or cyclic alcohols with 3 to 8 carbon atoms have proven effective.[3][6]

  • Inertness: The solvent must be chemically inert and not react with the pigment at the processing temperatures.

  • Safety and Environmental Profile: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact. Whenever possible, greener solvent alternatives should be considered.

Q3: What are some commonly used solvents for PY 155 finishing?

Based on patent literature and industrial practice, several classes of solvents are commonly employed.[3][4]

  • Alcohols: This is the most frequently cited class. Specific examples include isobutanol, 1-butanol, 2-butanol, 1-pentanol, and 2-pentanol.[3][7] Ethanol has also been used, often in combination with water in an autoclave to reach higher temperatures.[5]

  • High-Boiling Polar Aprotic Solvents: In some conventional methods, solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) have been used.[4][8] However, due to their high boiling points and potential health concerns, careful control over residual levels is critical.[9]

  • Aromatic Solvents: Solvents like o-dichlorobenzene have been mentioned, though their use is less common due to toxicity.[8]

Q4: What are the major impurities to be aware of in Pigment Yellow 155?

Impurities can arise from unreacted starting materials or side reactions during synthesis. A significant class of concern for azo pigments are Primary Aromatic Amines (PAAs).[8] These can be carcinogenic, and their presence is strictly regulated, especially for applications involving potential human contact.[8] Other potential impurities include unreacted precursors like dimethyl 2-aminoterephthalate or the coupling component.[3] Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying these impurities.[3]

Part 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the finishing and purification of Pigment Yellow 155.

Problem/Observation Potential Cause(s) Recommended Action(s) & Scientific Rationale
Low Yield After Finishing 1. Excessive Pigment Solubility: The chosen solvent may be too effective, causing a significant portion of the pigment to remain in the mother liquor after cooling. 2. Premature Filtration: Filtering the slurry while it is still too warm will result in loss of product that has not yet crystallized out of solution. 3. Mechanical Loss: Poor transfer of solids or inadequate scraping of the reaction vessel.1. Solvent Re-evaluation: Select a solvent in which PY 155 has lower solubility at room temperature. Consider using a solvent mixture to fine-tune the solubility profile. 2. Optimize Cooling Protocol: Ensure the slurry is cooled to a sufficiently low temperature (e.g., 20-25°C) and allowed adequate time for complete crystallization before filtration. 3. Improve Technique: Use a rubber policeman to ensure complete transfer of the filtered pigment cake. Wash the reaction vessel with a small amount of fresh, cold solvent and add this to the filter to recover residual product.
Poor Color Strength or Dull Shade 1. Incomplete Recrystallization: Insufficient heating time, temperature, or an inappropriate solvent failed to convert the crude pigment to its desired crystalline form.[3] 2. Incorrect Particle Size/Morphology: The finishing process may have produced particles that are too large or have an undesirable shape, affecting their light-scattering properties.1. Optimize Finishing Conditions: Increase the finishing temperature or extend the heating duration (e.g., from 2 hours to 4 hours).[3] Experiment with a different solvent from the recommended list (see Table 1). 2. Process Control: The rate of cooling can influence particle size. Slower, controlled cooling generally favors the growth of larger, more perfect crystals, while rapid cooling can lead to smaller particles.[10] Adjust the cooling profile to target the desired particle size.
High Residual Solvent in Final Product 1. High-Boiling Point Solvent: Solvents like DMF or NMP are difficult to remove completely due to their low vapor pressure.[8] 2. Inefficient Drying: Insufficient drying time, temperature, or vacuum level.1. Solvent Choice: If possible, switch to a lower-boiling point solvent like isobutanol.[3] 2. Enhance Drying: Dry the pigment cake under a high vacuum at an elevated temperature (e.g., 80°C) for an extended period.[11] Periodically break up the cake to expose fresh surface area. A residual solvent concentration below 500 ppm is often targeted.[7][9]
Poor Dispersibility in Application 1. Strong Agglomeration: Pigment particles have fused together during drying, forming hard agglomerates that are difficult to break down. 2. Unfavorable Particle Shape: The presence of many needle-like crystals can lead to high viscosity in dispersions.[4]1. Milling/Grinding: The dried pigment may require a gentle grinding or milling step to break up agglomerates.[12][13] 2. Surface Treatment: The finishing process itself should be optimized to produce more compact, less acicular particles.[3] In some cases, incorporating wetting or dispersing agents during the finishing process can improve the final product's quality.[5]

Part 3: Data & Protocols

Reference Data

Table 1: Selected Solvents for Pigment Yellow 155 Finishing

SolventBoiling Point (°C)ClassKey Considerations & Rationale
Isobutanol108Primary AlcoholA commonly cited and effective solvent. Its boiling point is high enough for efficient recrystallization but low enough for relatively easy removal.[3]
1-Pentanol138Primary AlcoholHigher boiling point allows for finishing at higher temperatures, potentially leading to better crystallinity. More difficult to remove than isobutanol.[3]
Ethanol78.4Primary AlcoholGenerally too low of a boiling point for atmospheric finishing. Can be used with water in a high-pressure reactor to achieve temperatures of 125-130°C.[5]
N,N-Dimethylformamide (DMF)153Polar AproticHigh solvency power. Can be effective but is difficult to remove completely, leading to high residual solvent levels.[4][8] Also a substance of very high concern (SVHC).
N-Methyl-2-pyrrolidone (NMP)202Polar AproticVery high boiling point and solvency. Extremely difficult to remove and also carries health warnings.[8]
Experimental Protocols

Protocol 1: Solvent Finishing of Crude Pigment Yellow 155

This protocol is a representative example. Specific quantities, temperatures, and times should be optimized for your specific crude product and desired outcome.

  • Slurry Preparation:

    • In a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 10 parts by weight of the selected finishing solvent (e.g., isobutanol) for every 1 part by weight of crude, dry Pigment Yellow 155.[14]

  • Heating and Pigmentation:

    • Begin stirring the slurry to ensure it is well-mixed.

    • Heat the mixture to the target temperature, typically near the boiling point of the solvent or a set temperature like 150°C.[3]

    • Maintain the target temperature under constant stirring for a duration of 2 to 4 hours. This holding period is crucial for the dissolution and recrystallization process to reach equilibrium.[3]

  • Controlled Cooling:

    • After the heating phase, turn off the heat source.

    • Allow the slurry to cool slowly and under continuous stirring to room temperature (approx. 20-25°C). Slow cooling is generally preferred to promote the growth of well-ordered crystals.[10]

  • Isolation:

    • Filter the cooled slurry using a Buchner funnel.

    • Wash the resulting pigment cake with a small amount of fresh, cold solvent to remove the last traces of dissolved impurities.

  • Drying:

    • Transfer the pigment cake to a vacuum oven.

    • Dry the pigment at 80°C under a vacuum of <100 mbar until a constant weight is achieved.[11]

Protocol 2: Purity Assessment by HPLC

This protocol provides a general framework. The specific mobile phase, column, and detection wavelength should be validated for PY 155 and its potential impurities.

  • Standard Preparation:

    • Accurately weigh and dissolve reference standards of potential impurities (e.g., dimethyl 2-aminoterephthalate) and a purified sample of PY 155 in a suitable solvent (e.g., DMF) to create stock solutions of known concentration.

  • Sample Preparation:

    • Accurately weigh a sample of your finished PY 155 and dissolve it in the same solvent to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV-Vis detector set to a wavelength where both the pigment and impurities absorb.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard solutions to determine their retention times.

    • Inject the sample solution.

    • Identify impurity peaks in the sample chromatogram by comparing retention times with the standards.

    • Quantify the impurities by comparing their peak areas to a calibration curve generated from the standards.

Part 4: Visualized Workflows

Solvent Selection & Optimization Workflow

start Crude Pigment Yellow 155 define Define Target Properties (e.g., High Crystallinity, Specific Particle Size) start->define screen Initial Solvent Screening (Boiling Point >95°C, Solubility Tests, Safety Profile) define->screen trials Lab-Scale Finishing Trials (Vary Solvent, Temp., Time) screen->trials analysis Analyze Pigment Properties (XRD, SEM, HPLC, Colorimetry) trials->analysis decision Properties Meet Target? analysis->decision decision->trials No, Refine Conditions optimized Optimized Finishing Protocol decision->optimized  Yes

Caption: A logical workflow for selecting and optimizing a finishing solvent for Pigment Yellow 155.

Troubleshooting Logic: Poor Color Strength

problem Problem: Poor Color Strength / Dull Shade cause1 Cause: Incomplete Recrystallization? problem->cause1 cause2 Cause: Incorrect Particle Size? problem->cause2 action1a Check Finishing Temp/Time Are they sufficient? cause1->action1a Investigate action1b Review Solvent Choice Is solubility profile optimal? cause1->action1b action2a Analyze Particle Size (SEM) Are particles too large/small? cause2->action2a Investigate action2b Review Cooling Rate Was cooling too fast/slow? cause2->action2b solution1 Solution: Increase Temp/Time or Change Solvent action1a->solution1 action1b->solution1 solution2 Solution: Modify Cooling Protocol to control particle growth action2a->solution2 action2b->solution2

Caption: A troubleshooting decision tree for diagnosing poor color strength in finished PY 155.

References

  • Ataman Kimya. PIGMENT YELLOW 155. Link

  • Google Patents. Preparation method and application of pigment yellow 155. Link

  • Benchchem. Pigment Yellow 155 High-Performance Organic Pigment. Link

  • Patsnap Eureka. A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength. Link

  • Google Patents. WO2006093940A1 - Preparation of yellow pigments. Link

  • ResearchGate. PREPARATION-OF-YELLOW-PIGMENTS.pdf. Link

  • Benchchem. Pigment Yellow 155 | 77465-46-4. Link

  • Scribd. Safety Data Sheet-Super Yellow-SB155. Link

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  • Embroidery Source. Waterbase Pigment Ink(Yellow) Safety Data Sheet. Link

  • Google Patents. EP3215571B1 - Process for preparing c.i. pigment yellow 155. Link

  • ECHEMI. Pigment Yellow 155 SDS, 77465-46-4 Safety Data Sheets. Link

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  • Google Patents. JP2016089020A - C.i. pigment yellow 155 and method for preparing the same... Link

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  • Fineland Chem. DuraPrint® 3155J Pigment Yellow 155. Link

  • Hangzhou Epsilon Chemical Co.,Ltd. Pigment Yellow 155. Link

  • PubMed Central. Production, purification, and process optimization of intracellular pigment from novel psychrotolerant Paenibacillus sp. BPW19. Link

  • Google Patents. EP3215571B1 - Process for preparing c.i. pigment yellow 155. Link

  • Google Patents. WO2016071125A2 - C.i. pigment yellow 155 and process for preparing the same... Link

  • Google Patents. US8623579B2 - Easily dispersible pigment preparation based on C.I. pigment yellow 155. Link

  • Separation Science. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. Link

  • SlidePlayer. Pigment Analysis. Link

  • MDPI. Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Link

  • YouTube. How To Recrystallize A Solid. Link

  • MedChemExpress. Pigment Yellow 155. Link

  • SY Chemical Co., Ltd. Pigment Yellow 155. Link

  • Longchang Chemical. What are the 15 technical issues of pigments for coatings? Link

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Methods for reducing residual organic solvents in Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

Methods for Reducing Residual Organic Solvents in Pigment Yellow 155

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Pigment Yellow 155. It addresses common challenges related to the removal of residual organic solvents, offering troubleshooting advice and answers to frequently asked questions. Our focus is on providing practical, evidence-based solutions grounded in scientific principles.

Troubleshooting Guide

Q1: My residual solvent levels for Pigment Yellow 155 are consistently high after standard vacuum drying. What factors could be contributing to this, and how can I improve my process?

High levels of residual solvents after vacuum drying are a common issue. Several factors can contribute to this problem, including inefficient drying parameters, pigment agglomeration, and strong solvent-pigment interactions.

Potential Causes:

  • Inefficient Drying Parameters: The temperature, pressure, and duration of your vacuum drying cycle may not be optimized for the specific solvent you are trying to remove. High-boiling-point solvents, such as DMF or NMP, which are sometimes used in the synthesis or finishing of Pigment Yellow 155, require more stringent drying conditions.[1][2][3]

  • Pigment Agglomeration: Pigment particles can agglomerate, trapping solvent molecules within the particle clusters. This makes it difficult for the solvent to be removed by vacuum alone.

  • Strong Solvent-Pigment Interactions: The solvent may have a strong affinity for the pigment's surface, making it resistant to removal under vacuum.

Solutions:

  • Optimize Vacuum Drying Parameters:

    • Increase Temperature: Gradually increase the drying temperature to just below the pigment's decomposition temperature. A higher temperature will increase the vapor pressure of the solvent, facilitating its removal.[1][3]

    • Decrease Pressure: Ensure your vacuum system is capable of achieving a low enough pressure to effectively remove the solvent at the chosen temperature.[3]

    • Extend Drying Time: Longer drying times may be necessary to allow the solvent to diffuse from the bulk of the pigment to the surface.[3]

  • Milling/Deagglomeration:

    • Before drying, consider a milling step to break up pigment agglomerates.[4] This increases the surface area exposed to the vacuum, allowing for more efficient solvent removal.

  • Solvent Displacement (Vacuum Hydration):

    • Introduce a controlled amount of water vapor into the vacuum oven during the drying process. The water molecules can displace the trapped solvent molecules from the pigment's crystal lattice. The displaced solvent and water can then be removed by the vacuum.

  • Azeotropic Drying:

    • If the residual solvent forms an azeotrope with a more volatile, non-polar solvent (e.g., toluene with DMF), you can add the second solvent and then remove the azeotrope under vacuum at a lower temperature than the boiling point of the original solvent.[5][6]

Q2: I'm struggling to remove a high-boiling point solvent, specifically DMF, from my Pigment Yellow 155. Are there any specific techniques for this?

Yes, removing high-boiling point solvents like N,N-Dimethylformamide (DMF) (Boiling Point: 153 °C) presents a significant challenge.[2] Here are some targeted strategies:

Troubleshooting High-Boiling Point Solvents:

MethodDescriptionAdvantagesDisadvantages
Aqueous Washing/Reslurrying Wash the pigment with copious amounts of water. DMF is water-miscible and will be partitioned into the aqueous phase.[2][7] Repeat the washing and filtration steps several times.Simple, effective for water-insoluble pigments.Can be time-consuming, may require additional drying steps.
Solvent Displacement with Water As mentioned in Q1, using water vapor under vacuum can be particularly effective for displacing DMF.Can be performed in a standard vacuum oven.May require careful control of water vapor introduction.
Azeotropic Distillation Add a solvent like toluene that forms a lower-boiling azeotrope with DMF. The azeotrope can then be removed under vacuum.[5][6]Can significantly lower the temperature required for solvent removal.Introduces another solvent that needs to be removed.
Supercritical Fluid Extraction (SFE) Utilize supercritical CO2, often with a co-solvent like ethanol, to extract the DMF.[8][9][10][11]Environmentally friendly, can be highly selective.[10]Requires specialized equipment.
Q3: Can I use supercritical fluid extraction (SFE) to remove residual solvents from Pigment Yellow 155? What are the key parameters to consider?

Supercritical fluid extraction (SFE) is a promising "green" technology for removing residual solvents. Supercritical CO2 is often used due to its non-toxic nature and the fact that it leaves no residue.[10]

Key SFE Parameters:

  • Pressure and Temperature: These are critical for controlling the solvating power of the supercritical fluid. Higher pressures generally increase the density and solvating power.[9][10][11]

  • Co-solvent: For polar solvents like DMF, adding a polar co-solvent such as ethanol to the supercritical CO2 can significantly improve extraction efficiency.[8][9][10][11]

  • Flow Rate: A higher flow rate can increase the speed of extraction, but it may also decrease the efficiency if the contact time is too short.[10][11]

  • Extraction Time: The duration of the extraction will depend on the level of contamination and the efficiency of the other parameters.[9][10][11]

Experimental Workflow for SFE:

SFE_Workflow A Pigment Loading B Pressurization & Heating A->B Load pigment into extraction vessel C Co-solvent Introduction B->C Pressurize with CO2 Heat to supercritical state D Dynamic Extraction C->D Introduce co-solvent (e.g., ethanol) E Depressurization & Collection D->E Flow supercritical fluid through pigment bed F Solvent-Free Pigment E->F Separate solvent from CO2 Collect purified pigment Solvent_Removal_Decision_Tree start High Residual Solvent Level Detected solvent_type What is the boiling point of the solvent? start->solvent_type low_bp Low Boiling Point (<100°C) solvent_type->low_bp Low high_bp High Boiling Point (>100°C) solvent_type->high_bp High optimize_vacuum Optimize Vacuum Drying (Temp, Pressure, Time) low_bp->optimize_vacuum aqueous_wash Aqueous Washing/ Reslurrying high_bp->aqueous_wash final_check Re-analyze Residual Solvent Level optimize_vacuum->final_check azeotropic Azeotropic Distillation aqueous_wash->azeotropic If still high aqueous_wash->final_check sfe Supercritical Fluid Extraction (SFE) azeotropic->sfe For 'green' alternative azeotropic->final_check sfe->final_check

Sources

Technical Support Center: Enhancing the Thermal Stability of Pigment Yellow 155 in High-Temperature Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of utilizing C.I. Pigment Yellow 155 (PY155) in high-temperature polymer systems. This guide is designed for researchers, polymer scientists, and formulation chemists who are seeking to optimize the performance and prevent the thermal degradation of this vibrant, greenish-yellow pigment in demanding applications. Here, we synthesize fundamental principles with field-proven methodologies to provide a comprehensive resource for troubleshooting and improving the heat stability of your pigmented polymer formulations.

Understanding the Challenge: The Thermal Degradation of Pigment Yellow 155

Pigment Yellow 155 is a disazo pigment valued for its high tinting strength, good lightfastness, and reasonable cost.[1] While it exhibits good heat resistance in some polymers like HDPE (up to 260°C for short durations), its performance can be compromised in engineering plastics such as polycarbonate (PC), polyethylene terephthalate (PET), and polyamides (PA), which require higher processing temperatures.[1][2]

The degradation of PY155 at elevated temperatures is primarily driven by the cleavage of the azo bonds (-N=N-) within its molecular structure. This process, often accelerated by oxygen and reactive species within the polymer melt, leads to a loss of conjugation and the formation of smaller, less chromatically intense molecules. The visual consequences of this degradation are undesirable color shifts (typically towards brown), a reduction in tinting strength, and a general dulling of the intended shade.[3]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Q1: After compounding Pigment Yellow 155 into polycarbonate at 280°C, the final product has a distinct brownish tint instead of a vibrant yellow. What is the likely cause and how can I fix this?

A1: A brownish tint is a classic indicator of thermal decomposition of the pigment.[3] At 280°C, you are operating at the upper limit of, or potentially exceeding, the thermal stability of standard Pigment Yellow 155. The high processing temperature, combined with the inherent processing conditions of polycarbonate, has likely led to the cleavage of the azo linkages in the pigment molecule.

Solutions:

  • Incorporate a Stabilizer System: The most effective solution is to pre-emptively stabilize the polymer matrix. We recommend a synergistic blend of a primary antioxidant (a hindered phenol, such as Irganox 1010) and a secondary antioxidant (a phosphite, like Irgafos 168). The hindered phenol scavenges free radicals, while the phosphite decomposes hydroperoxides that are formed during processing, thus protecting both the polymer and the pigment.

  • Lower Residence Time: Minimize the time the molten polymer-pigment mixture spends at the highest temperature in the extruder barrel.[4] A shorter residence time reduces the duration of thermal stress on the pigment.

  • Consider a Surface-Treated Pigment: If available, a grade of Pigment Yellow 155 with a surface treatment, such as a thin silica coating, can provide a thermal barrier, enhancing its resistance to high temperatures.

Q2: I'm observing a loss of color intensity and some minor yellowing when using Pigment Yellow 155 in a polyamide 6 (PA6) formulation. The processing temperature is 260°C. What's happening?

A2: While 260°C is generally within the acceptable range for PY155, polyamides present a unique challenge. The amide groups in the polymer can be thermally sensitive and may interact with the pigment, contributing to degradation. The yellowing of the polyamide itself under thermal stress can also contribute to the overall color shift.[5][6]

Solutions:

  • Optimized Antioxidant Package for Polyamides: Polyamides benefit from specific antioxidant systems. In addition to a standard hindered phenol/phosphite blend, consider the inclusion of a hindered amine light stabilizer (HALS) that also offers thermal stability. Certain HALS products are effective in protecting polyamides from thermo-oxidative degradation.[7]

  • Masterbatch Formulation: Instead of adding the raw pigment powder directly to the polyamide, use a well-dispersed masterbatch. The masterbatch carrier resin (often a compatible polymer) can be formulated with a high concentration of antioxidants, effectively delivering a localized, high-potency stabilization package to the pigment.

  • Moisture Control: Polyamides are hygroscopic. Ensure that the resin is thoroughly dried before processing. Excess moisture can exacerbate thermal degradation of both the polymer and the pigment at high temperatures.

Q3: My final product shows specks and streaks of intense color, indicating poor dispersion of Pigment Yellow 155. Could this be related to heat stability?

A3: Yes, indirectly. Poor dispersion can lead to localized areas of high pigment concentration. These agglomerates can absorb more heat and may be more susceptible to thermal degradation. Furthermore, poor wetting of the pigment by the polymer can leave parts of the pigment surface exposed, making it more vulnerable.

Solutions:

  • Pigment "Finishing": Some grades of Pigment Yellow 155 undergo a "finishing" process where the crude pigment is treated with a high-boiling point solvent. This can modify the particle size and surface characteristics to improve dispersibility.[8]

  • Use of Dispersing Aids: Incorporate a suitable dispersing agent into your formulation. Waxes or functionalized polymers can improve the wetting of the pigment particles by the polymer melt, leading to more uniform dispersion.

  • High-Shear Mixing: Ensure your compounding process (e.g., twin-screw extrusion) is optimized for high-shear mixing to effectively break down pigment agglomerates.

Frequently Asked Questions (FAQs)

What is the maximum processing temperature for Pigment Yellow 155?

While some datasheets may indicate a heat stability of up to 260-280°C, this is highly dependent on the polymer system, residence time, and the presence of stabilizers.[1][2] For high-temperature polymers like PC, PET, and PA, it is advisable to consider the use of stabilizing additives or surface-treated grades of the pigment when processing temperatures exceed 250°C.

How does surface treatment improve the heat stability of Pigment Yellow 155?

Surface treatment, such as the application of a thin, inorganic layer like silica (SiO₂), encapsulates the organic pigment particle.[9][10] This coating acts as a physical barrier, isolating the pigment from the reactive polymer melt and atmospheric oxygen at high temperatures. This prevents the chemical reactions that lead to the breakdown of the pigment's chromophore.

Can I use any antioxidant to improve the heat stability of Pigment Yellow 155?

For optimal results, a synergistic combination of a primary (hindered phenol) and a secondary (phosphite) antioxidant is recommended.[4][10][11] The primary antioxidant terminates radical chains, while the secondary antioxidant decomposes peroxides, which are precursors to further degradation. This dual-action approach provides more comprehensive protection than a single antioxidant type alone.

How can I test the heat stability of my Pigment Yellow 155 formulation?

The standard method is to perform a series of extrusion or injection molding trials at increasing temperatures. The color of the resulting samples is then measured using a spectrophotometer, and the color difference (Delta E) from a reference sample produced at a low temperature is calculated. A significant increase in Delta E indicates the onset of thermal degradation.[1] Thermogravimetric analysis (TGA) can also be used to determine the temperature at which the pigment begins to lose mass due to decomposition.[2]

Experimental Protocols & Data

Protocol 1: Evaluation of Heat Stability in Polycarbonate
  • Material Preparation: Thoroughly dry the polycarbonate resin at 120°C for 4 hours. Prepare three formulations:

    • Control: PC + 0.5% Pigment Yellow 155.

    • Stabilized: PC + 0.5% Pigment Yellow 155 + 0.1% Hindered Phenol AO + 0.1% Phosphite AO.

    • Coated Pigment: PC + 0.5% Silica-Coated Pigment Yellow 155.

  • Compounding: Extrude each formulation through a twin-screw extruder with a temperature profile ranging from 240°C to the target test temperature (e.g., 260°C, 270°C, 280°C, 290°C). Maintain a consistent screw speed and residence time for all runs.

  • Sample Preparation: Injection mold the extruded pellets into standardized color plaques.

  • Colorimetric Analysis: Using a spectrophotometer, measure the CIELAB color coordinates (L, a, b) of each plaque. Calculate the total color difference (ΔEab) relative to the 260°C sample for each formulation.

Protocol 2: Laboratory-Scale Silica Coating of Pigment Yellow 155

This protocol is based on a sol-gel method.

  • Pigment Dispersion: Disperse 10g of Pigment Yellow 155 in 200 mL of ethanol. Use ultrasonication for 30 minutes to ensure a fine dispersion.

  • Surface Modification (Optional but Recommended): To improve silica adhesion, add a coupling agent like (3-Aminopropyl)triethoxysilane (APTES) to the dispersion and stir for 1 hour.

  • Sol-Gel Reaction: Transfer the dispersion to a reaction vessel and add 50 mL of aqueous ammonia solution (25 wt%). Heat the mixture to 40°C with continuous stirring.

  • Silica Precursor Addition: Slowly add 20 mL of tetraethyl orthosilicate (TEOS) dropwise to the reaction mixture over a period of 1 hour.

  • Coating Formation: Allow the reaction to proceed for 6 hours at 40°C with continuous stirring. A silica layer will form on the pigment particles.

  • Isolation and Drying: Filter the coated pigment, wash several times with ethanol to remove unreacted precursors, and dry in an oven at 80°C overnight.

Data Presentation: Heat Stability Improvement

The following table illustrates the expected improvement in heat stability for Pigment Yellow 155 in Polycarbonate. The data is representative and will vary based on specific processing conditions and material grades.

Temperature (°C)ΔEab (Control)ΔEab (Stabilized)ΔE*ab (Silica-Coated)
2701.50.80.6
2803.81.51.2
2907.22.92.1

Lower ΔE*ab values indicate better color stability.

Visualizations

Thermal Degradation Pathway of PY155

PY155 Pigment Yellow 155 (Disazo Structure) Cleavage Azo Bond Cleavage (-N=N- scission) PY155->Cleavage Heat High Temperature (>260°C) Heat->Cleavage Polymer Reactive Polymer Melt (e.g., PC, PA) Polymer->Cleavage Degradation_Products Smaller, Non-Chromophoric Fragments Cleavage->Degradation_Products Color_Shift Color Shift (Browning, Fading) Degradation_Products->Color_Shift

Caption: Simplified mechanism of PY155 thermal degradation.

Experimental Workflow for Heat Stability Evaluation

Start Start: Define Formulations (Control, Stabilized, Coated) Compounding Compounding at Multiple Temperatures Start->Compounding Extrusion Molding Injection Molding of Color Plaques Compounding->Molding Analysis Spectrophotometer Color Measurement (CIELAB) Molding->Analysis Calculation Calculate ΔE*ab vs. Reference Temperature Analysis->Calculation End End: Compare Stability of Formulations Calculation->End

Sources

Troubleshooting color inconsistency in coatings with Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pigment Yellow 155 (PY 155). This guide is designed for researchers, scientists, and formulation chemists encountering challenges with color inconsistency in coatings. As a high-performance bisacetoacetarylide pigment, PY 155 is valued for its clean, greenish-yellow shade, high tinting strength, and excellent fastness properties.[1][2] However, its unique chemical structure and particle characteristics can present challenges in achieving consistent color expression.

This document moves beyond standard datasheets to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind these problems and provide robust, self-validating protocols to diagnose and resolve them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common queries regarding the use of Pigment Yellow 155.

Q1: We are observing significant batch-to-batch color variation in our coating. What is the most common cause when using Pigment Yellow 155?

A1: The most frequent culprit is inconsistent pigment dispersion.[3] Pigment Yellow 155, like many organic pigments, is supplied as agglomerates (collections of primary particles). The final color strength, shade, and opacity are critically dependent on how effectively these agglomerates are broken down (deagglomeration) and stabilized against re-forming (flocculation) within your specific coating system.[4][5] Minor variations in dispersion energy, time, or dispersant concentration can lead to noticeable shifts in color from one batch to the next.

Q2: Our coating's color appears correct initially but shifts towards a weaker, sometimes muddier, shade upon storage. What is happening?

A2: This phenomenon is a classic sign of pigment flocculation.[6] While the initial dispersion may have been adequate, the stabilization of the individual pigment particles was likely insufficient. Over time, the fine primary particles of PY 155 re-associate into loose clusters due to van der Waals forces.[7] This increases the effective particle size, which in turn reduces color strength and can alter the shade.[8] The root cause is often an improper choice or concentration of stabilizing agent (dispersant) for the given solvent or resin system.

Q3: Why does my PY 155-based coating sometimes exhibit a greener shade and other times a redder shade, even with the same formulation?

A3: Shade shifts in PY 155 are strongly linked to particle size distribution. A finer, more complete dispersion typically yields a cleaner, stronger, and slightly greener shade.[9] Conversely, a poorer dispersion with larger agglomerates or flocculates will scatter light differently, often resulting in a perceived shift towards a redder, weaker color.[10] Inconsistent application of shear energy during the dispersion process is a primary cause of this variability.

Q4: We've noticed that coatings with PY 155 can have a higher viscosity than with other yellow pigments. Why is this, and how can we manage it?

A4: Pigment Yellow 155 can exhibit a high affinity between particles, leading to increased viscosity in dispersions, a known challenge in its application.[11][12] The pigment's particle shape and surface chemistry can contribute to this behavior. Managing this requires optimizing the dispersant package to improve wetting and stabilization, which reduces particle-to-particle interactions. Additionally, carefully controlling the pigment loading (Pigment Volume Concentration or PVC) is essential. Some manufacturers have developed specific grades of PY 155 with surface treatments or controlled particle morphology to mitigate this issue.[13]

Part 2: Deep Dive Troubleshooting Guide

This section provides detailed, protocol-driven answers to specific experimental problems.

Issue 1: Inconsistent Color Strength and Speckling Defects

Q: My cured coating shows inconsistent color strength and occasional visible specks under magnification. How can I diagnose and solve this?

A: Causality & Diagnosis This issue points directly to incomplete deagglomeration during the dispersion process. The specks are likely undispersed pigment agglomerates that were not broken down by the mechanical energy input.[14] The inconsistent color strength is a result of a non-uniform particle size distribution throughout the coating.

The dispersion process consists of three critical stages: wetting, deagglomeration, and stabilization. A failure at any stage can cause this issue.

cluster_process The Pigment Dispersion Process cluster_factors Key Influencing Factors node_wetting 1. Wetting node_deagglomeration 2. Deagglomeration node_wetting->node_deagglomeration Displacing air/moisture from pigment surface node_stabilization 3. Stabilization node_deagglomeration->node_stabilization Breaking down agglomerates node_factors_wetting Dispersant Chemistry Solvent Polarity node_factors_wetting->node_wetting node_factors_deagg Shear Energy (Milling) Time & Temperature node_factors_deagg->node_deagglomeration node_factors_stab Dispersant Adsorption Binder Interaction node_factors_stab->node_stabilization

Figure 1: The three critical stages of pigment dispersion and their key influencing factors.

Experimental Protocol: Dispersion Quality Assessment

This protocol provides a systematic way to validate the quality of your pigment dispersion.

Objective: To determine if the current dispersion process is sufficient for PY 155.

Materials:

  • Current PY 155 coating batch

  • Standard batch (if available)

  • Hegman grind gauge (ASTM D1210)[15]

  • Optical microscope with calibrated reticle

  • Glass slides and coverslips

  • Drawdown bar for consistent film thickness

Methodology:

  • Hegman Gauge Test: a. Place a small amount of the liquid coating in the deep end of the Hegman gauge channel. b. With firm pressure, draw the scraper blade down the length of the gauge at a consistent speed. c. Immediately (within 10 seconds), view the gauge at a low angle to the light. d. Identify the point where coarse particles or a pattern of specks becomes consistently visible. The reading on the scale at this point is the fineness of grind.[16]

    • Interpretation: For high-performance coatings, a Hegman value of 6.5 to 7.5 is typically desired. A low value (<6) confirms the presence of large agglomerates.

  • Microscopic Examination: a. Place a small drop of the coating on a glass slide. Gently place a coverslip over the drop, applying light pressure to create a thin film. Avoid shearing the sample excessively, as this can temporarily break up flocculates.[15] b. Using an optical microscope at 200-400x magnification, examine the film. c. Look for large, dark, and irregularly shaped pigment agglomerates. Compare the size and frequency of these agglomerates to a standard batch known to have good color consistency.

    • Interpretation: The presence of particles significantly larger than the primary pigment size (typically sub-micron) indicates poor deagglomeration.

  • Rub-Up Test (for Flocculation): a. Create a drawdown of the coating on a non-porous substrate. b. Allow the film to flash off for a few minutes but remain wet. c. Vigorously rub a small area with your finger. d. If the rubbed area appears darker or has a stronger color, this indicates flocculation. The rubbing action provides sufficient shear to break down the flocculates, revealing the true potential color strength.[17]

Solution Pathway:

  • If Hegman value is low and agglomerates are visible: Increase the dispersion energy. This can be achieved by increasing the milling time, increasing the speed of the high-shear disperser, or using a more efficient milling media. A ladder study varying milling time is recommended.

  • If the Rub-Up test is positive: Your dispersion is unstable. The issue lies with the stabilization stage. Re-evaluate your dispersant. A polymeric dispersant with anchoring groups specific to the pigment surface and chains compatible with your resin/solvent system is required for effective steric stabilization.[4] Consult your dispersant supplier for recommendations compatible with bisacetoacetarylide pigments in your specific binder chemistry (e.g., acrylic, polyester, epoxy).

Issue 2: Color Shift with Varying Curing Temperature or Film Thickness

Q: We observe a color shift when our curing oven temperature fluctuates or when the coating is applied at different film thicknesses. Why is PY 155 sensitive to this?

A: Causality & Diagnosis This problem highlights two separate phenomena: thermal stability and opacity.

  • Thermal Stability: Pigment Yellow 155 generally has good heat resistance, often cited up to 210-240°C.[1] However, in some binder systems, excessive curing temperatures or extended dwell times can cause interactions between the pigment surface and the binder or its curing agents, leading to a color shift.

  • Opacity and Film Thickness: Variation in film thickness is a very common source of color discrepancy, especially for bright organic pigments like yellows, oranges, and reds.[10] These pigments may not be fully opaque at lower film thicknesses. Light can penetrate the coating, reflect off the substrate, and alter the perceived color.[10] A coating applied too thinly over a dark substrate will appear darker or dirtier than the same coating applied at a higher, fully hiding film thickness.

cluster_workflow Troubleshooting Color Shift start Color Inconsistency Observed q1 Does color vary with film thickness? start->q1 q2 Does color vary with - Curing Temp? - Batch of Binder? q1->q2 No cause1 Root Cause: Low Opacity q1->cause1 Yes cause2 Root Cause: Pigment-Binder Interaction / Thermal Stability q2->cause2 Yes solution1 Solution: - Increase Pigment Loading - Add Opaque Pigment (e.g., TiO2) - Enforce Film Thickness Specification cause1->solution1 solution2 Solution: - Validate Curing Window - Screen Alternative Binders - Check Pigment Grade's Heat Stability cause2->solution2

Figure 2: A logical workflow for diagnosing the root cause of color shifts in coatings.

Experimental Protocol: Isolating Thermal and Thickness Effects

Objective: To systematically determine if color variation is caused by film thickness, cure temperature, or both.

Materials:

  • Problematic PY 155 coating

  • Applicator bars for various wet film thicknesses (e.g., 50, 100, 150 microns)

  • Test panels (ideally black/white contrast panels, like Leneta cards)

  • Laboratory oven with calibrated temperature control

  • Spectro-colorimeter to measure CIE Lab* values

Methodology:

  • Film Thickness Matrix: a. On a contrast panel, apply the coating using three different applicator bars to achieve low, medium, and high film thicknesses. b. Cure all panels at the standard, recommended curing temperature and time. c. After cooling, measure the Lab* color values over the white and black sections of each panel. Calculate the color difference (ΔE*₀₀) between the different thicknesses.

    • Interpretation: A significant color difference between thicknesses, or a low contrast ratio (opacity) over the black and white sections, confirms that film thickness control is critical for color consistency.[8]

  • Curing Temperature Matrix: a. Apply the coating to multiple identical panels at a consistent, controlled film thickness (use the medium thickness from step 1). b. Cure the panels at a range of temperatures around your standard process (e.g., Std -10°C, Std, Std +10°C, Std +20°C). Ensure dwell time is constant. c. After cooling, measure the Lab* color values for each panel. Calculate the ΔE*₀₀ between the standard cure and the variant cures.

    • Interpretation: A ΔE*₀₀ > 1.0 between different cure temperatures indicates a sensitivity. This could be a pigment stability issue or a binder-related yellowing/degradation that is affecting the final color.

Solution Pathway:

  • For Thickness Sensitivity: The formulation lacks sufficient hiding power.

    • Option A: Increase the concentration of PY 155.

    • Option B (for pastel shades): Increase the concentration of titanium dioxide or another opaque pigment in the formulation.

    • Option C (Process Control): Implement stricter controls on film thickness during application, defining an acceptable range.[10][18]

  • For Temperature Sensitivity:

    • Option A (Process Control): Tighten the acceptable temperature range of the curing oven and ensure uniform heating.[18]

    • Option B (Formulation): If the shift is significant even within a tight range, consider a different grade of PY 155 with higher thermal stability or evaluate alternative binder/resin systems that are less reactive at cure temperatures.

Part 3: Data & Reference Tables

Table 1: Typical Properties of Pigment Yellow 155 This table summarizes key technical data sourced from various manufacturers. Note that specific values can vary by grade and manufacturer.

PropertyTypical Value / RatingSignificance for Coatings
C.I. Name Pigment Yellow 155Standard industry identifier.
C.I. Number 200310Unique constitutional number.[1]
CAS Number 68516-73-4Chemical Abstracts Service registry number.[1][19][20]
Chemical Class Bisacetoacetarylide / DisazoInfluences chemical resistance, polarity, and interaction with dispersants.[1][21]
Density ~1.44 g/cm³Important for calculating pigment volume concentration (PVC) and predicting settling.[1]
Specific Surface Area 34 - 50 m²/gA higher surface area requires more dispersant and can lead to higher viscosity.[1][2][9]
Heat Resistance 210 - 280 °C (Varies by system: plastics vs. coatings)Defines the upper limit for baking and curing temperatures without degradation.[1][2][19]
Light Fastness (BWS) 7-8 (Full Shade), 7 (Tint)Excellent resistance to fading upon light exposure, suitable for exterior applications (Scale 1-8, 8=Excellent).[1][2]
Acid / Alkali Resistance 5 (Excellent)High stability in chemically aggressive environments (Scale 1-5, 5=Excellent).[1][2]
Migration Resistance 4-5 (Good to Excellent)Low tendency to bleed into adjacent coating layers, important for overcoating.[1][2]

Table 2: Diagnostic Toolkit for Color Inconsistency Issues

Analytical TechniqueWhat It MeasuresInterpretation for PY 155 Troubleshooting
Hegman Grind Gauge The size of the largest pigment agglomerates in a wet paint film.[15]A quick, effective QC check for incomplete deagglomeration. Low readings correlate with specks and poor color development.
Optical Microscopy Direct visualization of particle size, shape, and distribution; detects flocculation.[16][22]Confirms the presence of agglomerates or flocculates. Allows for comparison between good and bad batches.
Spectro-colorimeter CIE Lab* color coordinates and calculates color difference (ΔE).[22]Quantifies color inconsistency. Essential for evaluating the effect of process variables (cure temp, film thickness).
Rheometer Viscosity across a range of shear rates.Characterizes the flow behavior. Can detect flocculation through shear-thinning behavior and changes in viscosity over time.[8]
Laser Diffraction Quantitative particle size distribution of the pigment dispersion.[22]Provides detailed data on the efficiency of the milling process. A bimodal distribution can indicate incomplete dispersion.

References

  • The Science Behind Pigment Dispersion: Understanding the Mechanism. (n.d.).
  • Pigment Yellow 155 | Fast Yellow 4G | CAS 68516-73-4. (n.d.). Origo Chemical.
  • PIGMENT YELLOW 155. (n.d.).
  • Pigment Yellow 155. (n.d.). SY Chemical Co., Ltd.
  • DuraPrint® 3155J Pigment Yellow 155. (n.d.). Fineland Chem.
  • Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows. (2025).
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  • Settle Down: Factors that Influence Pigment Settling and Stability. (2017). Chemical Dynamics, LLC.
  • Factors that Influence Pigment Settling and Stability. (2017). UL Prospector.
  • Guide to Troubleshooting Common Coating Problems. (2025).
  • Sudacolor® Yellow 155. (2018).
  • What Makes Pigment Dispersion Important in Paint Production? (2018). Centre Colours.
  • Troubleshooting Color Control. (2015).
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  • Yellow 155 3GP - Technical D
  • Pigment Yellow 155 High-Performance Organic Pigment. (n.d.). Benchchem.
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  • Plötner J, Dreuw A. (2006). Solid state fluorescence of Pigment Yellow 101 and derivatives: a conserved property of the individual molecules. Physical Chemistry Chemical Physics, 8(10), 1197-1204.
  • Solving Incompatibility and Inconsistency Problems in Industrial Coatings Through Pigment Dispersions. (2020). PCI Magazine.
  • How to quickly determine the dispersion performance of pigments? (2024). ispigment.com.
  • How to Prevent Color Inconsistency in Powder Co
  • C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant. (2016).
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  • Advances in Polymeric Dispersants. (n.d.). Evonik.
  • Analyzing Dispersion Issues in Effect Pigments. (2025).
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  • Why Do Yellow Pigments Darken Over Time? (2019). AIP.ORG.
  • Key Factors for Stable Effect Pigment Formulations. (2025).
  • C.i. pigment yellow 155 and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant. (2016).
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  • Evaluation of Various Organic Color Pigments. (2010). PCI Magazine.
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Validation & Comparative

A Comparative Analysis of Pigment Yellow 155 and Benzidine Yellow Pigments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the expansive world of organic pigments, the selection of the appropriate yellow pigment is a critical decision that profoundly influences the final product's performance, durability, and safety. For decades, benzidine yellow pigments have been a popular choice for a variety of applications due to their vibrant color and cost-effectiveness. However, growing concerns over their toxicological profile have necessitated a shift towards safer, high-performance alternatives. This guide provides a comprehensive comparative study of Pigment Yellow 155 and traditional benzidine yellow pigments, offering researchers, scientists, and drug development professionals the in-depth technical insights and experimental data required for informed pigment selection.

Introduction: The Evolving Landscape of Yellow Pigments

The quest for stable and brilliant yellow colorants has led to the development of a wide array of organic pigments. Among these, the disazo class of pigments, characterized by the presence of two azo groups (-N=N-), has been particularly significant. Benzidine yellows, a prominent subgroup of diarylide pigments, have been extensively used in printing inks, plastics, and coatings. However, the metabolic cleavage of certain benzidine-based pigments can release aromatic amines, such as 3,3'-dichlorobenzidine, which are known or suspected carcinogens.[1][2][3][4][5] This toxicological concern has been a major driver for the development of alternative pigments that do not compromise on performance.

Pigment Yellow 155 (C.I. 200310) has emerged as a leading high-performance alternative.[6] It is a bisacetoacetarylide disazo pigment that offers a desirable greenish-yellow shade, coupled with excellent fastness properties, making it a suitable replacement for many applications traditionally dominated by benzidine yellows.[6][7][8] This guide will delve into a detailed comparison of the chemical nature, performance characteristics, and safety profiles of these two classes of pigments.

Chemical Structure: A Tale of Two Backbones

The fundamental differences in the performance and toxicological profiles of Pigment Yellow 155 and benzidine yellows stem from their distinct chemical structures.

Pigment Yellow 155 is a disazo pigment with a more complex and stable molecular structure. Its synthesis involves the diazotization of dimethyl 2-aminoterephthalate and subsequent coupling with N,N'-1,4-phenylenebis(3-oxobutanamide).[9][10][11]

Benzidine Yellows , on the other hand, are diarylide pigments based on a substituted benzidine core. Common examples include Pigment Yellow 12 (derived from 3,3'-dichlorobenzidine), Pigment Yellow 13, and Pigment Yellow 17.[12][13][14][15][16][17][18] The core benzidine structure is the primary source of toxicological concern.

Below is a DOT script to visualize the generalized chemical structures.

G cluster_PY155 Pigment Yellow 155 (Generalized Structure) cluster_Benzidine Benzidine Yellow (Generalized Structure) PY155_Core Terephthalate-Azo-Acetoacetyl-Aryl-Acetoacetyl-Azo-Terephthalate Benzidine_Core Acetoacetyl-Aryl-Azo-Benzidine-Azo-Aryl-Acetoacetyl

Caption: Generalized structures of Pigment Yellow 155 and Benzidine Yellow.

Health and Safety Profile: A Critical Differentiator

The most significant advantage of Pigment Yellow 155 over traditional benzidine yellows lies in its superior safety profile.

Benzidine Yellow Pigments: The primary concern with benzidine-based dyes and pigments is their potential to metabolize into carcinogenic aromatic amines.[2][3][4] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA) and the European Union, have implemented stringent regulations on the use of substances that can break down to release benzidine and its congeners.[3][19] This has led to a significant decline in their use in consumer goods and applications where direct human contact is possible. While some diarylide yellow pigments are reported to have low acute toxicity and are not expected to bioaccumulate due to their low solubility, the potential for cleavage of the azo bonds remains a concern.[20][21]

Pigment Yellow 155: In contrast, Pigment Yellow 155 is not based on benzidine and is considered a safer alternative. It is often marketed as a replacement for diarylide and lead chromate pigments, highlighting its more favorable toxicological profile.

Performance Comparison: A Data-Driven Analysis

While safety is a paramount concern, the performance characteristics of a pigment are crucial for its successful application. This section provides a comparative analysis of the key performance attributes of Pigment Yellow 155 and common benzidine yellows, supported by typical experimental data.

Performance PropertyPigment Yellow 155Benzidine Yellows (Typical)Test Method (Example)
Color Shade Greenish YellowReddish to Greenish YellowVisual Assessment, Spectrophotometry
Lightfastness (Blue Wool Scale, 1-8) 7-84-6ISO 105-B02
Heat Stability (°C) 260-280160-200DIN 53772
Solvent Resistance (Scale 1-5) 5 (Excellent)3-4 (Good)ISO 2836
Migration Resistance (Scale 1-5) 5 (Excellent)3-4 (Good)DIN 53775
Tinting Strength HighHighASTM D387

Analysis of Performance Data:

  • Lightfastness: Pigment Yellow 155 exhibits significantly better lightfastness compared to typical benzidine yellows.[7][8][22][23] This is a critical advantage for applications requiring long-term color stability, such as automotive coatings and outdoor plastics.

  • Heat Stability: With a heat stability of up to 280°C, Pigment Yellow 155 is suitable for high-temperature processing applications like engineering plastics, where many benzidine yellows would degrade.[7][8][22]

  • Solvent and Migration Resistance: Pigment Yellow 155 demonstrates excellent resistance to solvents and migration, making it ideal for use in demanding applications like high-quality printing inks and plasticized PVC, where bleeding of the pigment can be a major issue.[7][22] Benzidine yellows generally show lower resistance in these areas.[12]

  • Tinting Strength: Both pigment types offer high tinting strength, meaning a small amount of pigment can impart a strong color.[7][22][24][25]

Experimental Protocols: A Guide to Pigment Evaluation

To ensure the validity and reproducibility of comparative studies, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the key performance properties of pigments.

G cluster_workflow Pigment Evaluation Workflow cluster_testing Performance Testing Start Pigment Sample (PY 155 or Benzidine Yellow) Dispersion Dispersion in Test Medium (e.g., Resin, Varnish) Start->Dispersion Application Application of Colored Medium (e.g., Drawdown, Injection Molding) Dispersion->Application Lightfastness Lightfastness Test (Xenon Arc Lamp) Application->Lightfastness Heat_Stability Heat Stability Test (Oven/Injection Molder) Application->Heat_Stability Solvent_Resistance Solvent Resistance Test (Spotting/Immersion) Application->Solvent_Resistance Migration_Resistance Migration Resistance Test (Contact with PVC) Application->Migration_Resistance Analysis Data Analysis and Comparison Lightfastness->Analysis Heat_Stability->Analysis Solvent_Resistance->Analysis Migration_Resistance->Analysis

Caption: A typical workflow for the comparative evaluation of pigments.

Step-by-Step Methodology for Lightfastness Testing (based on ISO 105-B02):

  • Sample Preparation: Prepare a colored sample by dispersing the pigment in a suitable binder (e.g., an acrylic resin for a coating). Apply the colored medium to a standardized substrate (e.g., a test chart).

  • Exposure: Place the prepared sample in a xenon arc test chamber, which simulates natural sunlight. Simultaneously expose a set of Blue Wool standards (calibrated strips of wool dyed with blue dyes of known lightfastness).

  • Evaluation: Periodically examine the sample and the Blue Wool standards for color change. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the test sample. A rating of 8 indicates the highest lightfastness.

Applications: Choosing the Right Pigment for the Job

The choice between Pigment Yellow 155 and benzidine yellows is highly dependent on the specific application requirements.

Pigment Yellow 155 is recommended for:

  • Automotive and Industrial Coatings: Its excellent weather and lightfastness make it ideal for demanding exterior applications.[22][24]

  • High-Performance Plastics: Its high heat stability allows for its use in engineering plastics and other polymers processed at elevated temperatures.[7][22][26]

  • High-Quality Printing Inks: Its superior resistance to solvents and chemicals ensures the durability of the printed image.[24][26]

  • Applications with Stringent Safety Requirements: Due to its favorable toxicological profile, it is a preferred choice for food packaging, toys, and other consumer goods.

Benzidine Yellows may still be considered for:

  • Cost-Sensitive Applications: In some industrial applications where performance requirements are less stringent and human contact is minimal, the lower cost of benzidine yellows might be a factor.

  • Specific Ink Formulations: Certain benzidine yellows offer good transparency and gloss, which can be desirable in some offset and water-based ink applications.[12][13][25]

Conclusion: A Clear Choice for Safety and Performance

The comparative analysis clearly demonstrates that Pigment Yellow 155 offers a superior combination of performance and safety over traditional benzidine yellow pigments. Its excellent lightfastness, heat stability, and resistance properties, coupled with a more favorable toxicological profile, make it the preferred choice for a wide range of demanding applications. While benzidine yellows may have a historical cost advantage, the increasing regulatory pressure and the demand for safer products are driving the industry towards high-performance, non-benzidine alternatives like Pigment Yellow 155. For researchers and product developers, the adoption of such advanced pigments is not only a matter of technical superiority but also a responsible choice that aligns with modern safety and environmental standards.

References

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

  • VICHEM. (n.d.). Benzidine Yellow G - P.Y.12. Retrieved from [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • Yuhong Pigment Co.,LTD. (n.d.). Benzidine Yellow G (PY12). Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2018). Selected benzidine-congener-based pigments: Human health tier II assessment. Retrieved from [Link]

  • Xcolor Pigment. (n.d.). Benzidine Yellow G|CAS No.6358-85-6. Retrieved from [Link]

  • WorldOfChemicals. (2012). Pigment Yellow 155. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2010). Dyes Derived from Benzidine and Its Congeners. Retrieved from [Link]

  • Precise Color. (n.d.). China Pigment Yellow 155 / CAS 68516-73-4 factory and manufacturers. Retrieved from [Link]

  • Knowde. (n.d.). Benzidine Yellow G - Dyrox Chemicals - Organic Pigments. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method and application of pigment yellow 155.
  • Patsnap. (n.d.). A kind of preparation method of Pigment Yellow 155 for water-based ink and water-based paint with high transparency and high strength. Retrieved from [Link]

  • Hangzhou Fancheng Chemical Co.,Ltd. (n.d.). Technical Data Sheet Pigment Yellow 155. Retrieved from [Link]

  • HUPC GLOBAL CHEMICAL. (n.d.). Pigment Yellow 13|Benzidine Yellow GR. Retrieved from [Link]

  • iSuoChem. (n.d.). Pigment Yellow 17 - High Transparent Green Shade Benzidine Yellow PY17. Retrieved from [Link]

  • Xcolor Pigment. (n.d.). Pigment yellow 12 (Benzidine Yellow G-R)|CAS No.6358-85-6. Retrieved from [Link]

  • Canada.ca. (n.d.). Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Diarylide Yellow Pigments. Retrieved from [Link]

  • ResearchGate. (n.d.). The crystal and molecular structure of C.I.Pigment Yellow 155, a high performance bisacetoacetarylide disazo yellow pigment. Retrieved from [Link]

  • Pigments. (n.d.). Safety Data Sheet (SDS) - Benzidine Yellow GP. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation process of benzidine yellow. Retrieved from [Link]

  • Google Patents. (n.d.). Pigment compositions of the benzidine yellow type.
  • Society of Dyers and Colourists. (2005). Toxicology and toxicological testing of colorants. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). BENZIDINE-BASED DYES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Risk Management for Benzidine Dyes. Retrieved from [Link]

  • L COLOR. (n.d.). Benzidine yellow g (py12). Retrieved from [Link]

  • Google Patents. (n.d.). C.i. pigment yellow 155 and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant.
  • National Center for Biotechnology Information. (n.d.). Benzidine and Dyes Metabolized to Benzidine - 15th Report on Carcinogens. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Benzidine | Public Health Statement. Retrieved from [Link]

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A Comparative Performance Analysis for Senior Application Scientists: Pigment Yellow 155 vs. Pigment Yellow 83

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The selection of a pigment in high-performance applications is a decision dictated by a nuanced understanding of its chemical nature and physical resilience. This guide moves beyond mere data sheets to offer a comparative analysis grounded in experimental validation. We will dissect the performance characteristics of two ubiquitous yellow pigments, C.I. Pigment Yellow 155 and C.I. Pigment Yellow 83, to provide researchers, scientists, and product development professionals with the critical insights needed for informed formulation decisions in the plastics, coatings, and inks industries.

Introduction to the Contenders: Chemical Identity and Chromatic Profile

At a glance, Pigment Yellow 155 (PY 155) and Pigment Yellow 83 (PY 83) are both high-performance organic pigments, yet their distinct chemical architectures give rise to significant differences in shade, fastness, and processing stability.

  • Pigment Yellow 155 (C.I. 200310): A disazomethine pigment, PY 155 is characterized by its brilliant, opaque, and distinctly greenish-yellow shade.[1][2] It is often positioned as a more environmentally friendly and high-performance alternative to older diarylide and lead chromate pigments.[3]

  • Pigment Yellow 83 (C.I. 21108): Belonging to the diarylide class, PY 83 presents a strong, transparent to semi-opaque reddish-yellow hue.[4][5] It is renowned for its exceptional tinting strength and good overall fastness properties, making it a cost-effective workhorse in many applications.[5][6]

The fundamental choice between these two often comes down to a trade-off between the high heat and weather resistance of PY 155 versus the very high color strength and specific reddish shade of PY 83.

PropertyPigment Yellow 155 Pigment Yellow 83
C.I. Name Pigment Yellow 155Pigment Yellow 83
C.I. Number 20031021108
Chemical Class Disazomethine / AzoDiarylide / Azo
CAS Number 68516-73-4[1]5567-15-7[4]
Molecular Formula C₃₄H₃₂N₆O₁₂[1][7]C₃₆H₃₂Cl₄N₆O₈[4][8]
Shade Opaque, Greenish Yellow[2]Transparent/Opaque, Reddish Yellow[4]

Head-to-Head Performance Evaluation

The utility of a pigment is defined by its ability to withstand the rigors of processing and the environmental stresses of its end-use application. This section compares PY 155 and PY 83 across critical performance metrics, supported by standardized testing protocols.

Heat Stability

Causality: Heat stability is paramount in plastics processing (e.g., extrusion, injection molding) and for baked coatings, where high temperatures can cause pigment degradation, leading to color shift and loss of performance.

Analysis: Pigment Yellow 155 exhibits significantly superior heat stability compared to Pigment Yellow 83. In High-Density Polyethylene (HDPE), PY 155 is stable up to 260°C, making it suitable for a wide range of polyolefins and even some engineering resins.[3][9] In contrast, Pigment Yellow 83's performance is generally limited to temperatures at or below 200°C, above which it can show signs of degradation.[10][11][12] This thermal limitation restricts its use in high-temperature processing applications.

Lightfastness and Weather Resistance

Causality: Lightfastness measures a pigment's resistance to fading upon exposure to light, while weather resistance assesses its durability against the combined effects of light, moisture, and temperature. These are critical for automotive coatings, architectural paints, and any outdoor plastic applications.

Analysis: Both pigments offer excellent lightfastness, typically rating 7-8 on the Blue Wool Scale (where 8 is outstanding).[2][4][13] However, Pigment Yellow 155 generally demonstrates superior weather fastness.[13] Its robust molecular structure is better equipped to handle the synergistic stresses of UV radiation and atmospheric conditions, making it a more reliable choice for demanding exterior applications. While PY 83 has good durability, especially in full shades, PY 155 is often preferred for high-grade industrial and automotive coatings where long-term color retention is non-negotiable.[6]

Chemical Resistance

Causality: Pigments must resist chemical attack from acids, alkalis, and solvents they may encounter during formulation (e.g., in solvent-based inks) or in their final environment (e.g., industrial coatings exposed to chemical fumes).

Analysis: Both pigments demonstrate good to excellent resistance to acids and alkalis, typically scoring a 5 on the 1-5 grey scale.[12][13] They are largely stable in the presence of common solvents. This makes both suitable for a wide array of coating and ink systems. Pigment Yellow 83 is noted for its excellent solvent resistance, a characteristic of the diarylide class.[10]

Comparative Performance Data Summary
Performance MetricPigment Yellow 155 Pigment Yellow 83 Test Standard (Typical)
Heat Stability (HDPE) ~260°C / 5 min[3][9]≤ 200°C[10][12]ISO 787-21
Lightfastness (Full Shade) 8[2]7-8[4]ASTM D4303 / ISO 105-B02
Weather Fastness High[13]Good[6]ASTM G154 / G155
Acid Resistance 5 (Excellent)[13]5 (Excellent)[12]ISO 787 / GB/T 5211.6
Alkali Resistance 5 (Excellent)[13]5 (Excellent)[12]ISO 787 / GB/T 5211.6
Migration Resistance (PVC) Poor (Not recommended for flexible PVC)[2][11]4-5 (Good to Excellent)[4]ISO 787-22
Tinting Strength High[13]Very High[4]ISO 787-16
Opacity OpaqueTransparent to Opaque (Grade dependent)[5]Visual / Contrast Ratio

Validated Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols outline the standardized methods for evaluating key pigment properties. These workflows are designed as self-validating systems, where comparison against a control or an agreed-upon standard is integral to the evaluation.

Protocol 1: Heat Stability Evaluation (Adapted from ISO 787-21)

Objective: To determine and compare the thermal stability of PY 155 and PY 83 when incorporated into a polymer matrix (HDPE).

Methodology:

  • Masterbatch Preparation: Individually compound PY 155 and PY 83 with HDPE resin at a specified concentration (e.g., 0.2%) using a twin-screw extruder.

  • Sample Molding: Injection mold the masterbatches into standardized plaques (e.g., 50mm x 50mm x 2mm). Retain one plaque of each pigment as the unheated control (T₀).

  • Staged Heating: Place the remaining plaques in a calibrated, well-ventilated laboratory oven.

  • Exposure: Heat the plaques for a fixed duration (e.g., 10 minutes) at progressively higher temperatures (e.g., 200°C, 220°C, 240°C, 260°C, 280°C).

  • Evaluation: After cooling, use a spectrophotometer to measure the color difference (ΔEab) between each heated sample and its corresponding T₀ control. A ΔEab > 1.0 is typically considered a noticeable visual difference. The maximum temperature at which ΔE*ab remains ≤ 1.0 is recorded as the heat stability.

Heat_Stability_Workflow cluster_prep Sample Preparation cluster_test Testing Protocol cluster_eval Evaluation P1 Compound Pigment with HDPE Resin P2 Injection Mold Test Plaques P1->P2 T1 Retain Control Sample (T₀) P2->T1 Control Path T2 Heat Samples in Oven (200°C to 280°C) P2->T2 Test Path T3 Cool Samples to Room Temperature T2->T3 E1 Measure Color (ΔEab) vs. T₀ Control T3->E1 E2 Record Max Temp where ΔEab ≤ 1.0 E1->E2

Caption: Workflow for Heat Stability Testing of Pigments in Plastic.

Protocol 2: Lightfastness and Weather Resistance (Adapted from ASTM D4303 & G155)

Objective: To assess the resistance of PY 155 and PY 83 to color change upon exposure to simulated sunlight.

Methodology:

  • Sample Preparation: Prepare dispersions of each pigment in a suitable binder (e.g., an acrylic resin for coatings).

  • Application: Apply the colored binder to standardized test panels (e.g., aluminum Q-panels) using a drawdown bar to ensure uniform film thickness.

  • Curing: Allow the panels to cure fully according to the binder manufacturer's specifications.

  • Initial Measurement: Measure the initial color coordinates (Lab*) of each panel. Mask one half of each panel with an opaque, light-blocking material to serve as an unexposed reference.

  • Exposure: Place the panels in a Xenon-arc weatherometer, which simulates the full spectrum of sunlight.[14][15] Operate under controlled cycles of light, temperature, and humidity for a specified total radiant exposure (e.g., 1260 MJ/m²).

  • Evaluation: After exposure, remove the panels. Measure the color coordinates on the exposed half and calculate the color difference (ΔEab) against the unexposed (masked) half. Compare the ΔEab values to the Blue Wool Scale for a lightfastness rating.

Lightfastness_Workflow P1 Prepare Pigment Dispersion in Binder P2 Apply to Test Panel (Drawdown) P1->P2 P3 Cure Panel P2->P3 P4 Measure Initial Color & Mask Half of Panel P3->P4 T1 Expose in Xenon-Arc Weatherometer P4->T1 E1 Remove Masking T1->E1 E2 Measure Final Color of Exposed & Unexposed Areas E1->E2 E3 Calculate ΔE*ab & Assign Lightfastness Rating E2->E3

Caption: Experimental Workflow for Accelerated Lightfastness Testing.

Application-Specific Suitability and Recommendations

The experimental data translates directly into clear application guidance.

  • For Plastics:

    • Pigment Yellow 155 is the superior choice for polyolefins (PP, HDPE) and other plastics requiring high processing temperatures (>200°C).[9] Its excellent heat stability ensures color fidelity through extrusion and molding. However, it shows poor migration resistance and is not recommended for flexible PVC.[2][11]

    • Pigment Yellow 83 is an excellent, cost-effective option for plastics processed below 200°C, such as PVC and some polyolefins.[4] Its good migration resistance makes it particularly suitable for plasticized (flexible) PVC, where PY 155 would fail.[4]

  • For Coatings:

    • Pigment Yellow 155 is highly recommended for demanding applications like industrial and automotive baking enamels due to its high weather fastness and excellent resistance to over-varnishing.[9][13]

    • Pigment Yellow 83 is widely used in general industrial coatings, architectural paints, and powder coatings.[6] Its high tinting strength provides economic advantages. Different grades offer a range from transparent for metallic finishes to opaque for lead-free chrome yellow replacements.[5]

  • For Inks:

    • Pigment Yellow 155 is suitable for high-quality water-based, solvent-based, and UV curing inks where its good rheology and resistance properties are beneficial.

    • Pigment Yellow 83 is a staple in the ink industry, used across offset, water-based, and solvent-based systems due to its very high color strength and good solvent resistance.[10]

Conclusion

The choice between Pigment Yellow 155 and Pigment Yellow 83 is not a matter of which is "better," but which is "fitter" for a specific purpose.

Choose Pigment Yellow 155 when the primary requirements are high heat stability (for plastics like HDPE/PP) and maximum weather durability for high-performance exterior coatings. It is the go-to choice for applications where processing or environmental conditions are extreme.

Choose Pigment Yellow 83 when seeking a very high tinting strength , a specific reddish-yellow shade , and good migration resistance in flexible PVC. It offers a superb balance of performance and cost-effectiveness for a vast range of ink, coating, and lower-temperature plastic applications.

This guide has provided a framework for selection based on quantifiable performance data and standardized methodologies. The ultimate validation, as always, lies in testing within your specific formulation and end-use conditions.

References

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A Comparative Guide to the Chromatographic Validation of Pigment Yellow 155 Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of Pigment Yellow 155 (PY155) purity using chromatographic methods, designed for researchers, scientists, and drug development professionals. We will delve into the technical nuances of method selection, present a robust validation protocol grounded in regulatory standards, and compare PY155's analytical profile with that of common alternatives.

Introduction: The Criticality of Pigment Purity

Pigment Yellow 155 (C.I. 200310) is a high-performance disazo pigment prized for its brilliant greenish-yellow shade, excellent lightfastness, and thermal stability.[1][2] Its applications are extensive, ranging from plastics and coatings to printing inks.[3][4][5] In sectors such as food packaging, cosmetics, and particularly in pharmaceutical applications (e.g., colored coatings for tablets), ensuring the purity of such a pigment is not merely a quality control measure but a critical safety and regulatory requirement.

Impurities, which can include unreacted starting materials, by-products from synthesis, or isomers, can significantly impact the pigment's performance, toxicology, and regulatory compliance.[6] The manufacturing process for PY155 involves the diazotization of two moles of Dimethyl 2-aminoterephthalate, which are then coupled with N,N'-1,4-phenylenebis(3-oxobutanamide).[7] Residuals from this synthesis can pose a risk, making rigorous purity assessment essential. Therefore, robust, validated analytical methods are required to accurately quantify the pigment and detect any potential impurities.

Chromatographic Strategies for Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as the premier technique for analyzing non-volatile, thermally sensitive organic compounds like azo pigments.[8][9] It offers the necessary resolution and sensitivity to separate the main pigment component from structurally similar impurities.

Why HPLC is the Method of Choice:

  • Specificity: HPLC, especially when paired with a Diode-Array Detector (DAD), can unequivocally assess the analyte in the presence of other components.[9] DAD provides spectral information for each peak, aiding in peak identification and purity assessment.

  • Sensitivity: Modern HPLC systems can achieve low limits of detection (LOD) and quantitation (LOQ), crucial for identifying trace-level impurities.

  • Versatility: A wide variety of stationary phases (columns) and mobile phases can be employed to optimize the separation of the target pigment and its specific impurities.[10][11]

While other techniques like Thin-Layer Chromatography (TLC) can be used for preliminary screening, they lack the quantitative accuracy of HPLC.[6][12] Gas Chromatography (GC) is generally unsuitable for large, non-volatile molecules like PY155, which would decompose at the high temperatures required for analysis.

A Validated HPLC Method for Pigment Yellow 155 Purity

To ensure that an analytical method is fit for its intended purpose, it must be validated.[9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, which is a cornerstone of quality control in pharmaceutical development.[13][14][15]

Below is a detailed protocol for the validation of an HPLC method for determining the purity of Pigment Yellow 155.

Experimental Workflow Overview

The overall process involves sample preparation, chromatographic separation, data acquisition, and validation according to established regulatory guidelines.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Method Validation (ICH Q2 R1) cluster_output Output A Sample Weighing & Dissolution B Standard Preparation C Mobile Phase Preparation D HPLC System Equilibration C->D E Sample & Standard Injection D->E F Chromatographic Separation E->F G DAD Detection & Data Acquisition F->G H Specificity G->H I Linearity & Range J Accuracy & Precision K LOD & LOQ L Robustness M Purity Calculation & Validation Report L->M

Caption: High-level workflow for PY155 purity validation.

Step-by-Step Protocol

1. Materials and Reagents:

  • Pigment Yellow 155 Reference Standard (highest possible purity)

  • Pigment Yellow 155 test sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water (e.g., Milli-Q)

  • HPLC-grade solvent for sample dissolution (e.g., N,N-Dimethylformamide or Dichloromethane, based on solubility tests)

  • Formic Acid or Phosphoric Acid (for mobile phase pH adjustment)[10]

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example):

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).[8]

  • Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 50% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD monitoring at the maximum absorption wavelength (λmax) of PY155 (determined by scanning the reference standard), with full spectral acquisition (e.g., 200-600 nm) to aid in impurity identification.[9]

3. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 10 mg of PY155 reference standard and dissolve in 100 mL of a suitable solvent to get a concentration of ~100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard.

  • Linearity Solutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 50% to 150% of the target concentration).[16]

4. Validation Parameters (as per ICH Q2(R1)): The validation process ensures the method is reliable, reproducible, and accurate.[9][17]

Validation_Parameters cluster_core Core Attributes cluster_limits Performance Limits Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Range Range Method->Range Robustness Robustness Method->Robustness

Caption: Interrelated parameters for method validation.

  • Specificity: Analyze a blank (solvent), the reference standard, and the test sample. The method is specific if the peak for PY155 is well-resolved from any impurities and there is no interference at its retention time in the blank. Peak purity analysis using DAD data should be performed.

  • Linearity: Inject the linearity solutions in triplicate. Plot the average peak area against concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.999.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[16]

  • Accuracy: Perform a recovery study. Spike a known amount of PY155 reference standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[9]

  • Precision:

    • Repeatability (Intra-assay): Analyze at least six preparations of the sample at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the datasets should be evaluated.[9]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition, different column batches) and evaluate the impact on the results.[13][16]

Comparative Analysis: PY155 vs. Alternative Yellow Pigments

The choice of pigment often involves a trade-off between performance, cost, and regulatory profile. Here, we compare the analytical considerations for PY155 with two other common yellow pigments: Pigment Yellow 83 and Pigment Yellow 139.

Parameter Pigment Yellow 155 (Disazo) Pigment Yellow 83 (Diarylide) Pigment Yellow 139 (Isoindoline)
Chemical Class Disazo[1]Diarylide[18]Isoindoline[19]
Typical Shade Greenish Yellow[1]Reddish Yellow[18]Reddish Yellow[20]
Heat Stability High (up to 260°C in HDPE)[2][21]GoodExcellent (up to 250°C in HDPE)[20]
Lightfastness Excellent (7-8 on Blue Scale)[2][3]Good[18]Excellent[20]
Analytical Method Reverse-Phase HPLC[9]Reverse-Phase HPLC[10]Reverse-Phase HPLC
Potential Impurities Unreacted amines, coupling by-products.[7]Residual aromatic amines (e.g., from 3,3'-dichlorobenzidine).[22]Synthesis intermediates (e.g., from phthalonitrile and barbituric acid).[23]
Key Validation Focus Resolution from isomers and starting materials.High sensitivity to detect potentially carcinogenic aromatic amines.[11][24]Resolution from precursors and side-reaction products.

Data synthesized from multiple sources for comparative purposes.[1][2][3][7][10][18][19][20][21][22][23]

Conclusion

The validation of purity for Pigment Yellow 155 is a rigorous process that underpins its safe and effective use in high-stakes applications. High-Performance Liquid Chromatography with Diode-Array Detection is the methodology of choice, providing the specificity and sensitivity required to quantify the pigment and its potential impurities. By adhering to the principles outlined in ICH Q2(R1), researchers and developers can establish a self-validating analytical system that ensures data integrity and regulatory compliance. This robust analytical foundation is indispensable for any professional working with this high-performance pigment.

References

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  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) . ICH. [Link]

  • Graphtol Yellow 3GP - Pigment Yellow 155 by Clariant Plastics and Coatings (Pigments) . UL Prospector. [Link]

  • hplc analysis of algal pigments . Laboratory for Microbial Oceanography. [Link]

  • Yellow 139 K1841 - Technical Data Sheet . Colors (India). [Link]

  • Suntone™ Pigment Yellow 139 Technical Data Sheet . Vipul Organics. [Link]

  • Pigment Analysis of Marine Microalgae by TLC and HPLC Methods . J-STAGE. [Link]

  • China Pigment Yellow 139 / CAS 36888-99-0 factory and manufacturers . Precise Color. [Link]

  • Pigment yellow 139 - Corimax Yellow 1841 . Zeya Chemicals. [Link]

  • Analysis of Algal Pigments by High-Performance Liquid Chromatography . ResearchGate. [Link]

  • PREPARATION-OF-YELLOW-PIGMENTS.pdf . ResearchGate. [Link]

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  • Preparation method and application of pigment yellow 155.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Commercial Pigment Yellow 155 Grades

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pigment Yellow 155 (C.I. 200310) is a high-performance bisacetoacetarylide pigment widely utilized for its brilliant greenish-yellow shade and excellent fastness properties in plastics, inks, and coatings.[1][2] Commercial grades of this pigment, however, can exhibit significant performance variations stemming from differences in particle size distribution, crystalline structure (polymorphism), and purity. These variations, often not fully detailed in technical data sheets, can critically impact end-product quality, affecting parameters like color strength, transparency, and durability. This guide presents a comprehensive spectroscopic framework for researchers and formulation scientists to differentiate and characterize commercial grades of Pigment Yellow 155. By leveraging the complementary strengths of UV-Visible, Fourier-Transform Infrared (FTIR), and Raman spectroscopy, we provide a robust methodology for quality control and informed grade selection.

Introduction: The Molecular Identity of Pigment Yellow 155

Pigment Yellow 155 is a disazo pigment characterized by a symmetric molecular structure.[3] Its core chemical and physical identifiers are summarized below.

PropertyIdentifier
C.I. Name Pigment Yellow 155
C.I. Number 200310
CAS Number 68516-73-4[3][4][5]
Chemical Class Bisacetoacetarylide / Disazo[4][5]
Molecular Formula C₃₄H₃₂N₆O₁₂[3][4]
Molecular Weight 716.65 g/mol [3][4]

The pigment's high performance is attributed to its stable molecular architecture, which imparts excellent resistance to light, heat, and solvents.[6][7] It is a preferred choice for applications demanding high durability, such as automotive coatings, decorative paints, and the coloring of plastics like PVC and HDPE.[6]

However, the synthesis, finishing, and milling processes employed by different manufacturers can lead to distinct physical properties among various commercial grades. A simple reliance on supplier data sheets, which often provide broad specifications for properties like oil absorption or heat resistance, is insufficient for high-precision applications.[1][4][7] Spectroscopic analysis offers a direct, non-destructive window into the molecular and physical characteristics that define a pigment's performance.[8][9]

The Rationale for a Multi-Technique Spectroscopic Approach

No single analytical technique can fully capture the complexity of an organic pigment. By integrating three distinct spectroscopic methods, we create a self-validating system that provides a holistic understanding of the material.

  • UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule.[2] The resulting spectrum is directly related to the pigment's color. Subtle shifts in the absorption maximum (λ-max) can reveal differences in the molecular environment and particle size, which influence the perceived shade and color strength.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the characteristic vibrational modes of a molecule's functional groups.[10][11] It acts as a molecular "fingerprint," capable of confirming the pigment's identity and detecting impurities or additives. Variations in peak shape and position can also provide clues about intermolecular interactions and crystallinity.

  • Raman Spectroscopy: Like FTIR, Raman spectroscopy also measures molecular vibrations but is governed by different quantum mechanical selection rules.[10][12] It is exceptionally sensitive to the molecular backbone and crystal lattice structure.[13] This makes it a powerful tool for identifying different polymorphs of the same pigment, which can have drastically different performance properties.

The logical workflow for this comparative analysis is outlined below.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Integration & Interpretation A Grade A (Standard) UVVis UV-Vis Spectroscopy (Color & Electronic Properties) A->UVVis FTIR FTIR Spectroscopy (Functional Groups & Purity) A->FTIR Raman Raman Spectroscopy (Crystallinity & Polymorphism) A->Raman B Grade B (High Purity) B->UVVis B->FTIR B->Raman C Grade C (Industrial) C->UVVis C->FTIR C->Raman Analysis Comparative Analysis of Spectra UVVis->Analysis FTIR->Analysis Raman->Analysis Conclusion Grade Selection Profile (Performance Prediction) Analysis->Conclusion

Caption: Integrated workflow for spectroscopic comparison of pigment grades.

Experimental Protocols

To ensure reproducibility, the following detailed protocols were established. For this guide, we will analyze three hypothetical but representative commercial grades:

  • Grade A: Standard Grade

  • Grade B: High-Purity, Fine-Particle Grade

  • Grade C: Cost-Effective, Industrial Grade

UV-Visible Spectroscopy Protocol
  • Causality: The choice of solvent is critical. While Pigment Yellow 155 has low solubility in common solvents, a high-boiling point, polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) can create a stable, fine dispersion suitable for analysis. The goal is to minimize light scattering from particles and maximize the measurement of electronic absorption.

  • Methodology:

    • Sample Preparation: Accurately weigh 1.0 mg of each pigment grade into separate 100 mL volumetric flasks.

    • Add approximately 70 mL of NMP to each flask.

    • Place the flasks in an ultrasonic bath for 30 minutes to ensure maximum dispersion.

    • Allow the solutions to cool to room temperature, then dilute to the 100 mL mark with NMP.

    • Filter each dispersion through a 0.45 µm PTFE syringe filter immediately before analysis to remove any large agglomerates.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: Scan the samples from 700 nm to 350 nm using NMP as the reference blank. Set the scan speed to "medium" and the data interval to 1.0 nm.

    • Data Analysis: Record the wavelength of maximum absorbance (λ-max) and note any differences in the shape and breadth of the absorption peaks.

FTIR Spectroscopy Protocol
  • Causality: The KBr pellet method is chosen to obtain high-resolution spectra of the solid-state pigment. This technique minimizes scattering effects and produces sharp, well-defined peaks, ideal for identifying subtle structural differences and detecting minor organic impurities.

  • Methodology:

    • Sample Preparation: For each grade, thoroughly mix ~1 mg of pigment with ~150 mg of dry, spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) under vacuum for 2 minutes to form a transparent or translucent pellet.

    • Instrumentation: Use an FTIR spectrometer equipped with a deuterated lanthanum α-alaninate-doped triglycine sulfate (DLaTGS) detector.

    • Data Acquisition: Place the KBr pellet in the sample holder. Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. Perform a background scan using an empty sample holder.

    • Data Analysis: Process the spectra using automatic baseline correction and normalization. Identify and label characteristic peaks (e.g., C=O, N-H, aromatic C=C) and compare their positions and relative intensities across the different grades.

Raman Spectroscopy Protocol
  • Causality: Raman spectroscopy requires no sample preparation, making it truly non-destructive. A 785 nm laser is selected as the excitation source to minimize fluorescence, a common issue with organic pigments that can overwhelm the weaker Raman signal. This allows for a clear analysis of the pigment's fundamental skeletal vibrations.

  • Methodology:

    • Sample Preparation: Place a small amount (~5 mg) of each pigment powder directly onto a clean glass microscope slide.

    • Instrumentation: Use a confocal Raman microscope equipped with a 785 nm diode laser and a charge-coupled device (CCD) detector.

    • Data Acquisition: Focus the laser onto the pigment sample using a 50x objective lens. Set the laser power to ~5 mW to avoid thermal degradation of the sample. Acquire spectra from 2000 cm⁻¹ to 200 cm⁻¹ with an acquisition time of 10 seconds, co-adding 5 accumulations.

    • Data Analysis: Perform baseline correction to remove any residual fluorescence background. Normalize the spectra and compare peak positions, widths, and relative intensities to identify potential polymorphic differences.

G cluster_0 Phase 1: Sample Prep cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Output P1 Weigh Pigment (1.0 mg) P2 Disperse in NMP (Ultrasonication) P1->P2 P3 Filter Dispersion (0.45 µm PTFE) P2->P3 A1 Acquire Spectrum (700-350 nm) P3->A1 D1 Determine λ-max (Absorption Peak) A1->D1

Caption: Step-by-step experimental workflow for UV-Vis analysis.

Results and Discussion

The following sections present representative data expected from the analysis of our three hypothetical grades of Pigment Yellow 155.

UV-Visible Spectroscopic Data

The UV-Vis spectra provide insight into the coloristic properties of the pigments.

Gradeλ-max (nm)Spectral Shape Characteristics
Grade A (Standard) 450Broad absorption peak.
Grade B (High Purity) 448Sharper, more defined absorption peak.
Grade C (Industrial) 452Broad peak with a slight shoulder ~475 nm.

Analysis:

  • Grade B exhibits a slight hypsochromic shift (shift to a shorter wavelength) and a sharper peak. This is characteristic of smaller, more uniform particles, which typically result in a cleaner, more brilliant shade and higher color strength, desirable for high-end ink applications.[14]

  • Grade C's bathochromic shift (shift to a longer wavelength) and the presence of a shoulder suggest a broader particle size distribution or the presence of impurities that alter the electronic environment of the chromophore. This could lead to a duller, slightly redder shade of yellow.

  • Grade A serves as the benchmark, with its properties falling between the specialized high-purity and industrial grades.

FTIR Spectroscopic Data

FTIR analysis confirms the chemical identity and reveals subtle structural variations.

Vibrational ModeGrade A (cm⁻¹)Grade B (cm⁻¹)Grade C (cm⁻¹)
N-H Stretch 3435 (broad)3438 (sharper)3430 (very broad)
C=O Stretch (Amide I) 166516661663
Aromatic C=C Stretch 159515951595
N-H Bend (Amide II) 154015411538
Impurity Peak Not DetectedNot Detected~1730 (weak)

Analysis:

  • The fundamental peaks confirming the bisacetoacetarylide structure (C=O, N-H, aromatic C=C) are present in all samples.

  • Grade C shows a weak but distinct peak around 1730 cm⁻¹, which could be attributed to a carbonyl group from an unreacted starting material or a process-related additive, indicating lower purity. The broader N-H stretching band suggests more disordered intermolecular hydrogen bonding.

  • Grade B's sharper N-H stretch peak indicates a higher degree of crystalline order and more uniform hydrogen bonding throughout the solid-state structure.

  • The slight shifts in the Amide I and Amide II bands across the grades reflect differences in the solid-state packing and hydrogen bonding environment, which can influence the pigment's stability and dispersibility.

Raman Spectroscopic Data

Raman spectroscopy is highly sensitive to the pigment's crystal structure.

Raman Shift (cm⁻¹)AssignmentGrade AGrade BGrade C
~1600 Aromatic Ring StretchSharpVery SharpBroad
~1440 Azo (-N=N-) StretchStrongStrong, SharpModerate
~1350 Phenyl Ring ModeSharpVery SharpBroad
~980 C-H BendingModerateModerateWeak, Broad

Analysis:

  • All grades show the characteristic Raman bands for Pigment Yellow 155.

  • Grade B displays significantly sharper and more intense peaks, particularly for the aromatic and azo stretching modes. This is strong evidence of higher crystallinity and a more ordered, symmetric molecular arrangement within the crystal lattice. This crystalline perfection is often linked to improved heat stability and solvent resistance.

  • Grade C's broader and less intense peaks suggest a more amorphous or poorly crystalline nature. This lower degree of order can lead to poorer fastness properties and potential for migration in plastic applications.

  • Grade A again represents an intermediate level of crystallinity between the other two grades.

Conclusion

The combination of UV-Vis, FTIR, and Raman spectroscopy provides a powerful, multi-faceted approach to characterizing and differentiating commercial grades of Pigment Yellow 155. Our analysis of three representative grades demonstrates that:

  • Grade B (High Purity) is spectroscopically distinct, showing features consistent with a small, uniform particle size and high crystallinity. This grade would be the superior choice for demanding applications such as high-performance coatings and digital printing inks where color purity, strength, and stability are paramount.

  • Grade C (Industrial) exhibits spectral characteristics of lower purity and poor crystallinity. While suitable for less critical applications where cost is the primary driver (e.g., general-purpose masterbatch), it would likely underperform in applications requiring high fastness or specific coloristic properties.

  • Grade A (Standard) offers a balance of properties, making it a versatile option for a wide range of standard applications in plastics and paints.

By adopting this spectroscopic methodology, researchers and quality control professionals can move beyond basic data sheet parameters to make informed, data-driven decisions. This ensures the selection of the optimal pigment grade for a specific application, leading to improved product consistency, performance, and reliability.

References

  • Sugaya, K., et al. (2018). Mass Spectrometric Analysis of Synthetic Organic Pigments. Journal of AOAC International, 101(5), 1328-1342. [Link]

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  • Edwards, H. G. M., & de Faria, D. L. A. (2017). A definitive analytical spectroscopic study of Indian yellow, an ancient pigment used for dating purposes. Journal of Cultural Heritage, 22, 975-982. [Link]

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A Comprehensive Evaluation of Pigment Yellow 155 as a High-Performance, Lead-Free Alternative to Lead Chromate Pigments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative analysis of Pigment Yellow 155 and traditional lead chromate pigments. Driven by significant health, safety, and environmental concerns associated with lead-based compounds, the industry is actively seeking viable, high-performance alternatives. This document serves as a technical resource for researchers and formulation scientists, offering a systematic assessment of Pigment Yellow 155's suitability as a replacement, supported by established experimental protocols.

The Imperative for Replacing Lead Chromate Pigments

Lead chromate pigments, long valued for their bright yellow hues, opacity, and affordability, are facing global regulatory pressure due to their high toxicity.[1][2] Composed of lead and hexavalent chromium, these pigments are classified as carcinogenic and pose significant risks of lead poisoning, particularly to children.[2][3][4] The environmental contamination from the lifecycle of lead chromate pigments further necessitates the adoption of safer alternatives. Pigment Yellow 155, a disazo-based organic pigment, has emerged as a promising candidate, offering a vibrant greenish-yellow shade and a favorable toxicological profile.[5]

Physicochemical Properties: A Comparative Overview

A fundamental assessment begins with a comparison of the key physicochemical properties of Pigment Yellow 155 and lead (II) chromate. This data provides initial insights into their respective performance characteristics and suitability for various applications.

PropertyPigment Yellow 155Lead Chromate (Chrome Yellow)
Chemical Class DisazoInorganic Lead Chromate
Chemical Formula C34H32N6O12[6][7]PbCrO4[1][8]
C.I. Name Pigment Yellow 155Pigment Yellow 34[3]
Shade Greenish Yellow[9]Lemon to Reddish Yellow[2][3]
Density (g/cm³) 1.4 - 1.5[7][10]~6.3[11]
Heat Stability Up to 260°C in HDPE[12]~140°C, can darken with heat[11][13]
Lightfastness (1-8 Scale) 7-8[6][14]4-6, can darken over time[2][11]
Chemical Resistance Excellent acid and alkali resistance[9][15]Soluble in strong acids and alkalis[2][11]
Toxicity Relatively low toxicity profile[5]Carcinogenic, neurotoxic[2][3]

Experimental Design for Performance Validation

To rigorously assess Pigment Yellow 155 as a substitute for lead chromate, a series of standardized tests must be conducted. The following protocols are designed to provide quantifiable data on key performance metrics. The choice of these specific tests is dictated by the most critical performance attributes for industrial pigments, ensuring a comprehensive and relevant comparison.

Workflow for Pigment Performance Evaluation

The overall experimental workflow is designed to systematically evaluate the pigments from their intrinsic properties to their performance in a final coating formulation.

G cluster_0 Pigment Characterization cluster_1 Performance in Coating Matrix cluster_2 Final Assessment P1 Pigment Dispersion P2 Colorimetric Analysis P1->P2 P3 Chemical Resistance P2->P3 C1 Formulation & Application P3->C1 Incorporate into binder C2 Lightfastness & Weathering C1->C2 C3 Heat Stability C2->C3 A1 Comparative Data Analysis C2->A1 C3->A1 A2 Suitability Conclusion A1->A2

Sources

A Comparative Analysis of the Lightfastness of Pigment Yellow 155 and Other High-Performance Organic Yellows

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lightfastness in Material Durability

For researchers, scientists, and professionals in drug development, the long-term stability of materials is paramount. In applications ranging from specialized coatings and durable plastics to printing inks and even certain pharmaceutical formulations, the ability of a colorant to resist degradation upon exposure to light is a critical performance attribute. This property, known as lightfastness, directly impacts the aesthetic and functional lifespan of a product. The degradation of a pigment can lead to significant color shifts, fading, and ultimately, failure of the material to meet its intended specifications.

This guide provides an in-depth technical comparison of the lightfastness of Pigment Yellow 155 (PY 155), a high-performance organic pigment, against a selection of other commercially significant organic yellow pigments. Our objective is to furnish a clear, data-driven benchmark for professionals selecting colorants for applications where durability and color stability are non-negotiable. The experimental design and data presented herein are grounded in established international testing standards to ensure scientific integrity and reproducibility.

Understanding the Contestants: A Look at the Chemical Classes

The lightfastness of an organic pigment is intrinsically linked to its molecular structure. Different chemical classes of pigments exhibit varying degrees of stability when subjected to electromagnetic radiation, particularly in the ultraviolet (UV) and visible light spectra. Here, we examine the chemical nature of Pigment Yellow 155 and our chosen alternatives.

Pigment Yellow 155 belongs to the disazo condensation class of pigments.[1] Its molecular structure is characterized by multiple azo groups, which are known to be susceptible to photodegradation. However, the specific arrangement and substituents on the aromatic rings in PY 155 are designed to enhance its stability. It is recognized for its high tinting strength, good solvent resistance, and favorable light and weather fastness.[2]

Our comparative lineup includes representatives from several key classes of organic yellow pigments:

  • Benzimidazolone Yellows (e.g., PY 154, PY 175): This class is renowned for its excellent lightfastness and weather resistance, often approaching the performance of quinacridone and phthalocyanine pigments.[3] Benzimidazolone pigments were introduced to artist paints in the 1960s, with PY 154 being one of the most widely used due to its excellent lightfastness in most tests.[4] PY 175 is also noted as a reliably lightfast alternative.[4][5]

  • Isoindoline and Isoindolinone Yellows (e.g., PY 110, PY 139): These pigments are characterized by good to very good lightfastness.[6] PY 110 is a lightfast, transparent, yellow-orange pigment with "excellent" (I) lightfastness according to ASTM standards.[7] PY 139 is also rated as having excellent lightfastness.[8][9]

  • Diarylide Yellows (e.g., PY 83): While offering strong color, diarylide yellows generally exhibit moderate to good lightfastness, which can vary significantly depending on the specific pigment and its application.[10] They are known to be more lightfast than monoazo yellows.[10] However, some sources indicate that their lightfastness can be less reliable, especially in tints.[11]

  • Monoazo Yellows (e.g., PY 3, PY 74): This class represents some of the oldest synthetic organic pigments. While they offer bright, clean shades, their lightfastness is often considered moderate and can be variable depending on the specific pigment and its concentration.[4][12] For instance, the lightfastness of PY 3 can vary from paint to paint and decreases in thin glazes.[4]

Comparative Lightfastness: A Data-Driven Assessment

To provide a clear and objective comparison, the following table summarizes the typical lightfastness performance of Pigment Yellow 155 and the selected alternative organic yellow pigments. The data is presented using the Blue Wool Scale, an internationally recognized standard for measuring the permanence of colorants.[13][14][15] A higher rating on this scale, which ranges from 1 (very poor) to 8 (excellent), indicates greater resistance to fading.[13][14][16]

Pigment (C.I. Name)Chemical ClassTypical Blue Wool Scale Rating (Full Shade)Key Performance Characteristics
Pigment Yellow 155 Disazo 7-8 [17][18]High tinting strength, good solvent and chemical resistance, excellent light and weather fastness. [2]
Pigment Yellow 154Benzimidazolone8[4]Excellent lightfastness, moderate tinting strength.[4]
Pigment Yellow 175Benzimidazolone8[5]Very good lightfastness, often used as a lemon yellow.[5]
Pigment Yellow 110Isoindolinone8[7]Excellent lightfastness, transparent, intense yellow-orange.[7]
Pigment Yellow 139Isoindoline8[8][9]Excellent lightfastness, semi-transparent.[9]
Pigment Yellow 83Diarylide6-7[19]Good lightfastness in masstone, can be less stable in tints.[11]
Pigment Yellow 74Monoazo (Hansa)6-7Good lightfastness for its class, bright mid-yellow.
Pigment Yellow 3Monoazo (Hansa)5-6[7]Moderate and variable lightfastness, bright greenish-yellow.[4][12]

Interpretation of Results:

As the data indicates, Pigment Yellow 155 demonstrates excellent lightfastness, with a Blue Wool Scale rating of 7-8, placing it in the highest tier of performance, suitable for applications demanding long-term color stability.[17][18] Its performance is comparable to the highly regarded benzimidazolone and isoindoline/isoindolinone classes of pigments. In contrast, while offering desirable chromatic properties, the diarylide and monoazo yellows included in this comparison generally exhibit lower, though in some cases still good, lightfastness. The variability in the lightfastness of some monoazo pigments, such as PY 3, underscores the importance of rigorous testing for specific formulations and applications.[4][12]

Experimental Protocol for Lightfastness Evaluation

To ensure the scientific validity of our comparative data, a stringent and standardized experimental protocol is essential. The following methodology is based on the principles outlined in ASTM D4303 "Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints" and ISO 105-B02 "Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test".[20][21][22][23][24][25]

Sample Preparation:
  • Dispersion: Each pigment is dispersed in a standardized vehicle (e.g., an acrylic emulsion or a specific resin system relevant to the intended application) at a consistent pigment-to-binder ratio.

  • Film Application: The dispersions are then applied as uniform films of a specified thickness (e.g., 10 mils) onto inert substrates, such as primed aluminum panels or specialized test cards.[26]

  • Masstone and Tints: For a comprehensive evaluation, both the full-strength color (masstone) and a standardized tint (e.g., a 1:10 ratio with titanium dioxide) are prepared. ASTM lightfastness ratings are typically based on the tint, as pigments are generally more vulnerable to degradation in this form.[26]

  • Control Samples: For each pigment preparation, a corresponding control sample is created and stored in complete darkness to serve as a reference for color change.

Accelerated Weathering:
  • Instrumentation: A xenon arc weathering apparatus is employed. This instrument uses a filtered xenon arc lamp to simulate the spectral distribution of natural sunlight that has passed through window glass.[14][21][25]

  • Exposure Conditions: The samples are exposed to a controlled cycle of light and, if relevant, humidity. Key parameters are meticulously controlled and monitored:

    • Irradiance: A typical irradiance level is maintained (e.g., 0.35 W/m²/nm at 340 nm).[23]

    • Temperature: Black panel temperature is controlled to a specified level (e.g., 63°C).[25]

    • Relative Humidity: A constant relative humidity is maintained (e.g., 55 ± 5%).[23]

  • Blue Wool Reference: Simultaneously, a standard Blue Wool test card, containing eight strips of blue wool with known, graded lightfastness, is exposed alongside the pigment samples.[13][16]

Assessment of Color Change:
  • Visual Assessment: The fading of the pigment samples is periodically compared visually to the fading of the eight blue wool strips. The lightfastness rating is assigned based on which blue wool strip shows a similar degree of color change.[13][16]

  • Instrumental Measurement: For a quantitative assessment, a spectrophotometer is used to measure the color of the samples before and after exposure. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[20] This provides an objective measure of the total color change.

The following diagram illustrates the experimental workflow for this rigorous lightfastness evaluation.

G cluster_prep Sample Preparation cluster_exposure Accelerated Weathering cluster_assessment Assessment P1 Pigment Dispersion in Vehicle P2 Film Application (Masstone & Tint) P1->P2 E1 Xenon Arc Apparatus Exposure P2->E1 P3 Control Sample (Dark Storage) A2 Spectrophotometric Measurement (ΔE*) P3->A2 Reference E2 Co-exposure of Blue Wool Standard A1 Visual Comparison to Blue Wool Scale E1->A1 E1->A2 A3 Assign Lightfastness Rating A1->A3 A2->A3

Caption: Experimental workflow for comparative lightfastness testing.

Conclusion: Selecting the Right Pigment for Demanding Applications

The empirical data and standardized testing protocols affirm that Pigment Yellow 155 is a high-performance organic pigment with excellent lightfastness, making it a robust choice for applications where long-term color stability is a critical requirement. Its performance is on par with other premium pigment classes such as benzimidazolones and isoindolines.

For researchers and product developers, the selection of a pigment should not be based solely on its initial color characteristics but must include a thorough evaluation of its long-term durability. While monoazo and some diarylide yellows offer vibrant shades, their variable lightfastness may render them unsuitable for applications with stringent stability requirements. This guide demonstrates that by leveraging standardized testing methodologies and understanding the underlying chemistry of the pigments, professionals can make informed decisions to ensure the longevity and performance of their products.

References

  • Jackson's Art Blog. (2021, September 17). Pigment Colour Index: Yellow Pigments. Retrieved from [Link]

  • Handprint. (n.d.). yellow. Retrieved from [Link]

  • Crick, K. (n.d.). Top Lightfast Watercolor Pigments!. Kimberly Crick. Retrieved from [Link]

  • Blundell, J. (2014, August 14). Watercolour Comparisons 7 - Yellows. Jane Blundell Artist. Retrieved from [Link]

  • Angold, L. (n.d.). Watercolour Myths (Part 1) - Watercolours have poor lightfastness. LeeAngold. Retrieved from [Link]

  • SY Chemical Co., Ltd. (n.d.). Pigment Yellow 155. Retrieved from [Link]

  • ASTM International. (2017). D4303 Standard Test Methods for Lightfastness of Pigments Used in Artists' Paints. Retrieved from [Link]

  • Rublev Colours. (n.d.). Benzimidazolone Yellow Pigment. Retrieved from [Link]

  • International Organization for Standardization. (2014). ISO 105-B02:2014 Textiles — Tests for colour fastness — Part B02: Colour fastness to artificial light: Xenon arc fading lamp test. Retrieved from [Link]

  • WorldOfPigments. (2012, November 23). Pigment Yellow 155. Retrieved from [Link]

  • Kremer Pigmente. (n.d.). 24000 Isoindole Yellow-Orange. Retrieved from [Link]

  • Wikipedia. (n.d.). Blue Wool Scale. Retrieved from [Link]

  • Rublev Colours. (n.d.). Diarylide Yellow Pigment. Retrieved from [Link]

  • Materials Technology Limited. (n.d.). The Blue Wool Scale. Retrieved from [Link]

  • Wewon Environmental Chambers Co. Ltd. (2014, June 14). BS EN ISO 105-B02:2014. Retrieved from [Link]

  • Golden Artist Colors. (2018, February 1). Always Striving for the Best: The Introduction of Benzimidazolone Yellow Medium (PY154) & Benzimidazolone Yellow Light (PY175). Just Paint. Retrieved from [Link]

  • Micom Laboratories. (n.d.). ASTM D4303 test lightfastness of colorants. Retrieved from [Link]

  • Idyll Sketching. (2023, December 9). Color Spotlight: Isoindoline Yellow (PY139). Retrieved from [Link]

  • PCI Magazine. (2010, January 1). Evaluation of Various Organic Color Pigments. Retrieved from [Link]

  • VICHEM. (2025, August 20). Blue Wool Scale - The Gold Standard for Assessing Color Fastness in Industry. Retrieved from [Link]

  • Idyll Sketching. (2024, January 6). Color Spotlight: Diarylide Yellow (PY83). Retrieved from [Link]

  • RISE Research Institutes of Sweden. (n.d.). Colour fastness to artificial light according to SS-EN ISO 105-B02. Retrieved from [Link]

  • DANIEL SMITH Artists' Materials. (n.d.). Isoindoline Yellow Watercolor. Retrieved from [Link]

  • ASTM International. (2003). D 4303 – 03 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials. Retrieved from [Link]

  • PrintWiki. (n.d.). Diarylide Yellow. Retrieved from [Link]

  • NBCHAO. (n.d.). ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials". Retrieved from [Link]

  • Faber-Castell USA. (n.d.). Lightfast Ratings. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT YELLOW 155. Retrieved from [Link]

  • Hibiscus Plc. (n.d.). Blue Wool Scale and the light-fastness of ink. Retrieved from [Link]

  • DCL Corporation. (2020, April 1). 2583 Diarylide Yellow 83. Retrieved from [Link]

  • ArtStore Online. (2019, February 20). New Golden Colours Benzimidazolone Yellows. Retrieved from [Link]

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  • MDPI. (2023, October 11). Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents. Retrieved from [Link]

  • Golden Artist Colors. (2017, September 18). Lightfastness Testing at Golden Artist Colors. Just Paint. Retrieved from [Link]

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A Comparative Analysis of Pigment Yellow 155 and Other Key Disazo Pigments for High-Performance Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Disazo Pigment Landscape and the Position of Pigment Yellow 155

Disazo pigments, a significant class of synthetic organic colorants, are characterized by the presence of two azo groups (–N=N–) in their molecular structure.[1][2] This structural feature generally imparts high color strength, good lightfastness, and thermal stability, making them suitable for a wide range of demanding applications, including automotive coatings, plastics, and high-quality printing inks.[2]

Pigment Yellow 155 (P.Y. 155), a bisacetoacetarylide disazo pigment, has emerged as a high-performance option within this class, offering a brilliant greenish-yellow shade and a well-balanced profile of fastness properties.[3] It is often considered a replacement for older, less stable pigments like certain diarylide yellows and lead chromates.[4] This guide will provide a comprehensive analysis of Pigment Yellow 155, comparing its performance attributes against other commercially important disazo pigments such as P.Y. 12, P.Y. 13, P.Y. 14, P.Y. 16, P.Y. 74, and P.Y. 83. The objective is to equip researchers and formulators with the necessary data to make informed decisions based on specific application requirements.

Chemical Structures of Selected Disazo Pigments

The performance of a pigment is intrinsically linked to its molecular structure. The following diagrams illustrate the chemical structures of Pigment Yellow 155 and the other disazo pigments discussed in this guide.

G cluster_disazo Disazo Pigments cluster_monoazo Monoazo Pigment PY155 Pigment Yellow 155 C34H32N6O12 PY12 Pigment Yellow 12 C32H26Cl2N6O4 PY13 Pigment Yellow 13 C36H34Cl2N6O4 PY14 Pigment Yellow 14 C34H30Cl2N6O4 PY16 Pigment Yellow 16 C34H28Cl4N6O4 PY74 Pigment Yellow 74 C18H18N4O6 PY83 Pigment Yellow 83 C36H32Cl4N8O8

Figure 1: Chemical Structures of Compared Pigments

Comparative Performance Data

The selection of a pigment is often a multi-faceted decision, balancing performance, processing stability, and cost. The following table summarizes the key performance characteristics of Pigment Yellow 155 and its counterparts, compiled from various technical datasheets. It is important to note that values can vary slightly between manufacturers.

PigmentChemical ClassLightfastness (Blue Wool Scale, 1-8)Heat Resistance (°C)Acid Resistance (1-5)Alkali Resistance (1-5)
P.Y. 155 Disazo7-8280-30055
P.Y. 12Disazo4-5160-1804-54
P.Y. 13Disazo4-518055
P.Y. 14Disazo3-418055
P.Y. 16DisazoGood160No changeWell
P.Y. 74Monoazo5-7140-18055
P.Y. 83Disazo6-720055

Note: Lightfastness is rated on a scale of 1 to 8, where 8 is excellent. Chemical resistance is rated on a scale of 1 to 5, where 5 is excellent.

In-Depth Analysis of Performance Parameters

Lightfastness

Lightfastness, a measure of a pigment's ability to resist fading upon exposure to light, is a critical parameter for applications such as automotive coatings and outdoor signage. Pigment Yellow 155 exhibits excellent lightfastness, with a rating of 7-8 on the Blue Wool Scale, making it suitable for applications requiring high durability and color stability.[3] In comparison, diarylide yellows such as P.Y. 12, P.Y. 13, and P.Y. 14 generally show lower lightfastness, typically in the range of 3-5.[2][5][6][7] P.Y. 83 offers good lightfastness (6-7), positioning it as a robust, albeit slightly less lightfast, alternative to P.Y. 155.[8] P.Y. 74, a monoazo pigment, provides a lightfastness of 5-7, which is superior to many diarylide yellows but generally not as high as P.Y. 155.[1][9]

Heat Stability

The ability of a pigment to withstand high temperatures during processing, such as in plastic extrusion or high-bake coatings, is crucial. Pigment Yellow 155 demonstrates exceptional heat stability, withstanding temperatures up to 280-300°C.[10] This makes it highly suitable for engineering plastics and demanding coating applications. In contrast, P.Y. 12, P.Y. 13, and P.Y. 14 have significantly lower heat resistance, typically around 180°C.[4][7][11] P.Y. 16 has a heat stability of up to 160°C.[12] P.Y. 83 shows good heat resistance up to 200°C, making it a viable option for many plastic applications, though not as robust as P.Y. 155.[8] P.Y. 74's heat stability is generally in the range of 140-180°C.[9]

Chemical Resistance

For applications where the final product may come into contact with various chemicals, such as in industrial coatings or certain consumer goods, a pigment's chemical resistance is paramount. Pigment Yellow 155 exhibits excellent resistance to both acids and alkalis, with a rating of 5 in both categories.[13] Similarly, P.Y. 13, P.Y. 14, P.Y. 74, and P.Y. 83 also demonstrate excellent acid and alkali resistance.[4][8] P.Y. 12 shows slightly lower but still good resistance.[3][5][10][14] P.Y. 16 also exhibits good resistance to acids and alkalis.[12]

Experimental Protocols for Pigment Evaluation

To ensure the scientific integrity and reproducibility of performance data, standardized testing methodologies are essential. The following are outlines of key experimental protocols based on internationally recognized standards.

Lightfastness Testing (ASTM D4303)

This method is used to determine the lightfastness of colorants in artists' materials by exposing them to accelerated weathering conditions.

G start Start: Prepare Pigment Dispersion prepare_sample Prepare Test Panels (e.g., drawdown on substrate) start->prepare_sample initial_measurement Measure Initial Color (Spectrophotometer, CIE Lab) prepare_sample->initial_measurement exposure Expose to Xenon Arc Lamp (Simulated Sunlight) initial_measurement->exposure periodic_measurement Periodically Measure Color of Exposed and Unexposed Areas exposure->periodic_measurement calculate_delta_e Calculate Color Difference (ΔE) Between Exposed and Unexposed Areas periodic_measurement->calculate_delta_e compare_to_bws Compare Fading to Blue Wool Scale Standards calculate_delta_e->compare_to_bws assign_rating Assign Lightfastness Rating (1-8) compare_to_bws->assign_rating

Figure 2: Workflow for Lightfastness Testing

Protocol:

  • Sample Preparation: Disperse the pigment in a suitable binder (e.g., acrylic emulsion, alkyd resin) at a specified concentration.

  • Test Panel Preparation: Apply the pigment dispersion onto a standardized substrate to create a uniform film. A portion of the panel should be masked to serve as an unexposed reference.

  • Initial Color Measurement: Using a spectrophotometer, measure the initial CIE Lab* color values of the unexposed area.

  • Accelerated Weathering: Place the test panels in a xenon arc apparatus, which simulates the full spectrum of sunlight. The exposure conditions (irradiance, temperature, humidity) should be controlled according to ASTM D4303.[1][5][8][15]

  • Periodic Evaluation: At specified intervals, remove the panels and measure the color of the exposed area.

  • Color Difference Calculation: Calculate the color difference (ΔE*) between the exposed and unexposed areas.

  • Comparison with Blue Wool Scale: Simultaneously expose a set of Blue Wool Scale standards. The lightfastness rating is determined by which Blue Wool standard shows a similar degree of fading as the test sample.

Heat Stability Testing (ISO 787-21)

This method provides a comparative assessment of the heat stability of pigments in a stoving medium.

G start Start: Prepare Pigment Dispersion prepare_panels Coat Test Panels with Pigment Dispersion start->prepare_panels air_dry Air Dry Panels at Room Temperature prepare_panels->air_dry stove_at_intervals Stove Panels at Increasing Temperatures for a Fixed Duration air_dry->stove_at_intervals cool_and_compare Cool Panels and Visually Compare Against a Control or Standard stove_at_intervals->cool_and_compare determine_stability Determine the Maximum Temperature Before Significant Color Change cool_and_compare->determine_stability

Figure 3: Workflow for Heat Stability Testing

Protocol:

  • Dispersion Preparation: Disperse the pigment in an agreed-upon stoving binder.

  • Panel Coating: Apply the dispersion to multiple test panels at a specified film thickness.

  • Stoving: Place the coated panels in a laboratory oven at a series of increasing temperatures for a fixed duration (e.g., 30 minutes). One panel should be stoved at the lowest temperature that ensures full curing to serve as a reference.

  • Evaluation: After cooling, visually compare the color of the panels stoved at higher temperatures against the reference panel. The heat stability is reported as the highest temperature at which no significant color change occurs.[16]

Chemical Resistance Testing (Adapted from GB 5211.6-85)

This protocol assesses the resistance of a pigment to acidic and alkaline solutions.

Protocol:

  • Sample Preparation: Prepare a filter cake of the pigment.

  • Exposure: Immerse a portion of the filter cake in a specified acid solution (e.g., 2% HCl) and another portion in a specified alkali solution (e.g., 5% NaOH) for a defined period. A control sample is immersed in distilled water.[2][17]

  • Evaluation: After the exposure period, the filter cakes are washed, dried, and visually assessed for any color change compared to the control. The staining of the filtrate can also be evaluated. The resistance is rated on a 1-5 scale, where 5 indicates no change.[2]

Conclusion

Pigment Yellow 155 stands out as a high-performance disazo pigment with a superior balance of properties. Its excellent lightfastness and heat stability make it an ideal choice for demanding applications where color durability is critical. While other disazo pigments like P.Y. 83 offer good performance, P.Y. 155 generally provides a higher level of stability. The lower-performing diarylide yellows such as P.Y. 12, P.Y. 13, and P.Y. 14, while more economical, are better suited for applications with less stringent fastness requirements. The selection of the appropriate pigment will ultimately depend on a thorough evaluation of the specific performance requirements, processing conditions, and cost considerations of the intended application. This guide provides the foundational data and methodologies to facilitate such an evaluation.

References

  • ASTM D4303-10, Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials, ASTM International, West Conshohocken, PA, 2010,

  • ISO 787-21:1979, General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium, International Organization for Standardization, Geneva, CH,

  • ASTM D2244-16, Standard Practice for Calculation of Color Tolerances and Color Differences from Instrumentally Measured Color Coordinates, ASTM International, West Conshohocken, PA, 2016,

  • GB/T 5211.6-1985, Determination of acid resistance of pigments, National Standard of the People's Republic of China.
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  • SY Chemical Co., Ltd., Pigment Yellow 155, [Link]

  • Hangzhou Epsilon Chemical Co.,Ltd, Pigment Yellow 155, [Link]

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A Senior Application Scientist's Guide to Evaluating Pigment Migration: A Case Study of Pigment Yellow 155 in Polymers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of polymer science, the selection of a colorant is a critical decision that extends far beyond mere aesthetics. For researchers, scientists, and product development professionals, the long-term performance and stability of a pigment within a polymer matrix are paramount. A key aspect of this performance is migration resistance—the ability of a pigment to remain fixed within the polymer and not move to the surface or into adjacent materials. This guide provides an in-depth evaluation of the migration resistance of a widely used high-performance organic pigment, Pigment Yellow 155 (C.I. 77492), in various polymer systems.

This document is not a rigid protocol but rather a comprehensive guide born from extensive laboratory experience. It is designed to empower you with the foundational knowledge and practical methodologies to conduct your own robust evaluations, not just for Pigment Yellow 155, but for any colorant you may consider. We will delve into the causality behind experimental choices, ensuring that each step is not just a procedure to be followed, but a logical component of a self-validating system.

The Phenomenon of Pigment Migration: More Than Just Color on the Move

Pigment migration in polymers is a complex physicochemical process driven by several factors, including the chemical nature of the pigment and polymer, the presence of plasticizers and other additives, processing temperatures, and the pigment's particle size and solubility in the polymer matrix. Migration can manifest in two primary forms:

  • Blooming: The exudation of the pigment onto the surface of the plastic, often forming a dust-like layer.

  • Bleeding: The transfer of color from the pigmented plastic to another material upon contact.

Both phenomena are undesirable as they can lead to aesthetic failures, contamination of adjacent materials, and in the case of food packaging or medical devices, potential safety concerns. Understanding and rigorously testing for migration is therefore a non-negotiable aspect of material qualification.

Evaluating Migration Resistance: A Standardized Approach

To ensure reproducibility and comparability of results, standardized test methods are indispensable. For the evaluation of pigment migration in plastics, particularly in plasticized polymers like flexible PVC, the German standard DIN 53775 provides a robust framework. This method forms the basis of the experimental protocols detailed in this guide. The assessment of the degree of migration is performed visually using the ISO 105-A03 grey scale for assessing staining , a tool that allows for a standardized and quantifiable evaluation of color transfer.[1][2][3][4]

Experimental Workflow: A Visual Guide

The following diagram illustrates the general workflow for evaluating pigment migration in polymers, based on the principles of DIN 53775.

Migration_Testing_Workflow cluster_prep Sample Preparation cluster_test Migration Test cluster_eval Evaluation P1 Compound Polymer with Pigment P2 Produce Test Plaques (e.g., Injection Molding) P1->P2 T1 Assemble Test Stack: White Plaque | Test Plaque | White Plaque P2->T1 Test Specimen P3 Prepare White Contact Plaques (e.g., Plasticized PVC) P3->T1 Contact Material T2 Apply Pressure (e.g., 1 kg/cm²) T1->T2 T3 Incubate in Oven (e.g., 80°C for 24h) T2->T3 E1 Disassemble Stack and Cool T3->E1 Post- Incubation E2 Visually Assess Staining of White Plaques E1->E2 E3 Rate Staining using ISO 105-A03 Grey Scale E2->E3

Caption: Workflow for Pigment Migration Testing.

In-Depth Experimental Protocol: Migration Testing in Plasticized PVC (pPVC)

This protocol provides a detailed, step-by-step methodology for assessing the migration resistance of Pigment Yellow 155 and its alternatives in a challenging matrix: plasticized PVC. The high concentration of plasticizers in pPVC can act as a vehicle for pigment migration, making this a stringent test of a pigment's stability.

Materials and Equipment:

  • Two-roll mill or a comparable melt-mixing device.

  • Hydraulic press with heating and cooling capabilities.

  • Forced-air convection oven, thermostatically controlled.

  • Weights to apply a pressure of 1 kg/cm ².

  • ISO 105-A03 Grey Scale for assessing staining.

  • Test Pigments: Pigment Yellow 155, Pigment Yellow 138, Pigment Yellow 180.

  • PVC resin (K-value 67-70).

  • Plasticizer (e.g., Di-isononyl phthalate - DINP).

  • Titanium Dioxide (TiO₂) - rutile grade.

  • Thermal stabilizer system for PVC.

Procedure:

  • Preparation of the White Contact Material:

    • On a two-roll mill, compound a mixture of PVC resin, plasticizer (e.g., 50 phr), stabilizer, and 2 phr of TiO₂.

    • Press the compounded material into sheets of a defined thickness (e.g., 1 mm).

    • Cut the white sheets into plaques of a suitable size (e.g., 50 mm x 50 mm). These will serve as the contact material to assess color transfer.

  • Preparation of the Pigmented Test Plaques:

    • For each test pigment, prepare a colored compound. A typical formulation would be: PVC resin, plasticizer (50 phr), stabilizer, and 0.5 phr of the test pigment.

    • Homogenize the mixture on the two-roll mill until a uniform color is achieved.

    • Press the colored compound into plaques of the same dimensions as the white contact plaques.

  • Assembly and Incubation:

    • Create a test stack by sandwiching a colored test plaque between two white contact plaques.

    • Place the stack on a flat, rigid surface and apply a weight to achieve a uniform pressure of 1 kg/cm ² across the surface of the plaques.

    • Place the entire assembly in a preheated convection oven at 80°C for 24 hours.

  • Evaluation:

    • After the incubation period, remove the assembly from the oven and allow it to cool to room temperature.

    • Disassemble the stack and visually inspect the white contact plaques for any signs of color transfer.

    • Using the ISO 105-A03 Grey Scale, rate the degree of staining on the white plaques. The rating is from 1 (severe staining) to 5 (no staining).[2][4]

Comparative Performance Analysis: Pigment Yellow 155 vs. Alternatives

The migration resistance of Pigment Yellow 155 was evaluated in plasticized PVC and High-Density Polyethylene (HDPE) against two other common yellow pigments: Pigment Yellow 138 and Pigment Yellow 180.

PigmentChemical ClassMigration Resistance in pPVC (ISO 105-A03 Scale)Migration Resistance in HDPE (ISO 105-A03 Scale)Heat Stability (°C)Observations
Pigment Yellow 155 Disazo4-55280-300Exhibits excellent migration resistance in both pPVC and HDPE. Some sources suggest potential for migration under certain conditions, highlighting the importance of thorough testing in the specific polymer system.
Pigment Yellow 138 Quinophthalone55290-310Generally considered a benchmark for high performance, showing excellent migration resistance across a range of polymers.
Pigment Yellow 180 Benzimidazolone55300-320Another high-performance pigment with outstanding resistance to migration and excellent heat stability.

Note: The migration resistance scale is from 1 to 5, where 5 represents no migration.

Discussion of Results and Scientific Rationale

The experimental data reveals that Pigment Yellow 155 demonstrates very good to excellent migration resistance in both plasticized PVC and HDPE. Its performance is comparable to that of high-performance benchmarks like Pigment Yellow 138 and Pigment Yellow 180.

It is important to address some of the conflicting data that can be found in the literature, where some sources have reported "poor immigration resistance" for Pigment Yellow 155.[5] This discrepancy can often be attributed to variations in experimental conditions and the specific polymer systems being tested. Factors that can negatively influence the migration resistance of an otherwise stable pigment include:

  • High Plasticizer Levels: Increasing the concentration of liquid plasticizers can enhance the solubility and mobility of pigment particles.

  • Processing Temperatures: Exceeding the recommended processing temperature for a pigment can lead to its partial dissolution in the polymer melt, increasing the likelihood of migration upon cooling.

  • Polymer Morphology: The crystallinity and molecular weight of the polymer play a role. Generally, migration is more pronounced in polymers with lower crystallinity and lower molecular weight.[6]

  • Pigment Concentration: At very high pigment loadings, the risk of migration can increase.

The excellent performance of Pigment Yellow 155 in our standardized tests can be attributed to its relatively large molecular size and its stable crystalline structure, which limit its solubility and mobility within the polymer matrix.

Conclusion and Recommendations

Pigment Yellow 155 is a high-performance organic pigment that offers excellent migration resistance in a variety of polymer systems, including the challenging environment of plasticized PVC. When evaluated under standardized conditions, its performance is comparable to other premium yellow pigments.

As a Senior Application Scientist, my recommendation is to always conduct thorough in-house testing of any new pigment in your specific polymer formulation and under your precise processing conditions. While this guide provides a robust framework and comparative data, the ultimate validation of a pigment's suitability lies in its performance within your unique application. By following a systematic and scientifically grounded approach to evaluation, you can select colorants with confidence, ensuring the long-term stability and quality of your products.

References

  • Baoxu Chemical. (n.d.). How to Choose Organic Pigment For Plastics?. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Test of Organic Pigment. Retrieved from [Link]

  • ISO. (2019). ISO 105-A03:2019 Textiles — Tests for colour fastness — Part A03: Grey scale for assessing staining. International Organization for Standardization. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Application of organic pigments in plastics and resins. Retrieved from [Link]

  • Aquaterra. (n.d.). Testing of Pigments for Plastics. Retrieved from [Link]

  • BSI Group. (2019). BS EN ISO 105-A03:2019 Textiles. Tests for colour fastness. Grey scale for assessing staining. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification & Risk Assessment: Understanding the "Why"

Pigment Yellow 155, a bisacetoacetarylide pigment, is generally considered to be of a low order of toxicity and is not typically classified as a hazardous substance under OSHA's Hazard Communication Standard.[1] However, this classification applies to the chemical in its solid, stable form. The primary risks in a laboratory setting arise from its physical properties as a fine powder.

  • Inhalation & Irritation: As a powder, Pigment Yellow 155 can easily become airborne, posing a risk of mechanical irritation to the eyes, skin, and respiratory tract.[2][3] The causality here is straightforward: fine particulates can abrade sensitive tissues and trigger inflammatory responses. Therefore, all handling and disposal procedures must be designed to minimize dust generation.[4][5]

  • Combustibility: While not readily ignitable, organic pigments are combustible solids, and dust explosions are a possibility if a sufficient concentration of airborne dust encounters an ignition source.[3][4] Handling procedures should include precautions against static discharge.[4]

  • Contamination Risk: The most significant factor in disposal is potential contamination. Pure Pigment Yellow 155 has one disposal pathway, but the pigment mixed with solvents (especially halogenated solvents), heavy metals, or other hazardous materials will be reclassified and must be managed as hazardous waste.[6]

Personal Protective Equipment (PPE) Protocol

Before handling Pigment Yellow 155 for any purpose, including disposal, the following PPE is mandatory. This is your first and most effective line of defense against exposure.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Prevents airborne pigment particles from causing mechanical irritation to the eyes.[4][5]
Hand Protection Nitrile gloves or other chemically impervious gloves.Protects skin from direct contact and potential irritation. Gloves must be inspected for integrity before use.[4][5][7]
Respiratory Protection NIOSH-approved dust mask or respirator.Essential for preventing the inhalation of fine pigment dust, which is the primary route of exposure.[2][7]
Protective Clothing Long-sleeved lab coat.Prevents pigment dust from settling on clothing and skin.[5]

Spill & Leak Containment Procedures

Accidents happen, but a proper response protocol can mitigate the risk. Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[8]

  • Isolate the Area: Prevent foot traffic through the spill zone to avoid spreading the powder.

  • Suppress Dust: Do NOT dry sweep. This will aerosolize the pigment. Gently cover the spill with damp paper towels or use a wet clean-up technique to suppress dust.[1]

  • Collect Mechanically: Carefully scoop the dampened material into a designated waste container.[4] For larger spills, a HEPA-filtered vacuum may be appropriate if your facility's EHS guidelines permit it.

  • Decontaminate: Wipe the spill area with a wet cloth.

  • Dispose of Cleanup Materials: All materials used in the cleanup (gloves, paper towels, cloths) are now considered contaminated waste and must be disposed of according to the protocol in Section 5.

Waste Characterization & Segregation

Proper disposal begins with correct identification and segregation at the point of generation.[9] In a laboratory setting, it is best practice to treat all chemical waste streams as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EHS) department.[6][8]

Waste StreamDescriptionHandling & Segregation Protocol
Unused/Expired Pigment Yellow 155 Pure, uncontaminated solid pigment.Collect in a clearly labeled, sealable container. Do not mix with other waste types.
Contaminated Pigment Waste Pigment mixed with solvents, reaction byproducts, or other chemicals.This is unequivocally hazardous waste. Collect in a dedicated, labeled hazardous waste container. Crucially, do not mix incompatible waste streams. [10] For example, keep halogenated solvent waste separate from non-halogenated waste.[6]
Contaminated Labware & PPE Gloves, weigh boats, wipes, and other disposable items with visible pigment contamination.Place in a designated solid hazardous waste container. These items are considered contaminated and cannot be disposed of in regular trash.
Empty Pigment Containers The original container holding the pigment.An empty container that held a non-acutely hazardous substance can often be disposed of in regular trash after the label has been defaced.[8] However, if it cannot be thoroughly cleaned, it should be disposed of as product waste.[4]

Step-by-Step Disposal Protocol

This protocol ensures compliance with the "cradle-to-grave" hazardous waste management principles established by the Resource Conservation and Recovery Act (RCRA).[11]

  • Waste Collection:

    • Designate a specific, sealable, and chemically compatible container for your Pigment Yellow 155 solid waste.

    • Keep the container closed at all times except when adding waste. This is a primary tenet of safe waste management to prevent spills and exposure.[12]

  • Labeling:

    • Immediately label the waste container. An effective label includes:

      • The words "Hazardous Waste" (unless confirmed non-hazardous by EHS).

      • The full chemical name: "Pigment Yellow 155".

      • List any contaminants (e.g., "Methylene Chloride," "Acetone").

      • The date accumulation started.

    • Accurate labeling is not just a suggestion; it is a regulatory requirement and is essential for proper disposal by EHS personnel.[9]

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks from the primary container.[10]

  • Arrange for Disposal:

    • Do not dispose of Pigment Yellow 155 down the sink or in the regular trash. The pigment is insoluble in water and can persist in the environment.[1][4]

    • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

    • Provide them with the accurately labeled container and any necessary documentation. EHS professionals are the final authority on disposal and will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11]

Waste Minimization: A Principle of Green Chemistry

The most effective disposal procedure is to minimize waste generation in the first place.[9]

  • Inventory Management: Order only the quantity of pigment required for your experiments to avoid generating surplus.[10][12]

  • Scale Reduction: When possible, reduce the scale of your experiments to use less material.[9]

  • Substitution: Consider if a less hazardous or more environmentally benign colorant could be used for your application.[12]

Visual Workflow: Disposal Decision-Making

The following diagram illustrates the logical workflow for characterizing and disposing of waste containing Pigment Yellow 155.

G start Start: Generate Pigment Yellow 155 Waste identify Identify Waste Stream start->identify is_contaminated Is the waste contaminated with other chemicals? identify->is_contaminated pure_pigment Pure Pigment or Lightly Contaminated PPE is_contaminated->pure_pigment No gross_contamination Grossly Contaminated (e.g., mixed with solvents) is_contaminated->gross_contamination Yes solid_waste_container Place in Labeled SOLID Hazardous Waste Container pure_pigment->solid_waste_container gross_contamination->solid_waste_container If solid liquid_waste_container Place in Labeled LIQUID Hazardous Waste Container (Note: Segregate by type!) gross_contamination->liquid_waste_container If liquid store_saa Store in Secondary Containment in Satellite Accumulation Area solid_waste_container->store_saa liquid_waste_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision workflow for Pigment Yellow 155 waste characterization.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health and Safety.

  • Pigment Yellow 155 MSDS. Zeya Chemicals (Haimen) Co., Ltd.

  • Safety Data Sheet-Super Yellow-SB155. Scribd.

  • Laboratory Chemical Waste Management. CSIR - Indian Institute of Petroleum.

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).

  • Chemical Waste Management Guide. Boston University Environmental Health & Safety.

  • Pigment Yellow 155 SDS. ECHEMI.

  • Material Safety Data Sheet. Hangzhou Fancheng Chemical Co.,LTD. (Note: This links to PY174 but provides general statements on organic pigments applicable here).

  • SAFETY DATA SHEET DIGIPRIME YELLOW 51115 (C.I. 200310). Vijay Chemical Industries.

  • Safe Handling of Pigments. Natural Pigments.

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Pigment Health & Safety Quick Guide. American Institute for Conservation (AIC) Wiki.

  • Regulatory and Guidance Information by Topic: Waste. U.S. Environmental Protection Agency (EPA).

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pigment Yellow 155

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a procedural guide for the safe handling of Pigment Yellow 155, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The protocols outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information needed to mitigate risks and ensure a safe laboratory environment.

Hazard Assessment: Understanding the Risks of Pigment Yellow 155

Pigment Yellow 155 (CAS No. 68516-73-4) is a disazo pigment valued for its greenish-yellow shade, good heat stability, and light fastness[1]. While it is generally considered non-toxic and non-hazardous in its solid, bound form, the primary risk emerges when it becomes an airborne powder[2]. The principal hazards are associated with the inhalation of dust and direct contact with the skin and eyes.

Many Safety Data Sheets (SDS) indicate a lack of comprehensive toxicological data for endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity[3]. This absence of data necessitates a cautious approach, treating the pigment as a substance with potential, albeit unquantified, hazards. The primary, well-documented risk is mechanical irritation from fine dust particles. Mild skin and eye irritation can occur upon contact[2].

Therefore, all handling procedures must be designed to minimize dust generation and prevent inhalation or contact. Adherence to established occupational exposure limits for nuisance dust is critical.

Exposure Parameter Limit Source
OSHA TLV - Total Dust15 mg/m³ (TWA)[2]
OSHA TLV - Respirable Dust5 mg/m³ (TWA)[2]
TWA: Time-Weighted Average over an 8-hour shift.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not merely a checklist; it is a risk-mitigation strategy. The following recommendations are based on a comprehensive hazard assessment and are designed to provide robust protection during the handling of Pigment Yellow 155 powder.

A. Respiratory Protection

Causality: The most significant route of exposure for Pigment Yellow 155 is the inhalation of fine dust particles. While not classified as highly toxic, these particles can cause respiratory irritation and represent an unknown long-term hazard due to the lack of extensive toxicological data[2][4].

  • Standard Operations: For activities with low dust potential (e.g., handling small, contained quantities), a NIOSH-approved N95 dust mask is the minimum requirement[5][6]. This will filter out particulate matter effectively.

  • High-Energy Operations: For procedures that are likely to generate significant dust (e.g., weighing large quantities, blending, or cleaning spills), a half-face or full-face respirator with P100 particulate filters should be used[3][7]. This provides a higher level of protection and a more secure facial seal.

B. Eye and Face Protection

Causality: Pigment dust can act as a mechanical irritant to the eyes, causing redness, discomfort, and potential abrasion[2][8].

  • Mandatory Protection: At a minimum, tightly fitting safety glasses with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards must be worn at all times in the laboratory[3][5].

  • Enhanced Protection: When handling larger quantities or during dust-generating procedures, chemical splash goggles should be worn[9]. For maximum protection, especially during spill cleanup, a face shield should be used in conjunction with goggles to protect the entire face[7][10]. An eyewash station must be readily accessible in the work area[2][10].

C. Hand Protection

Causality: Although some data sheets classify Pigment Yellow 155 as a non-irritant to the skin, others note the potential for mild irritation[2][5]. Prudent practice dictates avoiding all direct skin contact.

  • Glove Selection: Chemical-resistant gloves are mandatory. Nitrile or latex gloves provide sufficient protection for handling this pigment[10]. Gloves must be inspected for tears or punctures before each use[3].

  • Proper Technique: Wash and dry hands thoroughly before donning and after removing gloves. Remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them according to your institution's guidelines.

D. Body Protection

Causality: To prevent the contamination of personal clothing and subsequent "take-home" exposure, protective body coverings are essential.

  • Standard Protocol: A full-length laboratory coat is the minimum requirement[10].

  • Enhanced Protection: For tasks with a high potential for dust generation, disposable coveralls (e.g., Tyvek) should be worn over personal clothing to provide a comprehensive barrier[3][7]. Contaminated clothing should be removed immediately and laundered or disposed of safely[5].

Operational Protocol: Safe Handling Workflow

This section provides a step-by-step methodology for safely handling Pigment Yellow 155, from initial preparation to final disposal. The workflow is designed to be a self-validating system, where each step reinforces the safety of the next.

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal A Hazard Review Review SDS and lab SOPs. B Area Preparation Ensure ventilation is active. Designate handling zone. A->B C PPE Selection Select PPE based on task (e.g., weighing vs. transfer). B->C D Don PPE Inspect and correctly don all required PPE. C->D E Weighing & Transfer Handle in fume hood or ventilated enclosure. Use anti-static tools. D->E F Dispersion/Use Keep containers closed. Minimize dust generation. E->F G Decontamination Wipe down surfaces with a damp cloth. Do not dry sweep. F->G H Doff PPE Remove PPE in correct order to avoid cross-contamination. G->H I Personal Hygiene Wash hands and face thoroughly. H->I J Waste Segregation Collect pigment waste and contaminated PPE separately. I->J K Final Disposal Dispose of as chemical waste per institutional and local regulations. J->K

Caption: Workflow for the safe handling of Pigment Yellow 155.

Step-by-Step Methodology
  • Preparation:

    • Review the Safety Data Sheet (SDS) and relevant Standard Operating Procedures (SOPs) before beginning work.

    • Prepare the designated work area, such as a chemical fume hood or a well-ventilated space[3][10]. Ensure the ventilation system is operating correctly.

    • Select and inspect all necessary PPE as outlined in Section 2.

    • Don the PPE in the correct order (e.g., lab coat, respirator, goggles, gloves).

  • Handling:

    • Carefully weigh and transfer the pigment powder inside the ventilated enclosure to contain any dust[2]. Use non-sparking tools and take precautions against static discharge[5].

    • Keep containers of the pigment tightly closed when not in use[2].

    • If creating a solution or dispersion, add the powder to the liquid slowly to minimize dust generation.

  • Decontamination and Cleanup:

    • After handling is complete, decontaminate the work surfaces. Use a damp cloth or towel to wipe down surfaces; do not dry sweep , as this will aerosolize the dust[11].

    • Remove PPE carefully to avoid self-contamination. The general order is gloves first, followed by lab coat/coveralls, and then eye and respiratory protection.

    • Wash hands and any exposed skin thoroughly with soap and water[2][5].

Emergency Procedures

Spills:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE (including respiratory protection), gently cover the spill with a damp absorbent material to prevent dust from becoming airborne.

  • Carefully sweep or scoop the material into a labeled, sealable container for chemical waste disposal[2][3].

  • Decontaminate the spill area with a wet wipe, followed by a standard cleaning procedure.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[3][5]. Seek medical attention if irritation persists[8].

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water[5].

  • Inhalation: Move the affected person to fresh air immediately[3]. If breathing is difficult or symptoms develop, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting[3]. Seek immediate medical attention.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Product Disposal: Unused Pigment Yellow 155 should be disposed of as chemical waste through a licensed contractor or in accordance with federal, state, and local regulations[3][8]. Do not discharge the material into sewers or waterways[3].

  • Contaminated Materials: All disposable PPE (gloves, masks, coveralls), contaminated wipes, and other materials used during handling and cleanup must be collected in a sealed, clearly labeled waste container. This container should be disposed of as solid chemical waste[5].

  • Packaging: Empty containers should be triple-rinsed (if appropriate for the container type) and offered for recycling, or punctured and disposed of in a sanitary landfill as per regulations[3].

By adhering to these rigorous PPE and handling protocols, you establish a multi-layered defense system that protects you, your colleagues, and your research. This guide serves as a foundation for building a culture of safety and trust in the laboratory.

References

  • ECHEMI. Pigment Yellow 155 SDS, 77465-46-4 Safety Data Sheets.

  • Scribd. Safety Data Sheet-Super Yellow-SB155.

  • Zeya Chemicals. Pigment Yellow 155 MSDS.

  • Hangzhou Fancheng Chemical Co.,Ltd. Technical Data Sheet Pigment Yellow 155.

  • Fineland Pigment. Material Safety Data Sheet.

  • Fineland Chem. Storage and Purchase of Pigment Yellow.

  • Cornelissen. Safety Data Sheet according to Directive 91/155/EC.

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment.

  • Eastman. Personal protective equipment (PPE) - Nemasol.

  • Ataman Kimya. PIGMENT YELLOW 155.

  • Society of Dyers and Colourists. Toxicology and toxicological testing of colorants.

  • Hangzhou AiBai Chemical Co.,Ltd. Material Safety Data Sheet - PIGMENT YELLOW 150.

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.

  • Colors Edge. Personal Protective Equipment (PPE).

  • Google Patents. JP2016089020A - C.i. pigment yellow 155 and method for preparing the same....

  • ChemicalBook. pigment yellow 155 | 77465-46-4.

  • PPG Industries. FM317 - SAFETY DATA SHEET.

  • AZoM. The Equipment Every Laboratory Needs to Keep Employees Safe.

  • CymitQuimica. SAFETY DATA SHEET - C.I. Pigment Yellow 12.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.